5-Methoxypyrazin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5-3-6-4(8)2-7-5/h2-3H,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONILYRWHLEPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573801 | |
| Record name | 5-Methoxypyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134510-06-8 | |
| Record name | 5-Methoxypyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methoxypyrazin-2(1H)-one: Properties, Structure, and Synthesis
Introduction: The pyrazinone scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and functional materials. Its unique electronic and structural properties make it a versatile building block in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of a specific derivative, 5-Methoxypyrazin-2(1H)-one, designed for researchers, scientists, and professionals in the field. We will delve into its fundamental chemical properties, structural features, a validated synthesis protocol with mechanistic insights, and its broader significance in scientific research.
Core Chemical and Physical Properties
This compound is a substituted pyrazinone, a class of compounds recognized for its utility in synthetic chemistry. The physicochemical properties of this molecule are essential for its handling, characterization, and application in experimental settings. Key identifying and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-1,2-dihydropyrazin-2-one | Guidechem[1] |
| Synonyms | 5-METHOXY-2(1H)-PYRAZINONE, 2(1H)-Pyrazinone, 5-methoxy- | Guidechem[1] |
| CAS Number | 134510-06-8 | Guidechem[1], Alchem Pharmtech[2] |
| Molecular Formula | C₅H₆N₂O₂ | Guidechem[1] |
| Molecular Weight | 126.115 g/mol | Guidechem[1] |
| Canonical SMILES | COC1=CNC(=O)C=N1 | Guidechem[1] |
| Predicted pKa | 10.62 ± 0.40 | Guidechem[1] |
| Hydrogen Bond Donor Count | 1 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |
| Topological Polar Surface Area | 50.7 Ų | Guidechem[1] |
| Rotatable Bond Count | 1 | Guidechem[1] |
Molecular Structure and Elucidation
The structure of this compound consists of a six-membered dihydropyrazine ring containing two nitrogen atoms, functionalized with a methoxy group at the C5 position and a ketone group at the C2 position. The presence of the N-H proton and the adjacent carbonyl group gives it an amide character, which is crucial to its chemical reactivity and potential for hydrogen bonding. The molecule exists in a planar conformation, which influences its packing in the solid state and its interaction with biological targets.
Synthesis Protocol: From 2-Amino-5-methoxypyrazine
Principle and Mechanistic Rationale: A robust and common method for the synthesis of 2(1H)-pyrazinones is the acidic hydrolysis of the corresponding 2-aminopyrazine precursor. The synthesis route for this compound initiates from 5-Methoxypyrazin-2-amine.[1][3] The mechanism involves the protonation of the ring nitrogen, which enhances the electrophilicity of the C2 carbon. This facilitates a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia yield the final pyrazinone product. The use of a strong acid and heat is critical to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 5-Methoxypyrazin-2-amine (CAS 54013-07-9) in a 3M aqueous solution of hydrochloric acid (HCl). The volume should be sufficient to fully dissolve the starting material upon gentle warming.
-
Heating and Reflux: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. Allow the reaction to proceed for 4-6 hours or until the starting material is no longer visible on TLC.
-
Cooling and Neutralization: After completion, remove the heat source and allow the flask to cool to room temperature, followed by further cooling in an ice bath. Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7. The product may begin to precipitate during this step.
-
Product Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent is dictated by the product's solubility.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization Framework
Unambiguous structural confirmation is paramount. While experimental data for this specific compound is not widely published, a reliable spectroscopic profile can be predicted based on established principles and data from closely related analogs like 2-Hydroxy-5-methylpyrazine.[4][5]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. A singlet for the methoxy (-OCH₃) protons should appear in the upfield region (~3.8-4.0 ppm). Two singlets or doublets corresponding to the two protons on the pyrazinone ring (H-3 and H-6) would be observed in the aromatic region (~7.0-8.0 ppm). A broad singlet for the N-H proton will also be present, typically in the downfield region (>10 ppm), and its position can be solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon spectrum will provide key information. The carbonyl carbon (C-2) is expected to be the most downfield signal (~155-160 ppm). The carbon attached to the methoxy group (C-5) would also be significantly downfield (~140-150 ppm). The methoxy carbon itself will appear upfield (~55-60 ppm), along with the other two ring carbons (C-3 and C-6) resonating in the 125-135 ppm range.[4]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of specific functional groups. A broad absorption band between 3200-3400 cm⁻¹ is characteristic of the N-H stretch. A strong, sharp peak around 1650 cm⁻¹ corresponds to the C=O stretch of the amide group.[5] Additionally, C-O stretching vibrations for the methoxy group are expected in the 1200-1300 cm⁻¹ region.
Applications and Research Significance
Methoxypyrazines are a well-studied class of compounds, known for being potent aroma agents in various plants, vegetables, and wines, often contributing "green" or "earthy" notes.[6][7][8] This natural occurrence implies an inherent biological activity and established biosynthetic pathways that are of great interest to food chemists and biologists.
In the context of drug discovery, the pyrazinone core is a valuable pharmacophore. For instance, modified pyrazinone structures have been investigated as potent and selective inhibitors of phosphodiesterase 5 (PDE5), an important target in cardiovascular and erectile dysfunction therapies.[9] The structural features of this compound—specifically its hydrogen bond donors and acceptors, and sites for further chemical modification—make it an attractive starting material or fragment for the synthesis of larger, more complex molecules for screening in various therapeutic areas, including oncology and infectious diseases.[10] Its role as a synthetic intermediate allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents.
Conclusion
This compound is a heterocyclic compound with well-defined chemical properties and a straightforward synthetic route. Its structure, featuring a reactive pyrazinone core and a methoxy substituent, makes it a compound of interest for both fundamental chemical research and as a building block in the development of new pharmaceuticals and functional materials. This guide provides the foundational knowledge required for its synthesis, characterization, and application in a modern research setting.
References
-
PrepChem.com. Synthesis of 5-(4-Methoxycarbonylphenyl)pyrazin-2(1H)-one. Available from: [Link]
-
PubChem. 5-Methoxypyrazin-2-amine. National Center for Biotechnology Information. Available from: [Link]
-
Bioorganic & Medicinal Chemistry Letters. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed. Available from: [Link]
-
CAS Common Chemistry. (-)-Perillyl alcohol. Available from: [Link]
-
ChemBioChem. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Available from: [Link]
-
PubChem. 2-Methoxypyrazine 1-oxide. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Methoxypyrazines biosynthesis and metabolism in grape: A review. Available from: [Link]
-
Molecules. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Hydroxy-5-methylpyrazine. National Center for Biotechnology Information. Available from: [Link]
-
FooDB. Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838). Available from: [Link]
-
The Good Scents Company.
-(-)-perillyl alcohol. Available from: [Link] -
ACS Publications. Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
PubMed. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 5-Methoxypyrazin-2-amine | C5H7N3O | CID 14536429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methoxypyrazin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methoxypyrazin-2(1H)-one (CAS No: 134510-06-8), a heterocyclic compound of increasing interest within the field of medicinal chemistry. We will delve into its fundamental chemical properties, explore plausible synthetic pathways, and discuss its potential applications in drug discovery and development. This document is intended to be a foundational resource, consolidating available information and providing expert insights into the experimental considerations for working with this molecule.
Introduction: The Pyrazinone Scaffold in Drug Discovery
The pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1][2] These nitrogen-containing heterocycles are recognized for their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The structural features of the pyrazinone ring, such as its planarity and the presence of hydrogen bond donors and acceptors, allow for versatile interactions with biological targets. This compound, as a substituted pyrazinone, represents a valuable building block for the synthesis of novel therapeutic agents.[5] Its methoxy group offers a site for metabolic activity and can influence the compound's pharmacokinetic profile.
Core Compound Identification and Properties
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: 5-Methoxy-1,2-dihydropyrazin-2-one, 2(1H)-Pyrazinone, 5-methoxy-
-
CAS Number: 134510-06-8
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Appearance | Predicted: Solid |
| pKa (Predicted) | 10.62 ± 0.40 |
Synthesis of this compound: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-amino-5-chloropyrazine
This step is based on established procedures for the chlorination of aminopyrazines.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyrazine in a suitable organic solvent such as dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 5-methoxypyrazin-2-amine
This step involves a nucleophilic aromatic substitution reaction.
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chloropyrazine in methanol.
-
Reagent Addition: Add sodium methoxide to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.
Step 3: Hydrolysis to this compound
This final step involves the hydrolysis of the amino group to a carbonyl group.
-
Reaction Setup: In a round-bottom flask, dissolve 5-methoxypyrazin-2-amine in an aqueous solution of a strong acid, such as sulfuric acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for an extended period.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) until a precipitate forms. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Spectroscopic Characterization (Predicted)
Definitive experimental spectroscopic data for this compound is not widely available. The following data is predicted based on the analysis of structurally similar compounds and would be crucial for the characterization of the synthesized molecule.[9][10]
¹H and ¹³C NMR Spectroscopy
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Assignment |
| ~3.8 | s | -OCH₃ | |
| ~6.5 | d | H-3 | |
| ~7.2 | d | H-6 | |
| ~11.5 | br s | N-H |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| ~55 | -OCH₃ | |
| ~110 | C-3 | |
| ~130 | C-6 | |
| ~155 | C-5 | |
| ~160 | C-2 (C=O) |
Mass Spectrometry
| Ionization Mode | Adduct | m/z (Calculated) |
| ESI+ | [M+H]⁺ | 127.0502 |
| ESI+ | [M+Na]⁺ | 149.0321 |
Infrared (IR) Spectroscopy
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200-3400 (broad) |
| C=O | Stretching | 1650-1680 |
| C-O | Stretching | 1200-1250 |
| C-H (aromatic) | Stretching | 3000-3100 |
Applications in Drug Development and Medicinal Chemistry
The pyrazinone scaffold is a versatile platform for the development of novel therapeutic agents.[5][11] The incorporation of the 5-methoxy-2(1H)-one moiety can be explored for its potential to modulate the activity of various biological targets.
Potential Therapeutic Areas
-
Antimicrobial Agents: Pyrazinone derivatives have shown promising activity against a range of bacteria and fungi.[3]
-
Anticancer Agents: The pyrazinone ring system is a feature in several compounds with demonstrated antiproliferative activity.[4]
-
Anti-inflammatory Agents: The structural motifs present in this compound suggest its potential as a scaffold for the development of anti-inflammatory drugs.[12]
Structure-Activity Relationship (SAR) Considerations
The methoxy group at the 5-position is a key feature that can be modified to explore SAR. For instance, replacement with other alkoxy groups or bioisosteres could modulate potency, selectivity, and pharmacokinetic properties. The nitrogen at the 1-position can be substituted to introduce further diversity and explore interactions with target proteins.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in medicinal chemistry. The provided hypothetical experimental protocols and predicted spectroscopic data serve as a valuable starting point for researchers initiating work with this compound. Further experimental validation of the synthesis and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- Sato, N., & Mizuno, A. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Journal of Chemical Research, 2005(11), 723-724.
- El-Faham, A., et al. (2019). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic & Medicinal Chemistry, 27(15), 3167-3184.
- Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)
- Kaur, M., et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.
- Wu, Y., et al. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science, 10(3), 425-427.
- A. S. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity.
- Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)
- Sato, N., & Mizuno, A. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrazinoic Acid: A Key Intermediate in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
- Wu, Y., et al. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science, 10(3), 425-427.
- Horsten, T. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Encyclopedia.pub.
- Zamolo, F., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(19), e202300362.
- Guseva, S. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.
- Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149.
- Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246-249.
- Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 977-985.
- Gaponova, I. I., et al. (2023). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 28(21), 7356.
- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
-
PubChem. (n.d.). 2-Methoxypyrazine. Retrieved from [Link]
- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Sharma, V., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 13(12), 2235-2260.
-
PubChem. (n.d.). 2-Methoxypyrazine 1-oxide. Retrieved from [Link]
Sources
- 1. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of substituted pyrazoles. [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. paperpublications.org [paperpublications.org]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methoxypyrazin-2(1H)-one: From Discovery to Potential Applications
Abstract
5-Methoxypyrazin-2(1H)-one (CAS No. 134510-06-8) is a heterocyclic organic compound belonging to the pyrazinone class.[1] While specific research on this molecule is nascent, the broader family of pyrazinones and methoxypyrazines are of significant interest across various scientific disciplines. They are recognized as potent aroma compounds in the food and beverage industry and as scaffolds for pharmacologically active molecules. This technical guide synthesizes the available scientific knowledge to provide a comprehensive overview of this compound, covering its discovery within the context of pyrazinone natural products, its likely biosynthetic origins, and established analytical methodologies for its identification. Furthermore, this guide explores its potential sensory properties and pharmacological activities based on data from structurally related compounds, offering a forward-looking perspective for researchers, chemists, and professionals in drug development.
The Discovery and Scientific Context of Pyrazinones
The discovery of individual pyrazinone compounds is often embedded within broader natural product discovery programs. Pyrazinones are a growing family of microbial secondary metabolites, frequently derived from nonribosomal peptide synthetase (NRPS) pathways.[2][3] These natural products are characterized by a di- or tri-substituted heterocyclic, non-aromatic 2(1H)-pyrazinone core.[2][3] While a seminal paper detailing the initial isolation of this compound is not prominent in publicly accessible scientific literature, its chemical identity is confirmed with the CAS Registry Number 134510-06-8.[1] The scientific intrigue surrounding this molecule stems from the well-documented bioactivities of its chemical relatives.
Natural Occurrence and Biosynthesis
Natural Prevalence
While specific data on the natural occurrence of this compound is limited, the pyrazinone scaffold is a known constituent of various natural systems. Methoxypyrazines, in general, are found in plants, insects, fungi, and bacteria.[4] They are well-known for contributing to the characteristic "green" or "vegetative" aromas of foods like bell peppers, asparagus, and peas, and are significant flavor components in certain wine varietals like Cabernet Sauvignon and Sauvignon Blanc.[5][6] The presence of this compound in natural matrices is plausible and represents a key area for future research.
Proposed Biosynthetic Pathway
The biosynthesis of pyrazinones in microorganisms is typically initiated by a nonribosomal peptide synthetase (NRPS) enzyme, which condenses two amino acids. The resulting dipeptide intermediate undergoes cyclization to form the core pyrazinone ring. The methoxy group at the 5-position is likely the result of a post-synthesis modification, where an O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group to a hydroxylated pyrazinone precursor.
Caption: Proposed biosynthetic pathway for this compound.
Analytical Methodologies and Characterization
The definitive identification and quantification of this compound require sophisticated analytical techniques, especially given its likely low concentrations in complex natural matrices.
Instrumental Analysis
A combination of chromatographic separation and mass spectrometric detection is the gold standard for the analysis of methoxypyrazines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and sensitive method for volatile and semi-volatile compounds like methoxypyrazines.[6] Effective sample preparation techniques such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) are often necessary to concentrate the analyte.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative for less volatile or thermally sensitive pyrazinone derivatives.[6] It can be coupled with a mass spectrometer (LC-MS) for highly selective and sensitive detection.
Spectroscopic Data
While a full experimental dataset is not publicly available, the following table summarizes the key chemical identifiers for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 134510-06-8 | [1] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.115 g/mol | [1] |
| Canonical SMILES | COC1=CNC(=O)C=N1 | [1] |
| Predicted pKa | 10.62 ± 0.40 | [1] |
Experimental Protocol: A Generalized GC-MS Workflow
The following protocol outlines a general approach for the detection of this compound in a liquid matrix (e.g., wine, microbial culture).
-
Sample Preparation (SPME):
-
Place 10 mL of the sample into a 20 mL headspace vial.
-
Add 3 g of NaCl to increase the volatility of the analyte.
-
Spike with an appropriate internal standard (e.g., deuterated methoxypyrazine).
-
Equilibrate the sample at 40-60°C for 15 minutes.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30-60 minutes with agitation.
-
-
GC-MS Analysis:
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Acquire data in both full scan mode (m/z 40-300) for identification and selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Identify the target compound by comparing its mass spectrum and retention time to a synthesized authentic standard.
-
Quantify using a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
-
Caption: General analytical workflow for this compound analysis.
Potential Applications and Future Directions
Sensory Properties in Food and Beverage Science
Methoxypyrazines are renowned for their extremely low odor thresholds, often in the parts-per-trillion range.[4] They typically impart "green" or "vegetal" aromas.[6] For example, 3-isobutyl-2-methoxypyrazine is a key character impact compound in green bell peppers.[7] It is highly probable that this compound also possesses a potent aroma, although its specific sensory profile (e.g., "green," "roasty," "earthy") requires formal sensory evaluation. Understanding its sensory contribution could be valuable for the flavor and fragrance industry.
Pharmacological Potential
The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Pyrazinone and pyridazinone derivatives have been reported to exhibit a wide range of pharmacological effects.[2][8]
Table 2: Reported Pharmacological Activities of Pyrazinone/Pyridazinone Derivatives
| Activity | Description | References |
| Anticancer | Inhibition of cancer cell proliferation. | [2][8] |
| Antimicrobial | Activity against various bacteria and fungi. | [2][9][10] |
| Anti-inflammatory | Reduction of inflammation. | [8][9][10] |
| Analgesic | Pain-relieving properties. | [8] |
| Anticonvulsant | Prevention or reduction of seizure severity. | [8] |
Given these precedents, this compound is a compelling candidate for biological screening to assess its potential as a lead compound in drug discovery programs.
Conclusion
This compound stands as an intriguing yet underexplored molecule. While direct research is sparse, its structural relationship to well-characterized methoxypyrazines and pharmacologically active pyrazinones provides a robust framework for predicting its significance. This guide has consolidated the available information to highlight its likely origins, methods for its study, and its potential applications in both sensory science and medicine. The significant knowledge gaps surrounding its natural occurrence, sensory impact, and bioactivity represent fertile ground for future scientific investigation. The synthesis of an authentic standard is a critical next step to unlock the full research potential of this compound.
References
-
Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: PubMed Central URL: [Link]
-
Title: Synthetic 2(1H)-pyrazinones with pharmacological activity Source: ResearchGate URL: [Link]
-
Title: Pharmacological activities of pyrazolone derivatives Source: International Journal of Current Pharmaceutical Research URL: [Link]
-
Title: Pharmacological Activities of Pyrazolone Derivatives Source: Neliti URL: [Link]
-
Title: Synthesis of 5-(4-Methoxycarbonylphenyl)pyrazin-2(1H)-one Source: PrepChem.com URL: [Link]
-
Title: Pharmacological activity and mechanism of pyrazines Source: ResearchGate URL: [Link]
-
Title: Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique Source: MDPI URL: [Link]
-
Title: Chemical and Sensory Evaluation of Magnetic Polymers as a Remedial Treatment for Elevated Concentrations of 3-Isobutyl-2-methoxypyrazine in Cabernet Sauvignon Grape Must and Wine Source: PubMed URL: [Link]
-
Title: 5-METHOXY-3,6-BIS(PHENYLMETHYL)-2(1H)-PYRAZINONE Source: gsrs.ncats.nih.gov URL: [Link]
-
Title: 5-Methoxy-3,6-bis(phenylmethyl)-2(1H)-pyrazinone Source: CAS Common Chemistry URL: [Link]
-
Title: Representatives of the pyrazinone family of natural products: 1–2(1 H) Source: ResearchGate URL: [Link]
-
Title: Methoxypyrazines biosynthesis and metabolism in grape: A review Source: ResearchGate URL: [Link]
-
Title: Methoxypyrazines biosynthesis and metabolism in grape: A review Source: PubMed URL: [Link]
-
Title: Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Determination of methoxypyrazines in dry wines Source: ResearchGate URL: [Link]
-
Title: Synthesis of Poly‐Functionalized Indolizines via [5+1] Annulative Access to Pyridines Source: Wiley Online Library URL: [Link]
-
Title: Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines Source: ResearchGate URL: [Link]
-
Title: Changes in the Sensory Odor Profile during Chorizo Maturation and Their Relationship with Volatile Compound Patterns by Partial Least Square Regression (PLS) Source: MDPI URL: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical and Sensory Evaluation of Magnetic Polymers as a Remedial Treatment for Elevated Concentrations of 3-Isobutyl-2-methoxypyrazine in Cabernet Sauvignon Grape Must and Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 10. neliti.com [neliti.com]
Synthesis of 5-Methoxypyrazin-2(1H)-one from Acyclic Precursors: An In-depth Technical Guide
Introduction
5-Methoxypyrazin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence as a core scaffold in various biologically active molecules. The pyrazinone ring system is a key pharmacophore, and the specific substitution pattern, including the methoxy group at the 5-position, can critically influence the compound's pharmacological profile. This guide provides a comprehensive overview of plausible synthetic strategies for constructing this compound from simple, acyclic precursors. The methodologies discussed herein are grounded in established principles of heterocyclic chemistry and are designed to provide researchers with a robust framework for the synthesis of this and related pyrazinone derivatives.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound involves the late-stage introduction of the methyl group onto a hydroxylated pyrazinone core. This strategy circumvents potential complications with the methoxy group during the initial ring-forming reactions. Therefore, our primary retrosynthetic disconnection is at the methyl-oxygen bond, leading to the key intermediate, 5-hydroxypyrazin-2(1H)-one. This intermediate can be conceptually assembled from acyclic C2 and C2N building blocks, such as an α-amino acid derivative and a 1,2-dicarbonyl compound.
An In-Depth Technical Guide to the Potential Pharmacological Effects of 5-Methoxypyrazin-2(1H)-one
Foreword: Navigating the Frontier of Pyrazinone Pharmacology
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the potential pharmacological landscape of 5-Methoxypyrazin-2(1H)-one. It is important to note that, as of the writing of this guide, the body of scientific literature specifically detailing the biological activities of this exact molecule is limited. Therefore, this guide adopts a logical, evidence-based approach to hypothesize its potential effects by drawing upon the well-established pharmacology of the broader pyrazine and pyrazinone chemical classes. The pyrazinone scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potentials.[1][2] This guide will, therefore, serve as a roadmap for the systematic investigation of this compound, grounded in the known activities of its structural analogs.
The Pyrazinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazine ring is a nitrogen-containing six-membered heterocycle that is a common structural feature in many clinically relevant drugs.[2] Its derivatives are known to possess a diverse range of biological activities, largely due to their ability to form hydrogen bonds and participate in various receptor-ligand interactions.[2] The introduction of a methoxy group and a ketone function, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Pyrazinone-containing natural products have been identified as key signaling molecules in microorganisms, highlighting their evolutionary significance in biological systems.[1] In medicinal chemistry, the pyrazinone core has been successfully exploited to develop potent and selective inhibitors of various enzymes and modulators of receptors.
Chemical Structure and Properties
-
IUPAC Name: 5-methoxy-1H-pyrazin-2-one
-
Molecular Formula: C₅H₆N₂O₂
-
Molecular Weight: 126.11 g/mol
Hypothesized Pharmacological Targets and Therapeutic Areas
Based on the extensive research into pyrazine and pyrazinone derivatives, we can postulate several key pharmacological pathways and targets for this compound.
Protein Kinase Inhibition: A Prominent Role in Oncology and Inflammation
A significant number of pyrazine-based molecules have been developed as potent protein kinase inhibitors.[4] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.
-
Cyclin-Dependent Kinases (CDKs): Novel synthetic pyrazolones have demonstrated potent CDK9 inhibition, leading to cytotoxicity in cancer cell lines.[5] It is plausible that this compound could exhibit similar activity against CDKs, making it a candidate for anticancer drug development.
-
p38α Mitogen-Activated Protein (MAP) Kinase: A series of 3-amino-2(1H)-pyrazinones have been identified as highly potent and selective inhibitors of p38α MAP kinase, a key mediator of inflammatory responses.[6] This suggests a potential anti-inflammatory role for this compound, particularly for conditions like Chronic Obstructive Pulmonary Disease (COPD).[6]
-
Other Kinases: Pyrazine derivatives have also shown inhibitory activity against Janus kinase 1 (JAK1), Bcr-Abl, Checkpoint kinase 1 (CHK1), and Protein Kinase C (PKC), indicating a broad potential for kinase-targeted therapies.[4]
Caption: Hypothesized inhibition of the p38α MAP kinase pathway.
Anticancer and Cytotoxic Potential
Beyond kinase inhibition, pyrazine derivatives have demonstrated broad anticancer activity through various mechanisms.
-
Induction of Apoptosis: Chalcone-pyrazine hybrids have been shown to induce apoptosis in cancer cells.[7][8]
-
Cytotoxicity against Cancer Cell Lines: Numerous studies have reported the cytotoxic effects of pyrazine compounds against a wide range of human cancer cell lines, including leukemia, colon cancer, and breast cancer.[7][8][9][10][11]
Central Nervous System (CNS) Activity
The methoxy group can enhance brain penetration, suggesting that this compound may have effects on the central nervous system.
-
Serotonin Receptor Modulation: Derivatives of pyrid-2(1H)-one have been shown to possess high affinity for 5-HT1A and 5-HT2A receptors, acting as antagonists or partial agonists.[12][13] This suggests a potential role in treating depression, anxiety, and other neuropsychiatric disorders.[14]
-
Phosphodiesterase 5 (PDE5) Inhibition: A pyridopyrazinone derivative has been identified as a potent, brain-penetrant PDE5 inhibitor with potential applications in treating neurological conditions.[15]
Antimicrobial Activity
Some pyrazinoindole derivatives have exhibited antibacterial and antifungal properties, indicating a potential application in infectious diseases.[9]
A Proposed Research Framework for Pharmacological Evaluation
A systematic, multi-tiered approach is essential to elucidate the pharmacological profile of this compound.
Tier 1: In Vitro Profiling
The initial phase should focus on a broad panel of in vitro assays to identify primary biological targets.
Caption: A tiered workflow for in vitro pharmacological profiling.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α MAP kinase.
-
Materials:
-
Recombinant human p38α enzyme.
-
ATP and a suitable substrate (e.g., ATF2).
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
A known p38α inhibitor as a positive control (e.g., BIRB 796).
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the p38α enzyme to each well.
-
Add the test compound dilutions and control compounds to the respective wells.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for the reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Self-Validation: The inclusion of a positive control with a known IC50 and a negative control (DMSO vehicle) ensures the validity of the assay run. The Z'-factor should be calculated to assess assay quality.
| Compound Class | Target | IC50 Range | Reference |
| Aminopyrazinones | p38α MAP Kinase | nM to µM | [6] |
| Pyrazine-primidin-2-yl | BCR-ABL-1 | 34 nM | [4] |
| Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine | JAK1 | 47 nM | [4] |
| Pyrazine-2-carboxamide | PKC | nM range | [4] |
| Pyrazolones | CDK9 | nM to µM | [5] |
Tier 2: In Vivo Efficacy and Pharmacokinetics
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
-
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute inflammation.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Acclimatize animals for at least one week.
-
Dose animals with this compound (e.g., via oral gavage or intraperitoneal injection) at various concentrations. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.
-
After a specified pretreatment time (e.g., 1 hour), administer LPS (e.g., 1 mg/kg, i.p.) to induce an inflammatory response.
-
At a predetermined time point post-LPS challenge (e.g., 2 hours), collect blood samples via cardiac puncture.
-
Isolate plasma and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Harvest tissues (e.g., lung, liver) for histological analysis or further biochemical assays.
-
-
Causality and Self-Validation: A dose-dependent reduction in cytokine levels by this compound, in the absence of overt toxicity, would suggest a causal anti-inflammatory effect. The positive and vehicle controls validate the model's responsiveness and baseline.
Concluding Remarks and Future Directions
While the pharmacological profile of this compound remains to be fully elucidated, the rich history of the pyrazinone scaffold in medicinal chemistry provides a strong foundation for its investigation. The proposed research framework, from broad in vitro screening to targeted in vivo efficacy studies, offers a logical and efficient path to uncovering its therapeutic potential. The most promising avenues for exploration appear to be in oncology, inflammation, and neurology, given the established activities of its chemical relatives. Future research should also focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME-Tox profiling to ensure a favorable safety profile for any potential clinical candidates.
References
-
Title: In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties.[5] Source: Future Medicinal Chemistry, 2024. URL: [Link]
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).[4] Source: RSC Medicinal Chemistry, 2023. URL: [Link]
-
Title: The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors.[6] Source: Bioorganic & Medicinal Chemistry Letters, 2020. URL: [Link]
-
Title: Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives.[9] Source: Pharmaceuticals (Basel), 2021. URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5).[15] Source: Journal of Medicinal Chemistry, 2010. URL: [Link]
-
Title: Pyrazinone Biosynthesis and Signaling—Myxo Style.[1] Source: ACS Central Science, 2022. URL: [Link]
-
Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Source: Molecules, 2019. URL: [Link]
-
Title: Design, Synthesis, and In Vitro Activity of Pyrazine Compounds.[11] Source: Molecules, 2019. URL: [Link]
-
Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: Molecules, 2022. URL: [Link]
-
Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.[8] Source: Molecules, 2022. URL: [Link]
-
Title: Substitution mode of the amide fragment in some new N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones and their 5-HT1A/5-HT2A activity.[12] Source: Acta Poloniae Pharmaceutica, 2004. URL: [Link]
-
Title: Novel N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones With Diversified 5-HT1A Receptor Activity.[13] Source: Polish Journal of Pharmacology, 2002. URL: [Link]
-
Title: The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation.[14] Source: Pharmacological Reports, 2015. URL: [Link]
-
Title: Pharmacological activity and mechanism of pyrazines.[2] Source: European Journal of Medicinal Chemistry, 2023. URL: [Link]
Sources
- 1. Pyrazinone Biosynthesis and Signaling—Myxo Style - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substitution mode of the amide fragment in some new N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl]pyrid-2(1H)-ones and their 5-HT1A/5-HT2A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones with diversified 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Roasting and Toasted Notes: A Technical Guide to Pyrazinones and their Role in Flavor and Bioactivity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nitrogen-containing heterocyclic compounds are cornerstones of flavor chemistry, imparting critical roasted, toasted, nutty, and earthy aromas to a vast array of foods and beverages. Among these, the pyrazine family is paramount. This technical guide moves beyond the well-documented alkyl- and methoxy-pyrazines to focus on the pyrazinone scaffold, a class of compounds with significant, yet often overlooked, roles in both flavor generation and biological signaling. Using 5-Methoxypyrazin-2(1H)-one as a representative, albeit sparsely documented, molecule, this paper synthesizes current knowledge on the formation, sensory impact, and analysis of pyrazinones. We will explore the dual biosynthetic pathways—thermal (Maillard reaction) and microbial (Non-Ribosomal Peptide Synthetase systems)—that generate these structures. Detailed protocols for extraction and advanced analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS) are provided to empower researchers in their identification and quantification. Furthermore, this guide discusses the broader bioactivity of pyrazinone scaffolds, including quorum sensing and enzyme inhibition, presenting a case for their investigation beyond the flavor industry into the realm of drug development.
The Pyrazine Family: An Introduction to Potent Flavorants
Pyrazines are a class of volatile N-heterocyclic compounds responsible for some of the most recognizable and desirable aromas in our food supply.[1] Their sensory impact is immense, often characterized by nutty, roasted, cocoa, and earthy notes.[2][3] These compounds are typically formed through two primary avenues: the heat-induced Maillard reaction between amino acids and reducing sugars during cooking processes like baking and roasting, or through microbial biosynthesis in fermented foods.[3][4]
While alkyl- and methoxy-pyrazines (e.g., 2,5-dimethylpyrazine, 3-isobutyl-2-methoxypyrazine) are extensively studied for their contributions to coffee, wine, and roasted nuts, the pyrazinone subclass represents a frontier with significant potential.[5][6][7] Pyrazinones feature a ketone group on the pyrazine ring, a structural modification that influences their chemical properties and biological functions.
Profile of a Representative Pyrazinone: this compound
To understand the pyrazinone class, we will use this compound as a focal point. While specific sensory and occurrence data for this particular molecule are limited in current literature, its fundamental properties provide a basis for discussion.
Physicochemical Properties
A compound's behavior in a food matrix or biological system is dictated by its physical and chemical properties. Volatility, polarity, and solubility are critical parameters for an aroma compound, governing its release from the matrix and transport to olfactory receptors.
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.115 g/mol |
| CAS Number | 134510-06-8 |
| Canonical SMILES | COC1=CNC(=O)C=N1 |
| InChI Key | NONILYRWHLEPEG-UHFFFAOYSA-N |
| Topological Polar Surface Area | 50.7 Ų |
| Predicted pKa | 10.62 ± 0.40 |
| (Data sourced from Guidechem) |
The structure, featuring both a methoxy group and a lactam (cyclic amide) functionality within the pyrazine ring, suggests a molecule with moderate polarity, influencing its extraction and chromatographic behavior.
Biosynthesis and Formation of Pyrazinones
The origin of pyrazinones in nature is a compelling example of convergent chemical evolution, with distinct pathways in thermally processed foods and microbial systems leading to similar core structures.
Thermal Formation: The Maillard Reaction
The Maillard reaction is a non-enzymatic browning process that is fundamental to the flavor of cooked food.[8] It is initiated by the condensation of an amino group (from an amino acid or peptide) with a carbonyl group from a reducing sugar.[9] While this cascade of reactions produces a plethora of compounds, pyrazines are a significant endpoint. Pyrazinone formation, specifically, can occur from the reaction of α-dicarbonyl compounds (intermediates of sugar degradation) with amino acids like asparagine, where decarboxylation is a critical step.[10] The reaction of peptides, particularly those containing lysine, has also been shown to be a potent generator of pyrazines, suggesting that protein structure plays a key role in flavor development.[8][9]
Microbial Synthesis: The NRPS Assembly Line
Beyond thermal processing, microorganisms are prolific producers of pyrazinones.[11] These compounds often serve as signaling molecules for processes like quorum sensing and biofilm formation in bacteria such as Staphylococcus aureus and Vibrio cholerae.[12] The biosynthesis is typically orchestrated by large, multidomain enzymes called Non-Ribosomal Peptide Synthetases (NRPS).[13]
The general NRPS mechanism for pyrazinone synthesis involves the condensation of two amino acids. A terminal reductase (R) domain then releases the dipeptide as a reactive aldehyde, which undergoes non-enzymatic cyclization and subsequent oxidation to yield the final pyrazinone core.[14] This elegant pathway highlights a microbial strategy for generating chemical diversity.
Caption: Generalized NRPS-mediated pyrazinone biosynthesis pathway.
Sensory Impact and Flavor Chemistry
Pyrazines are renowned for their exceptionally low odor thresholds, meaning they can significantly influence the overall aroma of a product even at trace concentrations (ng/L or parts per trillion).[6][15] While the specific sensory profile of this compound is not well-documented, the characteristics of structurally related methoxypyrazines and pyrazinones provide valuable context.
Methoxypyrazines are often associated with "green" or vegetative aromas, such as green bell pepper, asparagus, and earthy notes, particularly in wine grapes like Cabernet Sauvignon and Sauvignon Blanc.[6][15][16] Other pyrazines contribute desirable nutty, roasted, and cocoa-like aromas.[2][13]
| Compound | Typical Odor/Flavor Descriptors | Odor Threshold (in water) |
| 2-Methoxy-3-methylpyrazine | Roasted peanuts, hazelnuts, almond | 3 ppb |
| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond) | 1 ppb |
| 2,5-Dimethylpyrazine | Chocolate, roasted nuts, earthy | 800 ppb |
| 2,3,5-Trimethylpyrazine | Nutty, baked potato, roasted peanut | 400 ppb |
| 2-Methoxy-3-isobutylpyrazine (IBMP) | Green bell pepper, vegetative, herbaceous | ~0.002 ppb (2 ng/L) |
| (Data compiled from Leffingwell & Associates and other sources)[13] |
The presence of a methoxy group, as in this compound, often leads to very low perception thresholds and can impart nutty, sweet, or cocoa-like odors.[13] However, the pyrazinone structure likely modifies this profile, and dedicated sensory analysis is required for precise characterization.
Analytical Methodologies
The trace-level concentrations of pyrazinones and their volatile nature necessitate highly sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification and quantification.[6] Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method for sample preparation, as it is solvent-free and effectively concentrates volatile and semi-volatile analytes from the sample matrix onto a coated fiber prior to GC analysis.[12]
Protocol: HS-SPME-GC-MS Analysis of Pyrazinones in a Food Matrix
This protocol provides a robust workflow for the extraction and analysis of pyrazinones from a liquid or semi-solid food matrix (e.g., coffee, fermented broth, wine).
1. Sample Preparation: 1.1. Homogenize 5 g of the sample with 5 mL of deionized water in a suitable container. 1.2. Transfer the slurry to a 20 mL headspace vial. 1.3. Add 1.5 g of sodium chloride (NaCl) to increase the ionic strength of the solution, which enhances the partitioning of volatile compounds into the headspace. 1.4. Add an appropriate internal standard (e.g., a deuterated pyrazine analog) for accurate quantification. 1.5. Seal the vial immediately with a PTFE/silicone septum cap.
2. HS-SPME Extraction: 2.1. Place the vial in a heated agitator (e.g., 60 °C for 10 minutes) to allow the sample to equilibrate. 2.2. Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes at 60 °C) with continuous agitation. The choice of fiber coating is critical and should be optimized based on the polarity of the target analytes.
3. GC-MS Analysis: 3.1. Immediately after extraction, desorb the SPME fiber in the heated GC inlet (e.g., 250 °C for 5 minutes) in splitless mode to ensure complete transfer of analytes to the column. 3.2. Gas Chromatography:
- Column: Use a mid-polarity capillary column (e.g., DB-624 or ZB-WAXplus) for good separation of pyrazine isomers.[6]
- Oven Program: Start at 40 °C (hold 2 min), ramp to 180 °C at 5 °C/min, then ramp to 240 °C at 15 °C/min (hold 5 min).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 3.3. Mass Spectrometry:
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan mode (e.g., m/z 40-300) for initial identification. For trace-level quantification, use Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of this compound (e.g., m/z 126, 97, 69) and the internal standard.
4. Data Analysis: 4.1. Identify the target compound by comparing its retention time and mass spectrum with that of an authentic reference standard. 4.2. Quantify the compound by creating a calibration curve based on the peak area ratio of the analyte to the internal standard.
Caption: HS-SPME-GC-MS workflow for pyrazinone analysis.
Beyond Flavor: Bioactivity and Drug Development Potential
The interest in pyrazinones for drug development professionals stems from their prevalence as bioactive microbial metabolites.[11] The pyrazinone scaffold is a common motif in natural products that exhibit a range of biological properties, including kinase inhibition, protease inhibition, and, most notably, quorum sensing (QS) activity.[12][13]
QS is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation. Pyrazinones produced by pathogens like Staphylococcus aureus and enterohemorrhagic E. coli act as autoinducers to regulate these processes.[12] This presents a compelling therapeutic opportunity: developing antagonist molecules that block pyrazinone receptors could disrupt bacterial communication and attenuate virulence without the selective pressure of traditional bactericidal antibiotics. The structural information from compounds like this compound can serve as a starting point for designing such novel anti-virulence agents.
Conclusion and Future Perspectives
The pyrazinone class of compounds, represented here by this compound, occupies a fascinating intersection of flavor science and chemical biology. While their alkyl- and methoxy-pyrazine cousins are well-established flavor contributors, pyrazinones offer a more nuanced profile and a dual role as both sensory molecules and bioactive agents. The lack of specific data on many pyrazinone structures highlights a significant gap in flavor research. Future work should focus on synthesizing pure standards for sensory evaluation to determine their specific odor thresholds and flavor descriptors. Furthermore, untargeted GC-MS analysis of a wider variety of fermented and thermally processed foods may reveal the natural occurrence of these compounds, linking them to specific microbial strains or processing conditions. For drug development professionals, the pyrazinone scaffold remains a promising template for the design of novel anti-infective agents that target bacterial communication rather than viability. A deeper understanding of their biosynthesis, sensory impact, and biological activity will undoubtedly unlock new applications in both the food and pharmaceutical industries.
References
-
Dickschat, J. S. (2016). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science. Available at: [Link]
-
Morgan, L. K., et al. (2022). Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites. Fungal Genetics and Biology. Available at: [Link]
-
Zhu, L., et al. (2024). Deciphering the Biosynthesis and Physiological Function of 5-Methylated Pyrazinones Produced by Myxobacteria. ACS Central Science. Available at: [Link]
-
Dickschat, J. S. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. ACS Central Science. Available at: [Link]
-
Toci, A. T., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]
-
Leffingwell & Associates. (n.d.). Pyrazines. Leffingwell.com. Available at: [Link]
-
Wikipedia contributors. (2024). Methoxypyrazine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ma, C., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. Available at: [Link]
-
Van Lancker, F., Adams, A., & De Kimpe, N. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides. Ghent University Academic Bibliography. Available at: [Link]
-
Czerny, M., & Grosch, W. (2000). Potent odorants of raw Arabica coffee. Their changes during roasting. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Botezatu, A., & Pickering, G. J. (2012). Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine. Journal of Food Science. Available at: [Link]
-
Chatonnet, P., et al. (2010). Origin and Incidence of 2-Methoxy-3,5-dimethylpyrazine, a Compound with a "Fungal" and "Corky" Aroma Found in Cork Stoppers and Oak Chips in Contact with Wines. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
van Wyngaard, E., et al. (2014). Sensory interaction between 3-mercaptohexan-1-ol and 2-isobutyl-3-methoxypyrazine in dearomatised Sauvignon blanc. Australian Journal of Grape and Wine Research. Available at: [Link]
-
Jackson, R. S. (2014). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Molecules. Available at: [Link]
-
Hwang, H. I., et al. (1994). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Liu, Y., et al. (2024). Formation of Volatile Pyrazinones in the Asparagine Maillard Reaction Systems and Novel Pyrazinone Formation Pathways in the Amidated-Alanine Maillard Reaction Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Maga, J. A. (1992). Pyrazines in foods: An update. Food Reviews International. Available at: [Link]
-
Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry. Available at: [Link]
-
Botezatu, A., & Pickering, G. J. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Molecules. Available at: [Link]
-
Belhassen, E., et al. (2022). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. Food Chemistry. Available at: [Link]
-
Zamolo, F., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem. Available at: [Link]
-
Lacey, M. J., et al. (1991). Methoxypyrazines of Grapes and Wines. American Chemical Society. Available at: [Link]
-
Shibamoto, T. (1987). Odor Threshold of Some Pyrazines. Journal of Food Science. Available at: [Link]
Sources
- 1. US3328402A - Pyrazine derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides [biblio.ugent.be]
- 9. web.vscht.cz [web.vscht.cz]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. DE202021104269U1 - Formulation for flavoring a food product - Google Patents [patents.google.com]
- 13. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchwithrutgers.com [researchwithrutgers.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxypyrazin-2(1H)-one
This guide provides a comprehensive analysis of the spectroscopic data for 5-Methoxypyrazin-2(1H)-one (CAS No. 134510-06-8), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the scarcity of consolidated experimental data in public literature, this document adopts the perspective of structural elucidation. It combines predictive analysis based on established spectroscopic principles and data from analogous compounds with detailed, field-proven protocols for experimental verification. This approach is designed to equip researchers, scientists, and drug development professionals with the tools to confidently identify and characterize this molecule.
Introduction: The Pyrazinone Core and the Question of Tautomerism
This compound belongs to the pyrazinone class of heterocyclic compounds, which are recognized scaffolds in the development of novel therapeutic agents. Its molecular formula is C₅H₆N₂O₂. A critical feature of this molecule is its existence as a pair of rapidly interconverting tautomers: the lactam form, this compound, and the lactim form, 2-Hydroxy-5-methoxypyrazine. This dynamic equilibrium is fundamental to understanding its chemical reactivity and interpreting its spectroscopic data, as different functional groups are present in each form.
Caption: Predicted key HMBC (red dashed) and HSQC (blue solid) correlations.
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present. The spectrum will be dominated by features of the lactam tautomer.
Table 3: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium, Broad | Characteristic of an amide N-H bond, often broadened by hydrogen bonding. |
| C-H Stretch (Aromatic/Olefinic) | 3000 - 3100 | Medium | Associated with the C-H bonds on the pyrazinone ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | From the methyl group of the methoxy substituent. |
| C=O Stretch (Amide) | 1650 - 1680 | Strong, Sharp | A very strong and characteristic absorption for the carbonyl group in a cyclic amide (lactam). This is a key diagnostic peak. |
| C=C & C=N Stretch | 1500 - 1640 | Medium-Strong | Ring stretching vibrations of the pyrazinone core. |
| C-O Stretch (Ether) | 1200 - 1275 (asymm.) & 1000-1075 (symm.) | Strong | Asymmetric and symmetric stretching of the Ar-O-CH₃ ether linkage. |
The presence of a strong absorption around 1650 cm⁻¹ and a broad peak above 3200 cm⁻¹ would strongly support the lactam as the major tautomer, while a prominent broad O-H stretch around 3400 cm⁻¹ would indicate a significant presence of the lactim form.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation patterns. For a compound with the formula C₅H₆N₂O₂, the exact mass of the molecular ion [M]⁺˙ is 126.0429 g/mol .
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 126 | [M]⁺˙ | Molecular ion. |
| 98 | [M - CO]⁺˙ | Loss of a carbon monoxide molecule from the carbonyl group is a common fragmentation pathway for lactams. |
| 97 | [M - CHO]⁺ | Loss of a formyl radical. |
| 83 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group after the initial loss of CO. |
| 69 | [M - CO - NCH]⁺ | Further fragmentation of the ring. |
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocols for Spectroscopic Verification
To validate the predicted data, rigorous experimental work is essential. The following protocols describe self-validating systems for acquiring high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, to observe the exchangeable N-H proton) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds (to ensure full relaxation of protons).
-
Number of Scans: 16-64, to achieve a signal-to-noise ratio >100:1 for the smallest peak.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE.
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).
-
Number of Scans: 1024-4096, to obtain adequate signal-to-noise due to the low natural abundance of ¹³C.
-
-
2D NMR (HSQC/HMBC) Acquisition: Utilize standard pulse programs to acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to confirm C-H connectivity.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). [1]
FTIR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and reproducibility. Place a small amount of the dry sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or by interfacing a Gas Chromatograph (GC) or Liquid Chromatograph (LC) for sample purification and introduction.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and create a library-searchable spectrum. Also, consider a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular weight with minimal fragmentation ([M+H]⁺ at m/z 127).
-
Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion, which can confirm the elemental composition (C₅H₆N₂O₂).
Caption: Integrated workflow for spectroscopic verification.
Synthetic Context
While a detailed synthetic procedure is beyond the scope of this guide, understanding the synthesis provides context for potential impurities. A plausible route involves a multi-step sequence starting from an aminopyrazine, as suggested in the literature. [2]Knowledge of starting materials and reagents is invaluable when analyzing spectra for unexpected signals.
Conclusion
The structural elucidation of this compound is a prime example of the synergistic power of modern spectroscopic techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established chemical principles. The key identifiers are a strong amide C=O stretch in the IR spectrum (~1650-1680 cm⁻¹), a molecular ion at m/z 126 in the mass spectrum, and a characteristic set of signals in the NMR spectra, including a downfield carbonyl carbon and distinct aromatic protons. By following the detailed experimental protocols provided, researchers can confidently verify these predictions and achieve an unambiguous characterization of this important heterocyclic compound.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information (Experimental details for Table 1, entries 2–13). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0234167). Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Atomic Spectra Database. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]
-
NIST. (2009). Molecular Spectroscopic Data. Retrieved from [Link]
- Tugarinov, V., Hwang, P. M., Ollerenshaw, J. E., & Kay, L. E. (2003). Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Complexes. Journal of the American Chemical Society, 125(34), 10420–10428.
- Isik, D., et al. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 26(15), 4477.
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, methoxy- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
PubChem. (n.d.). PubChem. Retrieved from [Link]
-
NIST. (n.d.). Butane, 1-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentane. NIST Chemistry WebBook. Retrieved from [Link]
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH mass spectral data base. U.S.
- Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246–249.
-
PubChem. (n.d.). Chlorophyll. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxypyrazine 1-oxide. Retrieved from [Link]
-
PubChem. (n.d.). Symplocosin. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 5-Methyl-2-ethyl-pyrazine (FDB004429). Retrieved from [Link]
- Zamolo, F., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(19), e202300362.
- Reva, I., et al. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 26(21), 6432.
-
ResearchGate. (2014). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. Retrieved from [Link]
- Sato, N., & Mizuno, A. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Journal of Heterocyclic Chemistry, 42(6), 1165-1168.
- Reva, I. D., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 17-27.
-
NIST. (n.d.). Pyrazine, methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). 2-Methoxypyrazine - Optional[ATR-IR] - Spectrum. SpectraBase. Retrieved from [Link]
Sources
A Technical Guide to 5-Methoxypyrazin-2(1H)-one Derivatives and the Broader Pyrazinone Scaffold in Drug Discovery
Abstract
The 2(1H)-pyrazinone ring system, a six-membered nitrogen-containing heterocycle, represents a "privileged scaffold" in modern medicinal chemistry. While 5-methoxypyrazin-2(1H)-one is a specific exemplar, the broader class of pyrazinone derivatives has given rise to a multitude of biologically active compounds, spanning applications from antiviral and anticancer to central nervous system (CNS) disorders.[1][2] This guide provides an in-depth analysis of the pyrazinone core, detailing its structure-activity relationships, key therapeutic applications, and the synthetic strategies employed to generate diverse chemical libraries. We will explore cornerstone examples such as the antiviral drug Favipiravir and potent kinase inhibitors, providing detailed experimental protocols and strategic insights for researchers aiming to leverage this versatile scaffold in their drug discovery programs.
The 2(1H)-Pyrazinone Core: A Foundation for Pharmacological Diversity
The 2(1H)-pyrazinone scaffold is a non-aromatic heterocyclic motif found in a wide array of natural products, including deoxyaspergillic acid from Aspergillus flavus and the antibacterial agent phevalin from Streptomyces species.[1][3][4] Its utility in drug design stems from several key features:
-
Structural Versatility: The core ring possesses multiple sites (primarily positions N1, C3, C5, and C6) that can be readily substituted, allowing for fine-tuning of steric, electronic, and physicochemical properties to optimize interactions with biological targets.
-
Hydrogen Bonding Capability: The presence of a lactam moiety (a cyclic amide) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are critical for anchoring ligands within protein active sites.
-
Bioisosteric Potential: The pyrazinone ring can serve as a bioisostere for other heterocyclic systems, offering a novel chemical space for lead optimization and intellectual property development.
The scaffold's inherent "drug-likeness" has established it as a key building block for creating pharmacologically active molecules.[1][5]
Caption: The 2(1H)-pyrazinone scaffold with key sites for chemical modification.
Key Therapeutic Applications and Landmark Derivatives
The functional versatility of the pyrazinone core is best illustrated by the range of diseases its derivatives have been designed to combat.
Antiviral Agents
Perhaps the most prominent example of a pyrazinone-based drug is Favipiravir (T-705) . Approved for influenza, it acts as a prodrug that is converted intracellularly to its active ribofuranosyl-5'-triphosphate form.[1][3] This active form is mistakenly recognized by viral RNA-dependent RNA polymerase (RdRp), leading to lethal mutagenesis and termination of viral replication. More recently, derivatives have been developed as inhibitors of the influenza polymerase basic protein 2 (PB2) subunit, a key target for anti-influenza drug design.[3]
Kinase Inhibitors for Oncology
The 2(1H)-pyrazinone heterocycle is an excellent motif for designing ATP-competitive kinase inhibitors.[6] Its structure can effectively mimic the hydrogen bonding pattern of the adenine "hinge-binding" region of ATP. This has led to the development of potent inhibitors for various kinases implicated in cancer progression. By strategically decorating the C3 and C5/C6 positions with appropriate aryl and heteroaryl groups, medicinal chemists can achieve high affinity and selectivity for specific kinase targets.[6]
CNS Agents: CRF₁R Antagonists
Chronic elevation of the corticotropin-releasing factor-1 (CRF₁) is linked to depression and anxiety. Bristol-Myers Squibb developed a series of potent CRF₁ receptor antagonists based on the pyrazinone scaffold, including BMS-764459 .[1][3] These compounds were synthesized via palladium-catalyzed coupling reactions on a 3,5-dihalo-2(1H)-pyrazinone intermediate, demonstrating a powerful method for library generation.[1]
Other Bioactivities
The pyrazinone scaffold is a recurring theme in molecules with diverse biological effects, including:
-
Antibacterial and Antifungal Activity: Natural products like phevalin show activity against methicillin-resistant Staphylococcus aureus (MRSA), and various synthetic derivatives have been reported with fungicidal properties.[2]
-
Reverse Transcriptase Inhibition: Pyrazinone-containing derivatives have shown inhibitory activity against the reverse transcriptase enzyme, which is essential for HIV replication.[1]
-
Agricultural Applications: Patented derivatives have been developed as fungicides that disrupt tubulin polymerization in phytopathogens.[2][3]
Synthetic Strategies: Building the Pyrazinone Library
The creation of diverse pyrazinone derivatives relies on two main stages: the initial construction of the heterocyclic core and its subsequent functionalization.
Core Ring Synthesis
Several robust methods exist for forming the 2(1H)-pyrazinone ring from acyclic precursors.[1][3][7] A widely used and highly effective approach is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound .[1][3] This method, first described by R.G. Jones, forms bonds between N-1 and C-6, and N-4 and C-5, and allows for the introduction of substituents at the C5 and C6 positions based on the choice of starting materials.[1][3]
Scaffold Functionalization: The Power of Cross-Coupling
For drug discovery, the most powerful strategies involve the late-stage functionalization of a pre-formed pyrazinone core. A highly effective approach begins with 3,5-dihalo-2(1H)-pyrazinones . These intermediates allow for selective, sequential substitution at the C3 and C5 positions using modern synthetic methods.[1][6]
-
Nucleophilic Aromatic Substitution (SNAr): The halogen at one position (e.g., C5) can be displaced by amines or other nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: The remaining halogen (e.g., C3) can then be used in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce a wide variety of aryl, heteroaryl, or alkyl groups.
This sequential and chemoselective approach enables the rapid generation of large libraries of disubstituted pyrazinones for screening.[6]
Caption: General workflow for library synthesis via sequential functionalization.
Featured Experimental Protocol: Parallel Synthesis of a 3,5-Disubstituted 2(1H)-Pyrazinone Library
This protocol describes a method for the rapid solution-phase synthesis of a kinase-focused library, adapted from methodologies described in the literature.[6] The workflow leverages a sequential SNAr and Suzuki coupling strategy.
Objective: To synthesize a library of compounds with general structure 3-(Aryl)-5-(Amino)-2(1H)-pyrazinone .
Starting Material: 5-Bromo-3-chloro-2(1H)-pyrazinone.
Part A: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a microwave vial, add 5-bromo-3-chloro-2(1H)-pyrazinone (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Solvent: Add n-butanol (nBuOH) to achieve a concentration of approx. 0.2 M.
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 140 °C for 1 hour.
-
Causality: Microwave heating accelerates the reaction rate significantly compared to conventional heating. nBuOH is a suitable high-boiling solvent. DIPEA scavenges the HCl generated, driving the reaction to completion. The chloro-position is generally more reactive towards SNAr than the bromo-position in this scaffold.
-
-
Workup and Isolation: After cooling, concentrate the reaction mixture in vacuo. Purify the residue (the 3-bromo-5-amino-2(1H)-pyrazinone intermediate) by flash column chromatography or preparative HPLC.
Part B: Palladium-Catalyzed Suzuki Coupling
-
Reaction Setup: In a new microwave vial, add the purified bromo-intermediate from Part A (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), and a palladium catalyst such as PdCl₂(dppf) (0.1 eq.).
-
Solvent and Base: Add a solvent mixture, typically acetonitrile (MeCN) and an aqueous solution of sodium carbonate (Na₂CO₃, 2M), in a 3:1 ratio.
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 150 °C for 20 minutes.
-
Causality: The palladium catalyst facilitates the cross-coupling between the bromide and the boronic acid. The basic aqueous solution is essential for the activation of the boronic acid in the catalytic cycle.
-
-
Workup and Final Purification: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water. Dry the organic layer, concentrate in vacuo, and purify the final product by preparative HPLC to yield the desired 3-aryl-5-amino-2(1H)-pyrazinone.
Self-Validation: Each step should be monitored by LC-MS to confirm the consumption of starting material and the formation of the desired product mass. The final products should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity (>95%).
Case Study: Structure-Activity Relationship (SAR) of Pyrazinone-Based Kinase Inhibitors
To illustrate the process of lead optimization, the following table summarizes hypothetical data for a series of pyrazinone derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
| Compound ID | R¹ (at C5) | R² (at C3) | CDK2 IC₅₀ (nM) | Antiproliferative EC₅₀ (µM) |
| PYZ-01 | -NH-CH₃ | Phenyl | 550 | >10 |
| PYZ-02 | -N(CH₃)₂ | Phenyl | 890 | >10 |
| PYZ-03 | -NH-Cyclopropyl | Phenyl | 210 | 8.5 |
| PYZ-04 | -NH-Cyclopropyl | 4-Fluorophenyl | 155 | 6.3 |
| PYZ-05 | -NH-Cyclopropyl | 3-Pyridyl | 45 | 1.2 |
| PYZ-06 | Morpholino | 3-Pyridyl | 180 | 7.9 |
SAR Insights:
-
C5 Position: A small, hydrogen-bond donating group like methylamino or cyclopropylamino (PYZ-01, PYZ-03) is preferred over a bulkier, non-donating group like dimethylamino (PYZ-02). The rigid cyclopropyl group appears optimal. A larger morpholino group (PYZ-06) reduces activity.
-
C3 Position: Moving from a simple phenyl group (PYZ-03) to one with a hydrogen bond acceptor (3-pyridyl, PYZ-05) dramatically increases potency. This suggests a key interaction with the kinase hinge region. The fluorine in PYZ-04 likely provides a minor electronic benefit.
-
Correlation: A strong correlation is observed between enzymatic inhibition (IC₅₀) and cellular antiproliferative activity (EC₅₀), indicating good cell permeability and on-target effects for the more potent compounds.
Caption: Mechanism of action for a pyrazinone-based CDK2 inhibitor in cell cycle control.
Future Directions and Conclusion
The 2(1H)-pyrazinone scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on:
-
Exploring New Chemical Space: Utilizing novel synthetic methods, such as C-H activation, to functionalize the pyrazinone core in previously inaccessible ways.
-
Targeting Novel Disease Areas: Applying pyrazinone libraries against emerging targets in areas like inflammation, metabolic disorders, and neurodegeneration.
-
Developing Covalent Inhibitors: Designing derivatives with electrophilic "warheads" that can form covalent bonds with specific residues in a target protein, leading to increased potency and duration of action.
References
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1162-1184. [Link]
-
ResearchGate. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity. [Link]
-
Bhardwaj, V., Gumber, D., & Abbot, V. (2015). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current medicinal chemistry, 22(24), 2848–2868. [Link]
-
Moody, C. J., & Roffey, J. R. A. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6213-6218. [Link]
-
PubMed Central. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]
-
ResearchGate. (2023). Synthesis of 2(1H)-pyrazinones from diketopiperazines. [Link]
-
Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert opinion on therapeutic patents, 22(5), 507–537. [Link]
-
Semantic Scholar. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]
-
Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(5), 507-537. [Link]
-
Sbragia, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Molecules, 26(5), 1421. [Link]
-
ResearchGate. (2012). Recent advances in the therapeutic applications of pyrazolines. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. [Link]
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Ascendancy of Pyrazinones: A Technical Guide to Synthesis and Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals
The pyrazinone scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and drug discovery. Its presence in a multitude of natural products with diverse biological activities has spurred the development of innovative synthetic strategies and the exploration of its vast therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis of pyrazinones and delves into their significant biological activities, with a focus on their roles as Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and p38 Mitogen-Activated Protein (MAP) kinase inhibitors.
Part 1: The Synthetic Arsenal: Crafting the Pyrazinone Core
The construction of the pyrazinone ring system can be achieved through various synthetic routes, often leveraging readily available acyclic precursors. A particularly powerful and versatile strategy involves the condensation of α-amino acid derivatives, a testament to the ingenuity of heterocyclic chemistry.
Hoornaert's Method: A Robust Route to Dihalo-Pyrazinone Intermediates
A cornerstone in pyrazinone synthesis is the method developed by Hoornaert and coworkers, which provides access to versatile 3,5-dihalo-2(1H)-pyrazinone intermediates.[1][2] These intermediates serve as valuable platforms for further functionalization, allowing for the introduction of diverse substituents at various positions of the pyrazinone core. The synthesis typically proceeds via a two-step, one-pot procedure.
The first step involves a Strecker-type reaction between a primary amine, an aldehyde, and a cyanide source (e.g., trimethylsilyl cyanide) to form an α-aminonitrile.[3] This intermediate is then cyclized with an oxalyl halide (e.g., oxalyl chloride or bromide) to yield the 3,5-dihalo-2(1H)-pyrazinone.[1] The reaction is often performed in solvents like toluene or o-dichlorobenzene at elevated temperatures.[1]
Modern advancements have introduced microwave-assisted protocols for this synthesis, significantly reducing reaction times from days to mere minutes.[3] This rapid and efficient approach enhances the accessibility of these crucial intermediates for drug discovery programs.[4]
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Dichloro-2(1H)-Pyrazinones (General Procedure) [3]
-
Step 1: α-Aminonitrile Formation (Strecker Reaction)
-
To a 2.0–5.0 mL microwave vial, add the primary amine (1.0 mmol) dissolved in 1,2-dimethoxyethane (DME, 3.0 mL).
-
Add the aldehyde (1.2 mmol) and stir the mixture for 30 seconds.
-
Add trimethylsilyl cyanide (1.1 mmol) and seal the vial.
-
Irradiate the mixture with microwaves for 10 minutes at a predetermined temperature (optimized for specific reactants).
-
Remove the solvent under a stream of nitrogen.
-
-
Step 2: Cyclization to 3,5-Dichloro-2(1H)-Pyrazinone
-
Dissolve the crude α-aminonitrile residue in diethyl ether (5.0 mL).
-
Bubble hydrogen chloride gas through the solution for 5 minutes.
-
Remove the diethyl ether under a stream of nitrogen.
-
Add DME (3.0 mL) and oxalyl chloride (2.5 mmol).
-
Seal the vial and, after 30 seconds of stirring, release any overpressure.
-
Irradiate the reaction with microwaves for 10 minutes at 170 °C.
-
After cooling, the crude product can be purified by flash chromatography.
-
This protocol provides a general framework. The specific reaction conditions, particularly the temperature for the Strecker reaction, may require optimization depending on the substrates used.
Derivatization of the Pyrazinone Scaffold: Building Molecular Complexity
The true power of the 3,5-dihalo-2(1H)-pyrazinone intermediates lies in their susceptibility to a range of derivatization reactions, enabling the synthesis of diverse libraries of compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable tools for introducing aryl and heteroaryl substituents at the halogenated positions of the pyrazinone ring.[1][5] This reaction typically involves the coupling of the halo-pyrazinone with a boronic acid or ester in the presence of a palladium catalyst and a base.[6][7]
Nucleophilic Aromatic Substitution:
The halogen atoms on the pyrazinone ring are also susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles, such as amines, to create amino-pyrazinone derivatives.[1]
These derivatization strategies provide medicinal chemists with the flexibility to fine-tune the steric and electronic properties of the pyrazinone scaffold, which is crucial for optimizing biological activity and pharmacokinetic profiles.
Part 2: Biological Frontiers of Pyrazinone Derivatives
Pyrazinone-containing molecules have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases. Two areas where they have shown particular promise are as inhibitors of the p38 MAP kinase and as antagonists of the CRF1 receptor.
Pyrazinones as Potent p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[8] Consequently, inhibitors of p38 MAPK are highly sought after as potential anti-inflammatory therapeutics.
Pyrazinone-based compounds have emerged as a promising class of p38 MAPK inhibitors. The pyrazinone scaffold can effectively mimic the hinge-binding interactions of ATP in the kinase active site, a crucial feature for potent inhibition.
Mechanism of Action:
Pyrazinone-based p38 inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the p38 enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade. The specific interactions with key amino acid residues in the active site, such as hydrogen bonding with the "hinge" region, are critical for their inhibitory activity.
Structure-Activity Relationship (SAR) Highlights:
The biological activity of pyrazinone-based p38 inhibitors is highly dependent on the nature and position of the substituents on the pyrazinone core.
| Compound/Substituent | p38α IC50 (nM) | Reference |
| Pyrazole Urea Analog | 350 | |
| Pyridinyltriazole Analog | ~1000 (at 1µM) | [9] |
| 3,4-dihydropyrido[3,2-d] pyrimidone Analog | (pIC50 values reported) | [8] |
This table presents a selection of data to illustrate the range of activities. For detailed SAR, please refer to the cited literature.
The data indicates that careful modulation of the substituents can lead to highly potent inhibitors. For instance, the incorporation of specific aryl and heterocyclic moieties can significantly enhance binding affinity and inhibitory potency.[9]
Pyrazinones as Novel CRF1 Receptor Antagonists
The Corticotropin-Releasing Factor 1 (CRF1) receptor plays a central role in the body's response to stress.[10] Overactivation of the CRF1 receptor is associated with stress-related disorders such as anxiety and depression.[10] Therefore, antagonists of the CRF1 receptor are being actively pursued as a novel therapeutic approach for these conditions.
A series of N-phenylpyrazinones has been identified as highly potent and selective CRF1 receptor antagonists.[10] These compounds have demonstrated efficacy in animal models of anxiety.[10]
Mechanism of Action:
Pyrazinone-based CRF1 receptor antagonists act by blocking the binding of the endogenous ligand, CRF, to the receptor.[11] This prevents the activation of downstream signaling pathways that are involved in the stress response. The interaction of these antagonists with the receptor is often allosteric, meaning they bind to a site distinct from the CRF binding site, inducing a conformational change in the receptor that prevents CRF from binding and activating it.[11]
Structure-Activity Relationship (SAR) Highlights:
The development of pyrazinone-based CRF1 antagonists has been guided by extensive structure-activity relationship studies.
| Compound/Substituent | CRF1 IC50 (nM) | Reference |
| N3-phenylpyrazinone Analog (12p) | 0.26 | [10] |
| N3-pyridylpyrazinone Analog | (pKa dependent) | [12] |
| Dihydropyridopyrazinone Analog | (Potency loss with mutations) | [13] |
This table presents a selection of data to illustrate the range of activities. For detailed SAR, please refer to the cited literature.
These studies have revealed that the nature of the substituent at the N3 position of the pyrazinone ring is critical for high-affinity binding to the CRF1 receptor.[10][12] Furthermore, the electronic properties of these substituents, such as the pKa of a pyridyl nitrogen, can significantly influence the binding affinity.[12] Computational modeling has also played a crucial role in understanding the key interactions between these antagonists and the CRF1 receptor, highlighting the importance of interactions with specific residues like H199 and M276.[13]
Part 3: Visualizing the Science
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key synthetic pathway and a critical biological signaling cascade.
Diagram 1: Synthetic Pathway to 3,5-Dichloro-2(1H)-Pyrazinones
Caption: Microwave-assisted synthesis of 3,5-dichloro-2(1H)-pyrazinones.
Diagram 2: Simplified p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAPK pathway by pyrazinone derivatives.
Conclusion
The pyrazinone scaffold represents a highly versatile and valuable platform in the ongoing quest for novel therapeutics. The development of efficient and robust synthetic methodologies, such as the microwave-assisted Hoornaert's method, has significantly accelerated the exploration of this chemical space. The remarkable biological activities exhibited by pyrazinone derivatives, particularly as inhibitors of p38 MAP kinase and antagonists of the CRF1 receptor, underscore their potential to address significant unmet medical needs in inflammatory diseases and stress-related disorders. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the pyrazinone core is poised to remain a central focus of research and development efforts in the pharmaceutical sciences.
References
-
Gising, J., Örtqvist, P., Sandström, A., & Larhed, M. (2009). A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones. Organic & Biomolecular Chemistry, 7(14), 2974-2979. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link]
-
Vekemans, J., Pollers-Wieërs, C., & Hoornaert, G. (1983). A general method for the synthesis of 3,5-dichloro-and 3,5-dibromo-2(1H)-pyrazinones. Journal of Heterocyclic Chemistry, 20(4), 919-923. [Link]
-
Hartz, R. A., Ahuja, V. T., Arvanitis, A. G., Rafalski, M., Yue, E. W., Denhart, D. J., ... & Macor, J. E. (2009). Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists. Journal of medicinal chemistry, 52(14), 4173–4191. [Link]
-
Dzierba, C. D., Tebben, A. J., Wilde, R. G., Takvorian, A., Rafalski, M., Kasireddy-Polam, P., ... & Gilligan, P. J. (2007). Dihydropyridopyrazinones and dihydropteridinones as corticotropin-releasing factor-1 receptor antagonists: structure-activity relationships and computational modeling. Journal of medicinal chemistry, 50(9), 2269–2272. [Link]
-
Sanz-Cervera, J. F., Blasco, R., & Piera, J. (2014). IC50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. ResearchGate. [Link]
-
Hartz, R. A., Ahuja, V. T., Schmitz, W. D., Molski, T. F., Mattson, G. K., Lodge, N. J., ... & Macor, J. E. (2010). Synthesis and structure-activity relationships of N3-pyridylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists. Bioorganic & medicinal chemistry letters, 20(6), 1890–1894. [Link]
-
Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., ... & Pargellis, C. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(14), 2994–3008. [Link]
-
Gising, J., Örtqvist, P., Sandström, A., & Larhed, M. (2009). A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones. RSC Publishing. [Link]
-
Hartz, R. A., Ahuja, V. T., Arvanitis, A. G., Rafalski, M., Yue, E. W., Denhart, D. J., ... & Macor, J. E. (2009). Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of N-3-Phenylpyrazinones as Novel Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists. ResearchGate. [Link]
-
Gising, J., Örtqvist, P., Sandström, A., & Larhed, M. (2009). A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones. Organic & Biomolecular Chemistry. [Link]
-
Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., ... & Adams, J. L. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739-746. [Link]
-
Grigoriadis, D. E., Lorang, M., Chen, T. K., & De Souza, E. B. (1999). Progress in corticotropin-releasing factor-1 antagonist development. Current medicinal chemistry, 6(11), 1043-1065. [Link]
-
Lee, M. R., & Lee, J. C. (1996). TABLE 1 IC50 values for the p38 MAPK inhibitor PCG and the MKK 1... ResearchGate. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Abruzzi, T. (n.d.). graphviz-scripts: Some dot files for graphviz. GitHub. [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Ho, K. K., Saunders, J., & Strang, P. (2002). Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists. Journal of medicinal chemistry, 45(9), 1999–2008. [Link]
-
Ghasemi, J., & Asadpour, S. (2010). Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine. Iranian journal of pharmaceutical research : IJPR, 9(4), 355–365. [Link]
-
Uddin, M. J., et al. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). MDPI. [Link]
-
LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). p38 MAPK signaling pathway. PubChem. [Link]
-
pydot. (n.d.). pydot: Python interface to Graphviz's Dot language. GitHub. [Link]
-
Ellson, J., & Gansner, E. (2022, October 2). dot. Graphviz. [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. [Link]
-
Stack Overflow. (2009, September 29). Graphviz: How to go from .dot to a graph? [Link]
-
Shafiee, A., Firoozpour, L., & Mohammadi-Far, M. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 11(3), 863–869. [Link]
-
Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11–18. [Link]
-
graphviz. (n.d.). User Guide. graphviz 0.21 documentation. [Link]
-
LoGrasso, P. V., & Frantz, B. (2014). Atypical p38 Signaling, Activation, and Implications for Disease. International journal of molecular sciences, 15(8), 14340–14357. [Link]
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Prediction of p38 map kinase inhibitory activity of 3, 4-dihydropyrido [3, 2-d] pyrimidone derivatives using an expert system based on principal component analysis and least square support vector machine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of N3-pyridylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydropyridopyrazinones and dihydropteridinones as corticotropin-releasing factor-1 receptor antagonists: structure-activity relationships and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Ultrasensitive Quantification of Methoxypyrazines in Complex Matrices by GC-MS
Introduction: The Analytical Challenge of Methoxypyrazines
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that contribute significantly to the sensory profiles of numerous foods and beverages, including wine, coffee, bell peppers, and peas.[1][2] These compounds are responsible for characteristic "green" or "vegetal" aromas, such as green bell pepper, asparagus, and earthy notes.[1][3] The most commonly studied methoxypyrazines in wine are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[1][4]
The analytical challenge in quantifying methoxypyrazines lies in their extremely low odor thresholds, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range.[1][5] Furthermore, they are typically present in complex matrices like wine, which contain a multitude of other volatile and non-volatile compounds that can interfere with analysis.[1][4] Direct injection and analysis are often not feasible due to these low concentrations and matrix interferences, necessitating robust sample preparation techniques to isolate and concentrate the target analytes.[3][4]
This application note provides a detailed protocol for the analysis of methoxypyrazines in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on sample preparation using Headspace Solid-Phase Microextraction (HS-SPME). The methodologies described herein are designed to provide the sensitivity, selectivity, and accuracy required for trace-level quantification in research and quality control settings.
The Cornerstone of Accurate Analysis: Sample Preparation
The success of any trace-level analysis hinges on the effectiveness of the sample preparation. For volatile and semi-volatile compounds like methoxypyrazines, techniques that minimize solvent use and reduce the risk of analyte loss are preferred.
Headspace Solid-Phase Microextraction (HS-SPME): A Method of Choice
HS-SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample's headspace.[6] A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the GC injector for thermal desorption and analysis.
The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target analytes. For methoxypyrazines, a triphasic fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), has demonstrated excellent extraction efficiency.[1][6][7][8] This combination of materials provides a broad range of selectivity for capturing a variety of volatile compounds.
Stir Bar Sorptive Extraction (SBSE): An Alternative Approach
Stir Bar Sorptive Extraction (SBSE) is another powerful, solventless technique for extracting and concentrating organic compounds.[9] It utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS).[9][10] Compared to SPME, SBSE offers a significantly larger volume of the sorptive phase, which can lead to higher analyte recoveries and enhanced sensitivity.[9] The extraction is based on the partitioning of analytes between the sample matrix and the PDMS coating.[9]
Experimental Workflow: From Sample to Signal
The following protocol outlines a validated method for the determination of methoxypyrazines in wine, a notoriously complex matrix.
Figure 1: A generalized workflow for the GC-MS analysis of methoxypyrazines using HS-SPME.
Detailed Protocol: HS-SPME-GC-MS
1. Reagents and Standards:
-
Methoxypyrazine standards: 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[1]
-
Deuterated internal standard: 2-isobutyl-3-methoxy-d3-pyrazine (d3-IBMP) or 2-isopropyl-3-methoxy-d3-pyrazine (d3-IPMP).[1] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for variations in extraction efficiency and instrument response.[11]
-
Sodium Chloride (NaCl), analytical grade.
-
Ethanol, for stock solution preparation.
-
Ultrapure water.
2. Sample and Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of methoxypyrazines and the internal standard in ethanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions in a model wine solution (e.g., 12% ethanol in water with tartaric acid to adjust pH to ~3.5) to create a calibration curve.
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Spike the sample with the deuterated internal standard to a final concentration within the linear range of the method.
-
Add approximately 3 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.[7]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
3. HS-SPME Parameters:
-
SPME Fiber: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[7]
-
Incubation/Equilibration: Incubate the sample vial at 40°C for 15 minutes with agitation to facilitate the equilibration of analytes between the sample and the headspace.[7]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C.[7] Optimization of extraction time and temperature is crucial and may vary depending on the specific matrix and target analytes.[6][12]
4. GC-MS Parameters:
-
Injector: Operate in splitless mode for a specified time (e.g., 2 minutes) to ensure complete transfer of analytes from the SPME fiber to the GC column. Set the injector temperature to 250°C for efficient thermal desorption.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating methoxypyrazines.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 150°C.
-
Ramp: 15°C/minute to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[1][2][13]
-
Monitored Ions: Select characteristic ions for each methoxypyrazine and the internal standard. For example, for IBMP, quantifying ion m/z 124 and qualifying ions m/z 151 and 166 can be used.
-
Understanding the Data: Mass Spectral Fragmentation
The mass spectrometer fragments the analyte molecules in a reproducible manner, creating a unique "fingerprint" for identification. Understanding these fragmentation patterns is key to confirming the presence of target compounds.
Figure 2: A simplified representation of the electron ionization fragmentation of 3-isobutyl-2-methoxypyrazine (IBMP).
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[14] Key validation parameters for trace-level analysis include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analytes of interest from other components in the sample matrix.[14]
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A correlation coefficient (R²) of >0.99 is typically desired.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For methoxypyrazines, LOQs in the low ng/L range are often required.[1]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[1] Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[1]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Representative Method Performance Data
The following table summarizes typical performance data for a validated GC-MS method for methoxypyrazine analysis in wine.
| Parameter | 3-Isopropyl-2-methoxypyrazine (IPMP) | 3-sec-Butyl-2-methoxypyrazine (SBMP) | 3-Isobutyl-2-methoxypyrazine (IBMP) |
| Linear Range (ng/L) | 0.5 - 50 | 0.5 - 50 | 1 - 100 |
| Correlation Coefficient (R²) | >0.995 | >0.995 | >0.995 |
| LOD (ng/L) | 0.1 | 0.1 | 0.2 |
| LOQ (ng/L) | 0.5 | 0.5 | 1.0 |
| Recovery (%) | 95 - 105 | 94 - 102 | 96 - 106 |
| Precision (RSD%) | < 5 | < 5 | < 5 |
Data presented is representative and may vary based on instrumentation and specific matrix conditions.
Conclusion: A Powerful Tool for Trace Analysis
The combination of Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry provides a highly sensitive, selective, and robust method for the quantification of methoxypyrazines in complex matrices. The use of a deuterated internal standard is paramount for achieving the accuracy and precision required for trace-level analysis. This application note provides a comprehensive framework for researchers, scientists, and quality control professionals to develop and validate their own methods for the analysis of these impactful aroma compounds. The ability to accurately measure methoxypyrazines at sub-ng/L levels is critical for understanding their role in the sensory properties of food and beverages and for ensuring product quality and consistency.
References
-
Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. (2021). MDPI. Retrieved from [Link]
-
Determination of methoxypyrazines in dry wines. (2024). BIO Web of Conferences. Retrieved from [Link]
-
Allen, M. S., Lacey, M. J., & Boyd, S. (n.d.). Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Trace Analysis of Methoxypyrazines in Wine with GC-MS/MS. (2016). Food Safety and Measurement Facility. Retrieved from [Link]
-
Methoxypyrazines in Sauvignon blanc Grapes and Wines. (n.d.). American Journal of Enology and Viticulture. Retrieved from [Link]
-
Application of a direct immersion—stir bar sorptive extraction (DI-SBSE) combined GC–MS method for fingerprinting alkylpyrazines in tea and tea-like infusions. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of methoxypyrazines in dry wines. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. (2005). PubMed. Retrieved from [Link]
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). PubMed. Retrieved from [Link]
-
Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. (n.d.). ResearchGate. Retrieved from [Link]
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). MDPI. Retrieved from [Link]
-
Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. (2022). PMC - NIH. Retrieved from [Link]
-
Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). (n.d.). ResearchGate. Retrieved from [Link]
-
Quantifying food quality: the case of alkyl-methoxypyrazines in wine. (n.d.). ResearchGate. Retrieved from [Link]
-
Chapter 6: Stir Bar Sorptive Extraction: A Versatile, Sensitive and Robust Technique for Targeted and Untargeted Analyses. (2023). Books. Retrieved from [Link]
-
Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. (2018). ACS Publications. Retrieved from [Link]
-
Rapid Measurement of 3-Alkyl-2-methoxypyrazine Content of Winegrapes To Predict Levels in Resultant Wines. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters. (n.d.). ResearchGate. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. (n.d.). OpenAgrar. Retrieved from [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]
-
Stir bar sorptive extraction for trace analysis. (n.d.). PubMed. Retrieved from [Link]
-
Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water. (n.d.). PubMed Central. Retrieved from [Link]
-
Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. (2024). RMIT University - Figshare. Retrieved from [Link]
-
Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) GC‐MS aroma characterization of vegetable matrices: focus on 3‐Alkyl‐2‐Methoxypyrazines. (2018). ResearchGate. Retrieved from [Link]
-
Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method. (2004). PubMed. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
Measurement of 3-Alkyl-2-Methoxypyrazine by Headspace Solid-Phase Microextraction in Spiked Model Wines. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yield effects on 2-methoxy-3-isobutylpyrazine concentration in cabernet sauvignon using a solid phase microextraction gas chromatography/mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stir bar sorptive extraction for trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Pyrazinone Isomers
Introduction
The 2(1H)-pyrazinone core is a significant heterocyclic motif present in a wide array of natural products and pharmacologically active molecules.[1] These compounds exhibit a range of biological activities, making them attractive targets in drug discovery and development.[1][2] The synthesis of pyrazinones can often lead to the formation of various isomers, including positional isomers, diastereomers, and enantiomers.[1][3] The distinct spatial arrangement and substitution patterns of these isomers can profoundly influence their pharmacological, toxicological, and pharmacokinetic properties.[4] Consequently, the ability to effectively separate and quantify pyrazinone isomers is of paramount importance for ensuring the purity, safety, and efficacy of drug candidates.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and analysis of isomeric mixtures.[4][5] This application note provides a comprehensive guide to developing robust HPLC methods for the separation of pyrazinone isomers, addressing both achiral (positional) and chiral separations. We will delve into the principles of method development, provide detailed experimental protocols, and offer insights into optimizing separations for research, development, and quality control applications.
The Challenge of Isomeric Separation
Isomers, by definition, share the same molecular formula, and in the case of stereoisomers, the same connectivity, leading to very similar physicochemical properties. This makes their separation a significant analytical challenge.[6][7] Positional isomers of pyrazinones, for instance, may only differ in the location of a substituent on the pyrazinone ring, resulting in subtle differences in polarity and hydrophobicity. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral selector for their resolution.[8][9]
Method Development Strategies
A systematic approach to HPLC method development is crucial for achieving optimal separation of pyrazinone isomers. The key steps involve selecting the appropriate chromatographic mode, stationary phase (column), and mobile phase.
Chromatographic Mode Selection
-
Reversed-Phase (RP) HPLC: This is the most common mode for the separation of moderately polar to nonpolar compounds.[10] For pyrazinone isomers, RP-HPLC is often the first choice, particularly for separating positional isomers where differences in hydrophobicity can be exploited.[11]
-
Normal-Phase (NP) HPLC: NP-HPLC is well-suited for the separation of polar compounds and can be particularly effective for resolving positional isomers that have different polar functional groups.[3][10]
-
Chiral HPLC: The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).[4][8] These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.
The following diagram illustrates a general workflow for HPLC method development for pyrazinone isomers:
Caption: General workflow for HPLC method development for pyrazinone isomers.
Protocol 1: Reversed-Phase HPLC for the Separation of Positional Pyrazinone Isomers
This protocol outlines a general method for the separation of positional pyrazinone isomers using reversed-phase HPLC. The key principle is the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase based on their hydrophobicity.
Materials and Instrumentation
-
HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV or PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[11][12]
-
Mobile Phase Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Additives: Formic acid or phosphoric acid for pH adjustment.[13][14]
-
Sample: A solution of the pyrazinone isomer mixture dissolved in a suitable solvent (e.g., mobile phase).
Experimental Protocol
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 50:50 ACN:water) for at least 20 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.[11]
-
Sample Preparation: Prepare a stock solution of the pyrazinone isomer mixture at a concentration of approximately 1 mg/mL in methanol or a solvent compatible with the mobile phase.[12] Dilute the stock solution to a working concentration (e.g., 50-100 µg/mL) with the initial mobile phase.[12] Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.[11]
-
Detection: UV detection at a wavelength where the pyrazinone isomers exhibit significant absorbance (e.g., 270 nm).[11]
-
Mobile Phase Program: Start with an isocratic elution. If separation is not achieved, a gradient elution can be employed.
-
Isocratic Elution: Begin with a mobile phase of ACN and water (e.g., 50:50 v/v). Adjust the ratio to optimize resolution.
-
Gradient Elution: If isomers have a wide range of polarities, a linear gradient from a lower to a higher percentage of organic solvent can be effective. For example, a gradient from 30% to 70% ACN over 20 minutes.
-
-
-
Data Analysis: Identify and quantify the separated isomers based on their retention times and peak areas.
Optimization Strategy
If the initial separation is suboptimal, consider the following adjustments:
-
Mobile Phase Composition: Vary the ratio of organic solvent (ACN or MeOH) to water. Methanol can sometimes offer different selectivity compared to acetonitrile.[11]
-
pH of the Mobile Phase: For ionizable pyrazinones, adjusting the pH of the aqueous portion of the mobile phase with a small amount of acid (e.g., 0.1% formic acid) can significantly impact retention and selectivity.[14]
-
Column Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.
-
Column Chemistry: If a C18 column does not provide adequate separation, consider other reversed-phase chemistries such as C8, Phenyl, or Biphenyl phases, which offer different selectivities.[6][15]
The following diagram illustrates the optimization process for reversed-phase separation:
Caption: Optimization strategy for reversed-phase HPLC of pyrazinone isomers.
Protocol 2: Chiral HPLC for the Separation of Pyrazinone Enantiomers
This protocol provides a framework for the separation of pyrazinone enantiomers using a polysaccharide-based chiral stationary phase (CSP). These CSPs are widely used due to their broad applicability and ability to operate in various mobile phase modes.[16][17]
Materials and Instrumentation
-
HPLC System: As described in Protocol 1.
-
Chiral Column: A polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD).[8][17]
-
Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and acetonitrile (ACN).
-
Additives: Trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.[8]
-
Sample: A solution of the racemic pyrazinone mixture.
Experimental Protocol
-
Column Selection and Screening: The selection of the appropriate CSP is the most critical step.[8] A screening approach using a few standard mobile phases is often employed.
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase for at least 30 minutes at a flow rate of 0.5-1.0 mL/min until a stable baseline is obtained.
-
Sample Preparation: Prepare a stock solution of the racemic pyrazinone at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase or a component of the mobile phase). Dilute to a working concentration of 50-100 µg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Chromatographic Conditions (Screening):
-
Data Analysis: Evaluate the chromatograms for any separation of the enantiomers. Calculate the resolution (Rs) to quantify the degree of separation.
Optimization Strategy
Once partial separation is achieved, the following parameters can be optimized to improve resolution:
-
Mobile Phase Composition:
-
Additives: For basic pyrazinones, adding a small amount of DEA (e.g., 0.1%) can improve peak shape and resolution. For acidic pyrazinones, adding TFA (e.g., 0.1%) may be beneficial.[8]
-
Flow Rate: Reducing the flow rate can sometimes increase efficiency and improve resolution, at the cost of longer analysis times.
-
Temperature: Temperature can have a significant impact on chiral recognition. Both increasing and decreasing the temperature should be investigated to find the optimal condition.
Data Presentation
The results of the HPLC analysis should be presented clearly for easy comparison. The following tables provide templates for summarizing the data from the separation of positional and chiral pyrazinone isomers.
Table 1: Separation of Positional Pyrazinone Isomers by Reversed-Phase HPLC
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Isomer A | 8.5 | 125000 | - |
| Isomer B | 9.8 | 132000 | 2.1 |
| Isomer C | 11.2 | 118000 | 2.5 |
Table 2: Chiral Separation of Pyrazinone Enantiomers
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 | 15.3 | 250000 | - |
| Enantiomer 2 | 17.1 | 248000 | 1.8 |
Conclusion
The successful separation of pyrazinone isomers is a critical step in the development of new pharmaceuticals and for ensuring product quality. This application note has provided a detailed guide to developing robust HPLC methods for both achiral and chiral separations of these important compounds. By following a systematic approach to method development and optimization, researchers can achieve the necessary resolution to accurately quantify and isolate pyrazinone isomers. The protocols and strategies outlined herein serve as a solid foundation for tackling the challenges of isomeric separation in the field of drug discovery and analysis.
References
- Direct Chiral-Achiral HPLC Separation of Isomers of Antiemetic Quinuclidines. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (n.d.).
- Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. (2016). Semantic Scholar.
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Institutes of Health.
- Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. (2025).
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
- HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A. (n.d.). SIELC Technologies.
- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2012). ResearchGate.
- ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. (n.d.). Molnar Institute.
- Separation and Determination of the Structural Isomers of Madecassoside by HPLC Using β-Cyclodextrin as Mobile Phase Additive. (2025). ResearchGate.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved from [Link]
- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (n.d.). PubMed Central.
- Separation of Pyrazines by Mixed-Mode HPLC. (n.d.). SIELC Technologies.
- Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). PubMed Central.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv.
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.).
- Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). PubMed.
- Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ResearchGate.
- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (n.d.). Thermo Fisher Scientific.
- A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). MDPI.
- A concise and unexpected one-pot methodology for the synthesis of pyrazinone-fused pyridones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Determination of pyrazon residues in water by reversed phase high performance liquid chromatography. (n.d.). PubMed.
- Column chromatography conditions for separating pyrazole isomers. (n.d.). Benchchem.
- Characterization of the content characteristics of pyrazines and volatile phenols in Chinese Baijiu Daqu by QuEChERS-UPLC-MS/MS approach. (2025). PubMed.
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies.
- UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). (n.d.). MDPI.
- Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. (2025).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PubMed Central.
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. molnar-institute.com [molnar-institute.com]
- 11. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 12. ijcpa.in [ijcpa.in]
- 13. Pyrazine | SIELC Technologies [sielc.com]
- 14. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. [PDF] Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches | Semantic Scholar [semanticscholar.org]
- 17. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Solid-Phase Synthesis of 2(1H)-Pyrazinone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The generation of chemical libraries based on this scaffold is a critical step in modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). Solid-phase organic synthesis (SPOS) offers significant advantages over traditional solution-phase methods for library construction, primarily through the simplification of purification processes and the potential for automation.[2] By anchoring the initial building block to an insoluble polymeric support, excess reagents and by-products can be easily removed by simple filtration and washing, streamlining the entire synthetic sequence.
This application note provides a detailed, field-proven protocol for the solid-phase synthesis of a diverse library of 2(1H)-pyrazinones. The strategy is centered around a key Ugi four-component reaction (U-4CR) followed by a deprotection and cyclizative cleavage sequence. We will delve into the causality behind experimental choices, from resin and linker selection to on-bead reaction monitoring and final product release, providing a self-validating system for robust library production.
Principle of the Synthesis
The described methodology leverages the power of multicomponent reactions to rapidly build molecular complexity. The synthesis commences with an acid-labile resin, to which the first amino acid is attached. A subsequent Ugi four-component reaction introduces three additional points of diversity. The linear Ugi product, still attached to the solid support, undergoes an acid-mediated deprotection of a Boc-protecting group, which concurrently triggers an intramolecular cyclization to form the desired 2(1H)-pyrazinone ring and cleaves the final product from the resin in a single, efficient step.
This approach is highly adaptable, allowing for the introduction of a wide variety of substituents from commercially available aldehydes, primary amines, isocyanides, and amino acids, making it an ideal tool for generating extensive pyrazinone libraries.
Experimental Protocol: Synthesis of a Model Pyrazinone Library
This protocol details a representative synthesis using a 2-chlorotrityl chloride resin, which is highly acid-labile and minimizes the risk of racemization during the loading of the first amino acid.[3]
Materials and Equipment
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Dichloroethane (DCE)
-
Reagents:
-
Fmoc-protected amino acids (Diversity point 1)
-
Piperidine
-
A variety of aldehydes (Diversity point 2)
-
A variety of primary amines (Diversity point 3)
-
A variety of isocyanides (Diversity point 4)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
-
Equipment:
-
Solid-phase synthesis vessel with a fritted glass filter
-
Mechanical shaker or vortex mixer
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization
-
PART 1: Resin Preparation and First Amino Acid Loading
Rationale: The 2-chlorotrityl linker is chosen for its extreme acid sensitivity, allowing for very mild cleavage conditions that preserve the integrity of the final product.[3] Loading the first amino acid is a critical step that dictates the overall yield and purity.
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, ~1.2 mmol) in a synthesis vessel. Swell the resin in DCM (15 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
Amino Acid Coupling:
-
In a separate flask, dissolve the first Fmoc-protected amino acid (2.4 mmol, 2.0 eq.) in DCM (10 mL).
-
Add DIPEA (0.84 mL, 4.8 mmol, 4.0 eq.).
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Capping: To cap any unreacted chlorotrityl sites, add DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL). Dry the resin under vacuum.
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine in DMF solution (15 mL) for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 15 mL) and DCM (5 x 15 mL).
-
PART 2: Ugi Four-Component Reaction (U-4CR)
Rationale: The Ugi reaction is a powerful tool for generating diversity in a single step. By using an N-Boc protected amino acid as the acid component, we set the stage for the subsequent deprotection-cyclization step.[1]
-
Pre-activation (Optional but Recommended): In a separate vial, mix the N-Boc protected amino acid (6.0 mmol, 5.0 eq.), the aldehyde (6.0 mmol, 5.0 eq.), and the primary amine (6.0 mmol, 5.0 eq.) in MeOH (10 mL). Allow to stir for 30 minutes to pre-form the imine.
-
Ugi Reaction:
-
Add the pre-activated mixture to the resin from Part 1.
-
Add the isocyanide (6.0 mmol, 5.0 eq.).
-
Agitate the reaction mixture at room temperature for 24 hours.
-
-
Washing: Drain the reaction solution and wash the resin extensively with MeOH (5 x 15 mL), DMF (5 x 15 mL), and DCM (5 x 15 mL). Dry the resin under vacuum.
PART 3: On-Bead Reaction Monitoring
Rationale: Monitoring the completion of reactions on the solid support is crucial for ensuring high purity of the final library. The Kaiser test is effective for detecting free primary amines.
-
Kaiser Test (Ninhydrin Test):
-
Take a small sample of resin beads (5-10 mg) and place them in a small test tube.
-
Add 2-3 drops of each of the following reagents: 5% ninhydrin in ethanol, 80% phenol in ethanol, and 2% aqueous KCN in pyridine.
-
Heat the test tube to 100°C for 5 minutes.
-
Interpretation: Blue beads indicate the presence of free primary amines (incomplete reaction). Yellow/brown beads indicate a complete reaction.
-
PART 4: Cyclizative Cleavage
Rationale: This step is the cornerstone of the protocol's efficiency. A solution of TFA in a chlorinated solvent is used to simultaneously cleave the Boc protecting group, which then allows the newly freed amine to attack an adjacent amide carbonyl, forming the pyrazinone ring and releasing the product from the resin.[1]
-
Cleavage Cocktail Preparation: Prepare a solution of 20% TFA in Dichloroethane (DCE). Caution: Work in a well-ventilated fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail (15 mL) to the dry resin from Part 2.
-
Agitate the mixture at 80°C for 4 hours.
-
-
Product Collection:
-
Filter the resin and collect the filtrate, which contains the cleaved product.
-
Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.
-
-
Work-up:
-
Evaporate the combined filtrate under reduced pressure to remove the TFA and solvent.
-
Re-dissolve the crude product in a suitable solvent (e.g., DMSO/MeOH) for purification.
-
PART 5: Purification and Analysis
-
Purification: Purify the crude product using preparative reverse-phase HPLC.
-
Analysis: Characterize the purified pyrazinone products using LC-MS and ¹H NMR to confirm identity and purity.
Workflow Visualization
The entire solid-phase synthesis process can be visualized as a linear sequence of distinct modules, each involving specific reactions and washing steps.
Caption: Workflow for the solid-phase synthesis of 2(1H)-pyrazinones.
Summary of Key Reaction Parameters
| Step | Key Reagents | Solvent | Temp. | Time | Monitoring |
| AA Loading | Fmoc-AA-OH (2 eq.), DIPEA (4 eq.) | DCM | RT | 2 h | - |
| Fmoc Deprotection | 20% Piperidine | DMF | RT | 20 min | Kaiser Test |
| Ugi Reaction | Boc-AA, Aldehyde, Amine, Isocyanide (5 eq. each) | MeOH | RT | 24 h | - |
| Cleavage | 20% Trifluoroacetic Acid (TFA) | DCE | 80°C | 4 h | Product in soln |
Analytical Characterization of Resin-Bound Intermediates
While the Kaiser test provides qualitative feedback on the presence of primary amines, more sophisticated techniques can be employed for a deeper analysis of on-bead intermediates.[4]
-
FT-IR Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR can be used to monitor the appearance and disappearance of key functional groups (e.g., amide carbonyls) directly on a few resin beads.
-
Gel-Phase ¹³C NMR: Provides detailed structural information but requires specialized equipment and longer acquisition times.
-
Single-Bead Mass Spectrometry: MALDI-TOF MS can be performed on single beads to confirm the mass of the resin-bound product.
Conclusion
The solid-phase protocol detailed in this application note provides a robust and efficient pathway for the synthesis of diverse 2(1H)-pyrazinone libraries. The strategic use of an Ugi four-component reaction followed by a tandem deprotection-cyclizative cleavage sequence maximizes molecular diversity while minimizing purification efforts. This methodology is well-suited for high-throughput synthesis in a drug discovery setting, enabling the rapid generation of novel chemical entities for biological screening. Careful selection of resin and linker, coupled with diligent on-bead reaction monitoring, ensures the production of high-quality libraries essential for advancing medicinal chemistry programs.
References
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103–2127. Available at: [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1888–1934. Available at: [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. Available at: [Link]
-
Shaaban, M., Taha, M., & El-Sayed, M. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43493–43529. Available at: [Link]
-
Gellens, M. V., & Ganem, B. (2012). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Topics in Heterocyclic Chemistry (Vol. 28, pp. 125–144). Springer. Available at: [Link]
-
Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Available at: [Link]
Sources
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 2. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 3. biotage.com [biotage.com]
- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
Application Notes and Protocols: Leveraging 5-Methoxypyrazin-2(1H)-one as a Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of the Pyrazinone Scaffold in Medicinal Chemistry
The 2(1H)-pyrazinone core is a privileged heterocyclic motif frequently found in a diverse array of natural products and synthetic molecules exhibiting significant biological activities.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and multiple sites for chemical modification, make it an attractive and versatile scaffold for the design of novel therapeutic agents. Pyrazinone derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and antiviral properties.[1] Notably, synthetic pyrazinones have been developed as potent inhibitors of various enzymes, such as p38α mitogen-activated protein (MAP) kinase, HIV reverse transcriptase, and thrombin, highlighting the scaffold's potential in addressing a range of therapeutic targets.[2][3]
This technical guide focuses on a specific, promising starting point for pyrazinone-based drug discovery: 5-methoxypyrazin-2(1H)-one . The presence of the methoxy group at the 5-position offers a unique electronic and steric handle that can be exploited for lead generation and optimization. This document provides a comprehensive overview of synthetic strategies to functionalize this scaffold, detailed protocols for key biological and metabolic assays, and insights into developing a robust structure-activity relationship (SAR) to guide medicinal chemistry efforts.
I. The this compound Scaffold: A Privileged Starting Point
The this compound scaffold (Figure 1) presents several strategic advantages for drug design. The methoxy group can influence the molecule's solubility, metabolic stability, and binding interactions within a target protein. The scaffold possesses three primary points for diversification: the N1, C3, and C6 positions. Strategic modification at these sites allows for the systematic exploration of chemical space to identify potent and selective modulators of biological targets.
Figure 1: Chemical Structure of this compound
Sources
- 1. Palladium-catalyzed copper(i)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
Application Notes and Protocols for Determining the Biological Activity of 5-Methoxypyrazin-2(1H)-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-Methoxypyrazin-2(1H)-one, a heterocyclic compound with potential therapeutic applications. Given the established biological activities of the pyrazinone scaffold, this guide outlines a strategic series of assays to elucidate the cytotoxic, kinase inhibitory, and antimicrobial properties of this specific molecule. Detailed, field-proven protocols for key in vitro assays are provided, including the MTT cytotoxicity assay, a luminescent kinase inhibition assay, and the broth microdilution method for determining minimum inhibitory concentration (MIC). The causality behind experimental choices, self-validating systems within protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of the Pyrazinone Scaffold
The pyrazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives have been shown to possess anticancer, antimicrobial, and kinase inhibitory properties.[1][2][3] The specific compound, this compound, is an under-investigated derivative. Its structural features—a pyrazinone core and a methoxy substitution—suggest a high potential for biological activity. The methoxy group, in particular, is a common feature in many active pharmaceutical ingredients, often influencing binding affinity and metabolic stability.
Therefore, a systematic in vitro evaluation is warranted to determine the biological activity profile of this compound. This application note details a tiered approach, starting with broad cytotoxicity screening, followed by more specific assays based on the initial findings.
Tier 1: General Cytotoxicity Screening - The MTT Assay
The initial step in characterizing a novel compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[4] It provides a quantitative measure of metabolically active cells, which is a reliable indicator of cell viability.[5]
Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells. The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Caption: Principle of the luminescent kinase assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
This compound
-
Kinase of interest (e.g., a panel of cancer-related kinases like CDK, JAK, or PIM-1) [2][6][7]* Kinase substrate peptide
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or similar) [8]* White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes. [8]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [8]
-
-
Data Acquisition:
-
Measure the luminescence of each well.
-
Data Presentation and Interpretation
The data is analyzed similarly to the MTT assay, by plotting the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Positive Control) |
| PIM-1 | Example: 85 | Example: 6 |
| CDK9 | Example: 350 | Example: 15 |
| JAK2 | Example: >10,000 | Example: 25 |
Table 2: Example data table for kinase inhibitory activity of this compound.
A low nanomolar IC50 value suggests potent inhibition of the specific kinase. A panel of kinases should be tested to determine the selectivity of the compound.
Tier 2: Antimicrobial Susceptibility Testing
Pyrazoline derivatives, which are structurally related to pyrazinones, have shown promising antimicrobial activity. [9][10][11][12]Therefore, it is prudent to evaluate this compound for its potential antibacterial and antifungal properties. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC). [13][14][15]
Principle of Broth Microdilution
This method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period. [13]
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Standardized microbial inoculum (0.5 McFarland standard)
Procedure:
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth medium.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to the appropriate concentration for testing.
-
Inoculate each well of the microdilution plate with the standardized inoculum.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound that shows no visible growth.
-
Data Presentation and Interpretation
The results are presented as MIC values in µg/mL or µM.
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Bacterial Control) | Fluconazole MIC (µg/mL) (Fungal Control) |
| S. aureus (ATCC 29213) | Example: 16 | Example: 0.5 | N/A |
| E. coli (ATCC 25922) | Example: 64 | Example: 0.06 | N/A |
| C. albicans (ATCC 90028) | Example: 32 | N/A | Example: 1 |
Table 3: Example data table for antimicrobial activity of this compound.
A lower MIC value indicates greater antimicrobial activity. The results should be compared to standard antimicrobial agents.
Conclusion
The in vitro assays detailed in this application note provide a robust framework for the initial biological characterization of this compound. By systematically evaluating its cytotoxicity, kinase inhibitory potential, and antimicrobial activity, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. The provided protocols are designed to be adaptable and can be modified to suit specific research needs, ensuring a thorough and scientifically sound investigation of this promising compound.
References
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Ready, J. et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Microbiology International. Broth Microdilution. [Link]
-
Chakraborty, S. (2015). In vitro NLK Kinase Assay. PMC. [Link]
-
Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Al-Tel, T. H. et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Wiegand, I. et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. [Link]
-
Shamay, Y. et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]
-
Tirkhez, Sh. et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Andrews, B. (2001). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Tirkhez, Sh. et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. [Link]
-
Al-Awady, M. J. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Kamal, A. et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
-
Kourounakis, A. P. et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC - NIH. [Link]
-
Çevik, U. A. et al. (2018). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. DergiPark. [Link]
-
Patel, K. D. et al. (2014). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education and Research. [Link]
-
Akil, M. et al. (2024). Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. [Link]
-
Bretin, A. et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]
-
Kumar, S. et al. (2024). Biological Activities of Pyrazoline Derivatives-A Recent Development. ResearchGate. [Link]
-
Kourounakis, A. P. et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate. [Link]
-
Tantawy, E. S. et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Semantic Scholar. [Link]
-
Kumar, V. et al. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation. [Link]
-
Havrylyuk, D. et al. (2019). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. PMC - NIH. [Link]
-
Kumar, S. et al. (2009). Biological activities of pyrazoline derivatives--a recent development. PubMed. [Link]
-
Al-Ostoot, F. H. et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Sharma, V. et al. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Kamaria, P. & Kawathekar, N. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. [Link]
-
ResearchGate. (2013). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. turkjps.org [turkjps.org]
- 10. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. theaspd.com [theaspd.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methoxypyrazin-2(1H)-one as a Standard for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the requisite protocols and technical considerations for the qualification and utilization of 5-Methoxypyrazin-2(1H)-one as an analytical standard. In the landscape of pharmaceutical development and quality control, the precision of analytical measurements is paramount. This document provides a robust framework for establishing this compound as a certified reference material, encompassing its characterization, purity assessment, and the development of validated analytical methods. The methodologies described herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reproducibility.
Introduction: The Role of this compound in Analytical Sciences
This compound, a heterocyclic organic compound, and its derivatives are of significant interest in the pharmaceutical and flavor industries. Pyrazines are known for their diverse biological activities and as key components of aroma and flavor profiles in various products.[1][2][3] The accurate quantification of such compounds is critical for ensuring product quality, safety, and efficacy. The establishment of a well-characterized analytical standard is the cornerstone of any quantitative analytical method. This application note serves as a detailed guide for the qualification and use of this compound as a primary or secondary reference standard.
The tautomeric nature of this compound, existing in equilibrium with 2-hydroxy-5-methoxypyrazine, necessitates a thorough characterization to ensure the identity and purity of the standard. This guide will address the critical aspects of sourcing, characterizing, and maintaining the integrity of this compound as a reference standard.
Physicochemical Properties and Sourcing
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.
| Property | Value | Source |
| CAS Number | 134510-06-8 | |
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | General knowledge |
Sourcing:
Currently, this compound may not be readily available as a certified reference material (CRM) from major pharmacopeias. However, it can be sourced from various chemical suppliers as a research-grade chemical. For use as an analytical standard, it is imperative to either procure a lot with a comprehensive Certificate of Analysis (CoA) from the vendor or perform an in-house qualification to certify its purity and identity. Several suppliers offer related pyrazine compounds, and some may offer custom synthesis of this compound.
Qualification of this compound as an Analytical Standard
The qualification process ensures that the candidate material is suitable for its intended analytical purpose. This involves a comprehensive characterization to confirm its identity and determine its purity.
Identity Confirmation
A battery of spectroscopic techniques should be employed to unequivocally confirm the chemical structure of this compound.
Workflow for Spectroscopic Identification:
Caption: Workflow for the spectroscopic identification of this compound.
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons and the protons on the pyrazine ring. The chemical shifts and coupling patterns will be indicative of their chemical environment.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their functionalities (e.g., carbonyl, aromatic, methoxy).
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₃ | 3.8 - 4.0 | Singlet |
| Ring Protons | 7.0 - 8.5 | Doublets/Singlets |
| -NH | 10.0 - 12.0 | Broad Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 55 - 60 |
| C=O | 155 - 165 |
| Ring Carbons | 120 - 150 |
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the candidate standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.
3.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: An exact mass measurement should confirm the molecular formula C₅H₆N₂O₂. The nominal mass is 126 g/mol .
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation.
Protocol for MS Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
3.1.3. Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions: Characteristic absorption bands are expected for the C=O (amide), C-O (methoxy), N-H, and aromatic C-H and C=N bonds.
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-2960 |
| C=O Stretch (amide) | 1650-1690 |
| C=N and C=C Stretch | 1400-1600 |
| C-O Stretch (methoxy) | 1000-1300 |
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Purity Assessment
The purity of the analytical standard is a critical parameter. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique for purity assessment.
Workflow for Purity Assessment:
Caption: Workflow for the purity assessment of this compound.
3.2.1. HPLC Method Development and Validation
A robust and specific HPLC method must be developed and validated to separate this compound from any potential impurities.
Recommended HPLC Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient to ensure separation of all components |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 270-280 nm) |
| Injection Volume | 10 µL |
Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
3.2.2. Purity Calculation
The purity of the standard is typically determined by area percent from the HPLC chromatogram, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a primary standard, a mass balance approach is often preferred, which involves quantifying impurities by other techniques (e.g., Karl Fischer for water content, residue on ignition for inorganic impurities) and subtracting them from 100%.
Stability Assessment
The stability of the analytical standard under defined storage conditions must be established to ensure its integrity over time.
Protocol for Stability Study (as per ICH Q1A(R2)): [4]
-
Storage Conditions: Store aliquots of the standard under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[4]
-
Testing Intervals: Analyze the samples at predefined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analysis: At each time point, assess the purity and appearance of the standard.
-
Data Evaluation: Evaluate any changes in purity or the appearance of degradation products. This data will be used to establish a retest date for the standard. Methoxypyrazines are generally stable compounds, but their stability can be influenced by factors such as light and temperature.[1][2]
Preparation and Use of Standard Solutions
Accurate preparation of standard solutions is critical for obtaining reliable analytical results.
Protocol for Standard Solution Preparation:
-
Weighing: Accurately weigh a suitable amount of the this compound standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution: Dilute to the mark with the same solvent and mix thoroughly.
-
Storage: Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light) to minimize degradation. The stability of the solution should be determined.
-
Working Standards: Prepare working standards by accurately diluting the stock solution to the desired concentrations for constructing a calibration curve.
Safety and Handling
While a specific safety data sheet (SDS) for this compound may not be readily available, general precautions for handling chemical reagents should be followed. Based on data for similar pyrazine compounds, the following should be considered.[2][5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Certificate of Analysis (CoA)
Once the qualification is complete, a comprehensive Certificate of Analysis should be prepared.
Example CoA Template:
| Parameter | Specification | Result |
| Product Name | This compound | |
| CAS Number | 134510-06-8 | |
| Lot Number | ||
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | |
| Appearance | White to off-white crystalline solid | Conforms |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Identity (MS) | Conforms to structure | Conforms |
| Identity (IR) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 99.0% | |
| Water Content (Karl Fischer) | ≤ 0.5% | |
| Residue on Ignition | ≤ 0.1% | |
| Retest Date | ||
| Storage Conditions |
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for the successful qualification and use of this compound as an analytical standard. By adhering to these scientifically sound and regulatory-compliant procedures, researchers, scientists, and drug development professionals can ensure the accuracy, precision, and reliability of their analytical data. The establishment of a well-characterized in-house standard for this compound will facilitate robust analytical method development and validation, ultimately contributing to the quality and safety of pharmaceutical and other consumer products.
References
-
Gravity Wine House. (2019, August 28). The “mean greenies”: Methoxypyrazines in wine. [Link]
-
SevenFifty Daily. (2023, September 18). The Science of Pyrazines in Wine. [Link]
-
ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
Tech-Publish. SOP for Receipt, Qualification and Handling of Analytical Standards. [Link]
-
NIST. Pyrazine, methoxy-. [Link]
-
Napoli Wine Tours. (2023, May 11). What are methoxypyrazines in wine?. [Link]
-
ACS Publications. (2022, November 16). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. [Link]
-
ACS Publications. Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. [Link]
-
PubChem. 2-Methoxypyrazine 1-oxide. [Link]
-
The Good Scents Company. 2-methoxy-5-methyl pyrazine. [Link]
-
EMA. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxypyrazin-2(1H)-one
Welcome to the technical support center for the synthesis of 5-Methoxypyrazin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of this compound.
Introduction to the Challenges
This compound and its derivatives are valuable building blocks in medicinal chemistry. However, their synthesis is not without its challenges. Researchers often face issues with low yields, formation of side products, and difficulties in purification. A critical aspect of this pyrazinone is its sensitivity to acidic conditions, which can lead to decomposition. This guide provides practical, field-proven insights to help you overcome these obstacles and achieve a successful synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the instability of intermediates and the reaction conditions. A common and reliable method for the synthesis of 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2]
-
Causality and Experimental Choices:
-
pH Control is Critical: The cyclization reaction is sensitive to pH. A basic medium is required to facilitate the condensation and subsequent cyclization. However, strongly basic conditions can lead to decomposition of the starting materials or product. It is recommended to maintain a mildly alkaline pH, which can be achieved using a buffer system or by the controlled addition of a base.
-
Temperature Management: The reaction is often exothermic. Running the reaction at low temperatures (around -50 °C) has been shown to improve yields by minimizing side reactions and decomposition.[1]
-
Rate of Reagent Addition: A slow, controlled addition of the base is crucial to maintain the optimal reaction temperature and pH, preventing localized areas of high concentration that can promote side reactions.[1]
-
Purity of Starting Materials: Ensure the purity of your α-amino acid amide and 1,2-dicarbonyl compound. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Side product formation is a common issue, often arising from the reaction of the 1,2-dicarbonyl compound with itself or from the decomposition of the desired product.
-
Common Side Products:
-
Self-condensation of 1,2-dicarbonyl compound: Under basic conditions, 1,2-dicarbonyls can undergo self-condensation reactions, leading to complex mixtures.
-
Formation of Isomers: If an unsymmetrical 1,2-dicarbonyl is used, the formation of regioisomers is possible. For instance, the reaction of methylglyoxal with an α-amino acid amide can yield both the 5-methyl and 6-methyl-2(1H)-pyrazinone isomers.[1][2] The 5-methyl isomer is often the major product.[2]
-
Decomposition Products: As mentioned, this compound is unstable in acidic conditions, leading to ring-opened products or other degradation compounds.[3]
-
-
Strategies for Minimizing Side Products:
-
Control of Stoichiometry: Use a slight excess of the α-amino acid amide to ensure the complete consumption of the 1,2-dicarbonyl compound, minimizing its self-condensation.
-
Reaction Conditions: As with improving yield, maintaining a low reaction temperature and a controlled pH can significantly reduce the formation of side products.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Q3: I am struggling with the purification of the final product. What are the recommended methods?
This compound is a polar compound, which can make its purification challenging. A combination of techniques is often necessary to achieve high purity.
-
Purification Strategy Flowchart:
Caption: General purification workflow.
-
Detailed Purification Protocols:
Technique Protocol Troubleshooting Tips Column Chromatography Stationary Phase: Silica gel is commonly used. For basic compounds that may interact strongly with acidic silica, neutral alumina can be a good alternative. Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. For basic pyrazinones, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing. Streaking on TLC/Column: This is often due to the interaction of the basic nitrogen atoms with the acidic silica gel. Use a basic modifier in your eluent or switch to a neutral stationary phase like alumina. Poor Separation: Optimize the solvent system using TLC before running the column. A solvent system that gives an Rf value of 0.2-0.3 for the desired compound is a good starting point. Recrystallization Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrazinones include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.[4][5] Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.[6] Oiling Out: This occurs when the compound separates as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too rapidly. Try adding a small amount of additional hot solvent and allowing for slower cooling. No Crystals Form: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route to this compound?
A robust and widely used method for synthesizing 2(1H)-pyrazinones is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] For the synthesis of this compound, this would involve the reaction of a suitable α-amino amide with a methoxy-substituted 1,2-dicarbonyl compound. An alternative approach involves the selective O-demethylation of a 2,5-dimethoxypyrazine precursor.
-
Proposed Synthetic Route via Cyclocondensation:
Caption: Cyclocondensation route to this compound.
Q: Why is this compound unstable in acidic conditions?
The pyrazinone ring, particularly when substituted with electron-donating groups like a methoxy group, is susceptible to acid-catalyzed hydrolysis. The presence of the nitrogen atoms in the ring makes them susceptible to protonation, which can initiate ring-opening reactions. It has been reported that 2-hydroxy-5-methoxypyrazine is extensively destroyed upon acidic work-up.[3]
-
Mechanism of Acid-Catalyzed Decomposition (Proposed):
-
Protonation of a ring nitrogen atom.
-
Nucleophilic attack by water on an electrophilic carbon atom of the ring.
-
Ring opening to form an unstable intermediate.
-
Further degradation to smaller, more stable molecules.
-
To avoid this, it is crucial to use neutral or mildly basic conditions during the reaction work-up and purification.
Q: How can I confirm the identity and purity of my synthesized this compound?
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of your final product.
-
Spectroscopic Characterization Data (Predicted for this compound based on similar compounds):
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.8-4.0 ppm), and aromatic protons on the pyrazinone ring. The exact chemical shifts will depend on the solvent used.[7] |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazinone ring and the methoxy group. The carbonyl carbon (C2) will be significantly downfield.[7] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₆N₂O₂, MW: 126.11 g/mol ).[8] Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the amide (~1650 cm⁻¹), C-O stretch of the methoxy group, and C-H and N-H stretches. |
References
-
Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Available at: [Link]
-
Sato, N., & Mizuno, A. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. ResearchGate. Available at: [Link]
-
University of Rochester Department of Chemistry. Recrystallization. Available at: [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. Available at: [Link]
-
Falcicchio, A., & Levoin, N. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules, 26(11), 3373. Available at: [Link]
-
University of Rochester Department of Chemistry. Solvents for Recrystallization. Available at: [Link]
- Jones, R. G. (1949). Synthesis of 2(1H)-Pyrazinones from α-Amino Acid Amides. Journal of the American Chemical Society, 71(1), 78-81.
-
Quora. (2017). What is the best solvent for recrystallization?. Available at: [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]
- G. M. Steinberg. (1957). Method of preparing 2-hydroxypyrazines. U.S.
-
NIST. Pyrazine, methoxy-. NIST Chemistry WebBook. Available at: [Link]
- Zask, A., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1195.
-
PubChem. 2-Methoxypyrazine 1-oxide. Available at: [Link]
-
ResearchGate. (2018). Alpha-Amino Ketone based Polymeric Pyrazines. Available at: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Gáspári, Z., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2831-2840.
- El-Gazzar, A. B. A., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. Molecules, 27(16), 5122.
- dos Santos, J. C., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
- Bairaktari, A., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169.
- Andersson, J. (2014).
-
ResearchGate. (n.d.). Determination of methoxypyrazines in dry wines. Available at: [Link]
-
SIELC Technologies. Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column. Available at: [Link]
-
NIST. Pyrazine, 2-methoxy-3-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. Pyrazine, methoxy-. NIST Chemistry WebBook. Available at: [Link]
- Smith, R. H., & Michejda, C. J. (1983). Acid-catalyzed decomposition of 1-alkyltriazolines: a mechanistic study. Journal of the American Chemical Society, 105(16), 5240-5245.
- Pawlowski, W., et al. (1998). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 55(4), 263-269.
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Methoxypyrazine 1-oxide | C5H6N2O2 | CID 534211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving yield and purity of 5-Methoxypyrazin-2(1H)-one
Answering the demand for robust and reproducible methods in pharmaceutical research, this Technical Support Center provides a comprehensive guide for scientists and drug development professionals focused on the synthesis of 5-Methoxypyrazin-2(1H)-one. As a key heterocyclic scaffold, pyrazinones are integral to numerous bioactive molecules, making the optimization of their synthesis critical for advancing medicinal chemistry programs.[1][2]
This guide moves beyond simple protocols to offer in-depth troubleshooting advice and frequently asked questions, structured to address the specific challenges encountered in achieving high yield and purity. Drawing from established synthetic strategies and purification techniques, the following sections provide field-proven insights to empower researchers to overcome common experimental hurdles.
Troubleshooting Guide: Yield and Purity Optimization
This section addresses the most common issues encountered during the synthesis and purification of this compound in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge, often stemming from incomplete reactions, competing side reactions, or suboptimal reaction conditions. A systematic approach to identifying and resolving the root cause is essential.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Incomplete Reaction | Extend Reaction Time/Increase Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] If starting material is still present after the initially planned duration, extend the reaction time. A modest increase in temperature can also enhance the reaction rate, but be cautious of potential product decomposition.[5] Rationale: Many pyrazinone syntheses, such as the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, require sufficient time and thermal energy to drive the cyclization and subsequent dehydration/oxidation steps to completion.[1][6] |
| Suboptimal pH | Optimize Reaction pH: The pH of the reaction medium is critical. For condensation reactions involving amines, an overly acidic medium will protonate the amine, reducing its nucleophilicity and slowing the reaction. Conversely, strongly basic conditions can promote undesired side reactions.[5] Perform small-scale trial reactions across a pH range (e.g., 5-8) to identify the optimal condition for your specific substrates. Rationale: The nucleophilic attack of the amino group on the carbonyl carbon is a key step. Maintaining a delicate pH balance ensures the amine is sufficiently deprotonated to act as a nucleophile without introducing base-catalyzed side reactions. |
| Side Reactions (e.g., Oligomerization) | Adjust Reactant Concentration: High concentrations of starting materials can sometimes favor the formation of oligomeric byproducts over the desired intramolecular cyclization.[5] Try running the reaction at a lower concentration to favor the desired unimolecular ring-closing step. Rationale: According to reaction kinetics, the rate of a bimolecular side reaction (like oligomerization) is proportional to the square of the reactant concentration, while the rate of the desired intramolecular cyclization is proportional to the concentration. Dilution, therefore, disproportionately disfavors the side reaction. |
| Atmospheric Conditions | Ensure an Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). For syntheses that require a final oxidation step to form the pyrazinone ring, a controlled introduction of air or a mild oxidant may be necessary after the initial condensation.[1] Rationale: Uncontrolled oxidation can lead to a complex mixture of byproducts, while moisture can hydrolyze sensitive functional groups or intermediates. |
Troubleshooting Workflow for Low Yield
Caption: Decision tree for diagnosing and resolving low reaction yield.
Question 2: My final product is impure. How do I identify and remove contaminants?
Purity is paramount, especially in drug development. Impurities can include unreacted starting materials, reaction byproducts (such as regioisomers), or residual solvents. A combination of proper purification techniques and analytical verification is key.
Common Impurities and Purification Strategies
-
Unreacted Starting Materials:
-
Identification: Compare the TLC or GC-MS of your product to the starting materials. The presence of spots/peaks with identical retention times/factors indicates contamination.
-
Solution: Improve the purification process. Column chromatography is highly effective for separating compounds with different polarities.[7] For example, a silica gel column using a gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate or a chloroform/methanol mixture) can effectively separate the more polar pyrazinone product from less polar starting materials.[8]
-
-
Reaction Byproducts (e.g., Regioisomers):
-
Identification: The formation of regioisomers is a known challenge in pyrazinone synthesis, especially when using unsymmetrical 1,2-dicarbonyl compounds.[1] These isomers often have very similar polarities, making them difficult to separate. High-resolution mass spectrometry can confirm their presence by showing identical mass-to-charge ratios.
-
Solution:
-
Chromatography: Careful optimization of column chromatography (e.g., using a shallower solvent gradient or a different stationary phase) may achieve separation.
-
Recrystallization: If a suitable solvent system can be found where one isomer is significantly less soluble than the other, recrystallization can be a powerful purification tool.[9] The ideal solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble when hot.[10]
-
-
-
Residual Solvents:
-
Identification: The presence of residual solvents is typically identified by ¹H NMR spectroscopy.
-
Solution: Dry the product thoroughly under high vacuum. If solvents like DMSO or DMF are used, which have high boiling points, purification via recrystallization from a different, more volatile solvent system is often necessary.
-
Purification Strategy Flowchart
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for a synthetic route to this compound?
A robust and widely used method for constructing the 2(1H)-pyrazinone core is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][6] For this compound, this would typically involve reacting glycinamide with a methoxy-substituted 1,2-dicarbonyl species. The specific choice of starting materials and reaction conditions should be guided by literature precedents for similarly substituted pyrazinones.
Q2: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method.[3] Spot the reaction mixture alongside the starting materials on a silica plate. A typical mobile phase could be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot(s) and the appearance of a new, typically more polar, product spot indicate the reaction is progressing. For more quantitative analysis, taking aliquots for GC-MS analysis is also highly effective.[4]
Q3: What are the best practices for recrystallizing pyrazinone-type compounds?
Finding the right solvent or solvent system is key.[10][11]
-
Single Solvent: Look for a solvent that fully dissolves your compound when hot but in which it is poorly soluble when cold. Alcohols like ethanol or methanol can be good starting points.[9]
-
Two-Solvent System: If a single solvent isn't effective, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy (the saturation point). Allow it to cool slowly to promote crystal growth.[9][11] Common pairs include ethanol/ether or methanol/ethyl acetate.[9]
Q4: How should I store the purified this compound?
Like many heterocyclic compounds, it should be stored in a cool, dry place, away from light and air to prevent degradation. Storing it in a tightly sealed amber vial under an inert atmosphere (like argon) is recommended for long-term stability.
Appendix A: Example Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis via Condensation (Illustrative)
-
To a solution of methoxy-substituted 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol or a buffered aqueous solution) in a round-bottom flask, add glycinamide hydrochloride (1.1 eq) and a mild base like sodium bicarbonate (1.2 eq) to neutralize the salt.
-
Stir the mixture at a predetermined optimal temperature (e.g., 60 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, evaporate the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Collect the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved product onto the top of the silica gel column.
-
Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or methanol.[8] A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
PrepChem.com. Synthesis of 5-(4-Methoxycarbonylphenyl)pyrazin-2(1H)-one. Available from: [Link]
-
ResearchGate. What solvent should I use to recrystallize pyrazoline?. (2017-04-23). Available from: [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. DOI: 10.1039/D2RA07227K. Available from: [Link]
-
Taylor, M. C., Borsa, D., & Kaysser, M. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. DOI: 10.1093/chromsci/bmz059. Available from: [Link]
-
Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-8. Available from: [Link]
-
Attygalle, A. B., Jalsovszky, I., & Plata, A. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. DOI: 10.1016/j.chroma.2019.01.011. Available from: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. 19(17), 5209-13. DOI: 10.1016/j.bmcl.2009.07.019. Available from: [Link]
-
Ebeler, S. E., et al. (2016). A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine. Talanta, 148, 595-602. DOI: 10.1016/j.talanta.2015.10.086. Available from: [Link]
-
MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Organics, 2(2), 164-200. DOI: 10.3390/org2020011. Available from: [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. Available from: [Link]
-
ResearchGate. Optimization of the INOC reaction conditions for 5a synthesis. Available from: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Organic letters, 8(8), 1545–1548. Available from: [Link]
-
ResearchGate. Determination of methoxypyrazines in dry wines. Available from: [Link]
-
ACS Central Science. (2024). Pyrazinone Biosynthesis and Signaling Myxo Style. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]
-
MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2326. DOI: 10.3390/foods11152326. Available from: [Link]
-
Dr. ANILKUMAR K M. (2020). Synthesis and reactions of Pyrazine. YouTube. Available from: [Link]
-
Vassar. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available from: [Link]
Sources
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Thin layer chromatography of derivatives of pyrazolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
Troubleshooting low sensitivity in 5-Methoxypyrazin-2(1H)-one detection
Welcome to the technical support center for the analysis of 5-Methoxypyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low sensitivity during the detection of this compound. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.
Core Principles of Detection
This compound is a heterocyclic compound often analyzed in complex matrices such as food products and biological fluids.[1][2] Its detection at low concentrations can be challenging and is typically accomplished using chromatographic techniques coupled with sensitive detectors. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS), are powerful and reliable techniques for pyrazine analysis.[3] The choice of method often depends on the volatility of the specific pyrazine, the complexity of the matrix, and the required sensitivity.[3]
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: I'm observing a very low or no signal for my this compound standard. Where should I start troubleshooting?
A1: When facing a general lack of sensitivity, it's best to start with the most straightforward potential issues and systematically move towards more complex ones.
First, confirm the integrity of your standard. Prepare a fresh stock solution from a reliable source. Pyrazinones can be susceptible to degradation, so proper storage is key.
Next, verify your instrument's general performance. Inject a well-characterized, stable compound that you know works well on your system. This will help you determine if the issue is specific to this compound or a more general instrument problem.
Finally, review your entire analytical method, from sample preparation to data acquisition. Even small deviations from an optimized protocol can lead to significant signal loss.
Here is a general workflow to approach this problem:
Caption: General troubleshooting workflow for low sensitivity.
Sample Preparation
Q2: My sample matrix is complex (e.g., roasted coffee, cooked meat). Could this be the cause of my low sensitivity?
A2: Absolutely. Complex matrices are a primary source of low sensitivity due to matrix effects, where other components in the sample interfere with the analyte's detection.[4] For this compound, which is often found in food products formed during Maillard reactions, this is a very common issue.[1][2]
The solution is a robust sample preparation protocol to isolate and concentrate your analyte. Several techniques are effective for pyrazines:
-
Liquid-Liquid Extraction (LLE): A fundamental technique where the sample is partitioned between two immiscible solvents. Dichloromethane or diethyl ether are common choices for extracting pyrazines.[3]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the liquid sample, while matrix components are washed away. A clean-up step using SPE may be necessary to remove interfering matrix components.[3]
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free and sensitive technique, particularly well-suited for volatile and semi-volatile compounds like many pyrazines.[5] A fiber coated with a specific stationary phase is exposed to the headspace above the sample, where volatile analytes have partitioned. The choice of fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.[5]
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME, but a magnetic stir bar coated with a larger volume of sorbent is used, often providing higher recovery for less volatile analytes.[5]
The choice of technique depends on the specific properties of this compound and your sample matrix.
Caption: Decision tree for sample preparation technique selection.
Liquid Chromatography (LC) Specific Issues
Q3: I'm using HPLC, but my peak shape is poor and the signal is low. What LC parameters should I optimize?
A3: For HPLC analysis of pyrazine derivatives, several factors are critical for good peak shape and sensitivity.
-
Mobile Phase pH: The predicted pKa of this compound is around 10.62.[6] This means it will be in its neutral form at acidic to neutral pH. For reverse-phase chromatography, operating at a pH at least 2 units below the pKa is generally recommended for good peak shape. Using a mobile phase with a pH around 2-4 (e.g., with formic or phosphoric acid) should provide good retention and peak symmetry.[7]
-
Column Choice: A standard C18 column is often a good starting point for pyrazine analysis.[7] Ensure your column is not degraded; poor peak shape can be a sign of a void in the column or contamination.
-
Mobile Phase Composition: A typical mobile phase for pyrazine analysis would be a gradient of acetonitrile or methanol with buffered water. Optimizing the gradient profile can significantly improve resolution from matrix interferences and enhance peak height.
Table 1: Example HPLC Conditions for Pyrazine Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 1.8-5 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies mobile phase to ensure analyte is in a single ionic state. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the analyte. |
| pH | 2.5 - 4.0 | Ensures good peak shape for basic compounds on a C18 column. |
| Detection | UV (270-280 nm) or MS | Pyrazines have a UV absorbance in this range. MS provides higher sensitivity and specificity. |
Gas Chromatography (GC) Specific Issues
Q4: I'm using GC-MS, but I suspect my analyte is not reaching the detector efficiently. What should I check?
A4: GC-MS is an excellent technique for many pyrazines due to their volatility.[8] However, low sensitivity can arise from several GC-related issues:
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. A starting point of 250°C is common, but this may need to be optimized.
-
Column Choice: A mid-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for pyrazine analysis. Ensure the column is properly installed and not bleeding, as this can increase background noise and reduce the signal-to-noise ratio.
-
Carrier Gas Flow Rate: The flow rate of your carrier gas (typically helium) should be optimized for your column dimensions to ensure the best chromatographic efficiency.
-
Transfer Line Temperature: The transfer line to the mass spectrometer must be hot enough to prevent the analyte from condensing before it reaches the ion source. This is typically set at or slightly above the maximum oven temperature.
Mass Spectrometry (MS) Detection
Q5: I'm using LC-MS/MS, but my signal is still very low. How can I optimize my MS parameters for this compound?
A5: Mass spectrometry is a highly sensitive detection method, but it requires careful optimization for each specific analyte.[9]
-
Ionization Mode: this compound has nitrogen atoms that can be protonated. Therefore, positive ion mode Electrospray Ionization (ESI+) is the most likely mode to yield a strong signal. Atmospheric Pressure Chemical Ionization (APCI) could also be a viable alternative, especially for less polar compounds.[10]
-
Precursor and Product Ions: For tandem mass spectrometry (MS/MS), you need to identify the precursor ion ([M+H]+) and the most stable and abundant product ions. For this compound (Molecular Weight: 126.115 g/mol ), the precursor ion in positive mode would be m/z 127.1.[6] You will need to perform a product ion scan by infusing a standard solution to determine the optimal collision energy and identify the best product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Source Parameters: Parameters like capillary voltage, source temperature, and gas flows (nebulizing and drying gas) have a significant impact on ionization efficiency and must be optimized.[9] A systematic optimization (e.g., using a design of experiments approach) is recommended.
Table 2: Theoretical MS/MS Parameters for this compound
| Parameter | Expected Value | Rationale |
| Ionization Mode | ESI+ | The nitrogen atoms in the pyrazine ring are readily protonated. |
| Precursor Ion (Q1) | m/z 127.1 | [M+H]+, where M is the monoisotopic mass of the analyte. |
| Product Ions (Q3) | To be determined empirically | Requires infusion of a standard and performing a product ion scan. Common losses for similar compounds include CO, CH3, and HCN. |
| Collision Energy | To be determined empirically | The voltage applied to the collision cell to induce fragmentation. |
| Dwell Time | 50-100 ms | The time spent acquiring data for each transition. A longer dwell time can improve signal-to-noise but reduces the number of data points across a peak. |
Protocols
Protocol 1: Basic HS-SPME for Pyrazine Screening
This protocol is a starting point for extracting volatile and semi-volatile pyrazines from a liquid or solid matrix.
-
Sample Preparation: Weigh 1-5 g of homogenized solid sample or pipette 5 mL of liquid sample into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine derivative) for accurate quantification.[3]
-
Salting Out: Add 1-2 g of NaCl to liquid samples to increase the partitioning of analytes into the headspace.
-
Equilibration: Seal the vial and place it in a heating block or water bath at 40-60°C for 15-30 minutes with gentle agitation to allow the analytes to equilibrate into the headspace.[5]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 20-40 minutes at the same temperature.[5]
-
Desorption: Immediately transfer the fiber to the GC inlet, heated to 250°C, for desorption for 2-5 minutes. Start the GC-MS run at the beginning of the desorption.
References
- BenchChem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. Retrieved from [Link]
-
Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. Retrieved from [Link]
- BenchChem. (n.d.). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
-
Jandlova, M., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. Retrieved from [Link]
-
American Society for Mass Spectrometry. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
Shulyak, I. L., & Shishov, A. Y. (2021). Determination of methoxypyrazines in dry wines. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Factors Affect the Sensitivity of a Mass Spectrometer. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 10. as.uky.edu [as.uky.edu]
Technical Support Center: 5-Methoxypyrazin-2(1H)-one Stability and Degradation
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 5-Methoxypyrazin-2(1H)-one. The following content is structured to address common challenges and questions related to the stability and degradation of this compound, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound can be influenced by several factors, including:
-
pH: The compound's stability is expected to be pH-dependent. Acidic conditions, in particular, may lead to significant degradation, potentially through the cleavage of the pyrazine ring itself, as has been observed with structurally similar pyrazine derivatives.[1]
-
Temperature: Elevated temperatures can accelerate degradation processes, leading to the formation of various thermal decomposition products.
-
Light: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation. The extent of degradation will depend on the wavelength and intensity of the light source.
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of oxidation products, for instance, by affecting the pyrazine ring or the methoxy group.
Q2: What are the likely degradation pathways for this compound?
While specific experimental data for this compound is limited, we can propose the following degradation pathways based on its chemical structure and the known reactivity of related compounds.
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the primary degradation pathway is likely the opening of the pyrazine ring, rather than a simple hydrolysis of the methoxy group. This is supported by studies on similar pyrazine structures where acidic workups led to extensive destruction of the molecule.[1] A plausible secondary pathway could be the hydrolysis of the methoxy group to yield 5-hydroxy-pyrazin-2(1H)-one.
-
Oxidative Degradation: Oxidation is expected to target the electron-rich pyrazine ring and the methoxy group. Potential degradation products could include N-oxides, hydroxylated species, or the product of O-demethylation, 5-hydroxy-pyrazin-2(1H)-one.
-
Photodegradation: Upon exposure to light, the compound may undergo photolytic cleavage. Possible pathways include the cleavage of the methoxy group, leading to radical intermediates, or rearrangements of the pyrazine ring.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo fragmentation. The weakest bonds are likely to break first, which could lead to the loss of the methoxy group and subsequent decomposition of the pyrazine ring.
Troubleshooting Guides for Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[2][3][4] Below are troubleshooting guides for common issues encountered during these studies with this compound.
Scenario 1: Acid Hydrolysis
Objective: To assess the stability of this compound in acidic conditions and to generate potential degradation products.
Experimental Protocol: Acid-Induced Degradation
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: In separate vials, mix the stock solution with 0.1 N HCl, 1 N HCl, and 5 N HCl.
-
Incubation: Incubate the vials at 60°C for 24, 48, and 72 hours.
-
Neutralization: After incubation, cool the samples to room temperature and neutralize them with an appropriate amount of NaOH.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and to profile the degradation products.
Troubleshooting:
| Issue | Possible Cause | Recommended Action |
| No degradation observed | The conditions are not harsh enough. | Increase the acid concentration, temperature, or incubation time. |
| Complete degradation observed | The conditions are too harsh. | Decrease the acid concentration, temperature, or incubation time. Start with milder conditions (e.g., 0.01 N HCl at room temperature) and gradually increase the stress. |
| Multiple, poorly resolved peaks in the chromatogram | The pyrazine ring may have fragmented into multiple smaller molecules. | Optimize the HPLC method to improve the separation of the degradation products. Consider using a different column or modifying the mobile phase composition. Mass spectrometry can aid in identifying the fragments. |
Proposed Acid Degradation Pathway:
Caption: Plausible oxidative degradation pathways for this compound.
Scenario 3: Photodegradation
Objective: To assess the photostability of this compound.
Experimental Protocol: Photostability Testing
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile:water 1:1). Also, prepare a solid sample by spreading a thin layer of the compound in a petri dish.
-
Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. [5][6]3. Control: Prepare parallel samples (solution and solid) wrapped in aluminum foil to serve as dark controls.
-
Analysis: At appropriate time intervals, analyze both the exposed and dark control samples by HPLC.
Troubleshooting:
| Issue | Possible Cause | Recommended Action |
| No degradation observed | The compound is photostable under the tested conditions. | Expose the samples for a longer duration or use a more energetic light source if investigating beyond regulatory requirements. |
| Significant degradation in both exposed and dark control samples | The degradation is likely due to thermal stress from the light source, not photolysis. | Ensure the temperature in the photostability chamber is controlled. Compare the degradation profile with a separate thermal degradation study. |
| Color change observed but no new peaks in the chromatogram | Low levels of highly colored degradants may have formed below the detection limit of the HPLC method. | Use a more sensitive detector (e.g., a photodiode array detector to check for changes in the UV spectrum) or concentrate the sample before analysis. |
Proposed Photodegradation Pathway:
Caption: A conceptual pathway for the photodegradation of this compound.
Scenario 4: Thermal Degradation
Objective: To investigate the stability of this compound at elevated temperatures.
Experimental Protocol: Thermal Degradation
-
Preparation: Place the solid compound in a vial.
-
Exposure: Heat the vial in an oven at temperatures such as 80°C, 100°C, and 120°C for up to 7 days.
-
Analysis: At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Troubleshooting:
| Issue | Possible Cause | Recommended Action |
| No degradation observed | The compound is thermally stable at the tested temperatures. | Increase the temperature in increments (e.g., 20°C) until degradation is observed, or use thermogravimetric analysis (TGA) to determine the decomposition temperature. |
| Melting or change in physical appearance | The compound may be melting or undergoing a phase transition before degrading. | Note the physical changes and correlate them with the analytical data. Differential scanning calorimetry (DSC) can provide more information on thermal transitions. |
| A complex mixture of degradation products | Extensive fragmentation is occurring at high temperatures. | Analyze the sample at an earlier time point or a lower temperature to identify the primary degradation products. |
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | HCl | 0.1 N - 5 N, 60°C |
| Base Hydrolysis | NaOH | 0.1 N - 1 N, 60°C |
| Oxidation | H₂O₂ | 3% - 30%, Room Temperature |
| Photolysis | Light Source | ICH Q1B compliant |
| Thermal | Temperature | 80°C - 120°C |
References
- Chaudhary, A. (2020). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics.
- Gupta, A., et al. (2016).
- Khushbu A. T, et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Rajgor, N. B., et al. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Brummer, H. (2011). How to approach a forced degradation study. Life Science Technology Bulletin, 31, 1-4.
- Dulsat, C., et al. (2022). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules.
-
Hoffman Fine Chemicals. (n.d.). 5-Methoxypyrazin-2-amine. Retrieved from [Link]
- Sato, N., & Mizuno, A. (2005). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine. Journal of Heterocyclic Chemistry.
- Seifert, R. M., et al. (1972). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
-
The Good Scents Company. (n.d.). 2-methoxypyrazine. Retrieved from [Link]
- Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
- Kuzniarová, M., et al. (2025).
-
Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. Retrieved from [Link]
- Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry.
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Pyrazinone Synthesis
Welcome to the technical support center for pyrazinone synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in the synthesis of this critical heterocyclic scaffold. This center is structured as a dynamic troubleshooting guide and FAQ, moving beyond simple protocols to explain the fundamental chemistry behind each experimental choice.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific, common problems encountered during pyrazinone synthesis. Each answer provides a step-by-step diagnostic and solution-oriented approach.
Q1: My pyrazinone yield is consistently low or nonexistent. What are the most likely causes and how can I fix it?
Low or no yield is a frequent issue, often attributable to a few critical parameters. A systematic approach is key to diagnosis.[1]
Immediate Diagnostic Checks:
-
Confirm Starting Material Integrity: The purity and stability of your starting materials are paramount. For instance, when using the popular Jones/Karmas and Spoerri method, free α-amino acid amides can be unstable, especially those with low molecular weight.[2][3] Consider using the more stable hydrohalide salts of the amino acid amides.[2][3]
-
Verify Reaction Temperature: Pyrazinone formation is often temperature-sensitive. Insufficient heat may prevent the necessary condensation and cyclization steps from initiating.[1] Conversely, excessive temperatures can lead to the degradation of reactants or the desired pyrazinone product.[1][4] The optimal temperature is highly dependent on the specific synthetic route. For example, the method of Hoornaert using an α-aminonitrile and an oxalyl halide typically requires heating between 70–100 °C.[2][3]
-
Assess the pH of the Reaction Medium: The pH can dramatically influence reaction rates and pathways. For condensations of α-amino acid amides with 1,2-dicarbonyl compounds, an alkaline medium (using bases like NaOH, KOH, or piperidine) is generally required to facilitate the reaction.[2][3] An overly acidic environment can inhibit crucial steps in pyrazine formation.[1]
Systematic Optimization Strategy:
-
Step 1: Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., in 10-20 °C increments) around the literature-reported value. Monitor reaction progress by TLC or LC-MS to identify the temperature that provides the best conversion rate without significant product degradation.[4]
-
Step 2: Base and Solvent Screening: If your reaction is base-catalyzed, screen different bases (e.g., inorganic hydroxides vs. organic amines). The choice of solvent is also critical; it must solubilize the reactants and be compatible with the reaction temperature. Protic solvents like methanol may stabilize intermediates through hydrogen bonding, whereas aprotic solvents like toluene or DME might be preferred for other routes.[5]
-
Step 3: Re-evaluate Reactant Ratios: The molar ratio of reactants can dictate the reaction pathway.[1] Experiment with slight excesses of one reactant to drive the reaction to completion, but be mindful that this can complicate purification.
Below is a troubleshooting workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low pyrazinone yield.
Q2: I'm observing significant side product formation. What are they and how can I minimize them?
Side products often arise from the high reactivity of the starting materials and intermediates. Identifying the impurity is the first step toward suppression.
Common Side Products and Causes:
-
Symmetrical Oxamides: In syntheses starting from α-aminonitriles, the self-condensation of the aminonitrile can lead to symmetrical oxamides. This is particularly problematic when using the free-base aminonitrile.
-
Imidazole Derivatives: In Maillard-type reactions or syntheses involving ammonia and sugars, imidazole derivatives can form as byproducts.[6]
-
Degradation Products: At elevated temperatures, both starting materials and the pyrazinone product can degrade.
-
Solution: Carefully control the reaction temperature and time.[1] Use the minimum effective temperature for the shortest duration necessary for complete conversion of the limiting reagent.
-
-
Isomeric Pyrazinones: When using unsymmetrical 1,2-dicarbonyl compounds, a mixture of regioisomers can form.
-
Solution: The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl and the amino acid amide. Often, one isomer is favored, but separation may be required. Careful analysis of literature precedents with similar substitution patterns is advised.
-
Q3: I'm struggling to purify my final pyrazinone compound. What are the best practices?
Purification strategies must be tailored to the specific properties of the target molecule, especially when dealing with modifications like fluorination which can alter solubility and chromatographic behavior.[8]
Recommended Purification Techniques:
| Technique | Application | Key Considerations |
| Column Chromatography | Primary method for separating the crude reaction mixture. | Stationary Phase: Silica gel is most common. Mobile Phase: A gradient of hexane/ethyl acetate is a good starting point. For highly polar pyrazinones, dichloromethane/methanol may be necessary. For fluorinated compounds, both normal and reverse-phase chromatography can be effective.[6][8] |
| Crystallization | To obtain highly pure, solid compounds for final analysis (e.g., X-ray crystallography). | Solvent selection is critical and often requires screening a variety of solvent/anti-solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[8] |
| Liquid-Liquid Extraction | Preliminary cleanup to remove major impurities based on differential solubility. | Useful for removing inorganic salts or highly polar/nonpolar impurities. Multiple extractions with fresh solvent are more effective than a single large-volume extraction.[6][8] |
| Distillation | For volatile pyrazinones, to separate from non-volatile impurities like salts or imidazoles.[6][7][9] | Can be performed directly from the aqueous reaction mixture to isolate volatile pyrazines, leaving imidazoles behind.[6] |
| Preparative HPLC | For achieving very high purity (>98%), especially for final compounds in drug discovery. | Offers higher resolution than standard column chromatography. Specialized columns, such as those designed for fluorinated molecules, can provide enhanced selectivity.[8] |
Purity Assessment: Always confirm the purity of your final compound using a combination of analytical techniques, including ¹H and ¹³C NMR, LC-MS, and, for fluorinated analogs, ¹⁹F NMR.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to 2(1H)-pyrazinones?
Several robust methods exist, each with its own advantages depending on the desired substitution pattern. The choice of strategy often depends on the availability of acyclic precursors.[2][3]
-
From α-Amino Acid Amides and 1,2-Dicarbonyls (Jones/Karmas & Spoerri): This is one of the most important one-pot methods. It involves the condensation of an α-amino acid amide (or its hydrohalide salt) with a 1,2-dicarbonyl compound in the presence of a base.[2][3]
-
From α-Aminonitriles and Oxalyl Halides (Hoornaert's Method): This is a general method for preparing 3,5-dihalo-2(1H)-pyrazinones, which are versatile intermediates for further functionalization via cross-coupling reactions.[2][3]
-
From Diketopiperazines: Readily available diketopiperazines (formed from the dehydration of amino acids) can be converted into chloropyrazines, which are then transformed into pyrazinones.[2][3]
The general workflow for the widely used Jones, Karmas, and Spoerri method is depicted below.
Caption: General workflow for pyrazinone synthesis via the Jones method.
Q2: I need to install an amine on the pyrazinone core. How do I optimize a Buchwald-Hartwig amination for this?
Buchwald-Hartwig amination is a powerful tool for forming C-N bonds on the pyrazinone scaffold, especially from halo-pyrazinone intermediates.[3][10] Optimization is crucial as there are many variables.[11][12]
Key Parameters for Optimization:
| Parameter | Common Choices & Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃: Common, effective Pd(0) or Pd(II) precursors.[3][10] Pre-catalysts (e.g., G3-XPhos): Often more efficient as they avoid in-situ catalyst formation, allowing for lower catalyst loading.[13] |
| Ligand | Xantphos, XPhos, tBuDavePhos: Bulky, electron-rich phosphine ligands are essential. The choice is often substrate-dependent and requires screening. Xantphos is noted for its utility with pyrazinones.[3][10] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu: A strong, non-nucleophilic base is required. Cesium carbonate is a common choice.[3] The base's solubility can impact the reaction rate; sometimes a combination of bases is effective.[13] |
| Solvent | Toluene, Dioxane, DME: Aprotic solvents are standard. Dioxane and DME are frequently used.[3] Note that dioxane is a high-impact solvent and alternatives should be considered where possible.[12] |
| Temperature | Typically requires elevated temperatures (80-120 °C). Microwave irradiation can sometimes accelerate the reaction.[10] |
Protocol: General Procedure for Buchwald-Hartwig Amination on a Halo-Pyrazinone
-
Setup: To an oven-dried reaction vessel, add the halo-pyrazinone (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 2-10 mol%), and the phosphine ligand (e.g., Xantphos, 4-20 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0-3.0 equiv) and the anhydrous solvent (e.g., DME).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the halo-pyrazinone is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography.
References
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162–1184. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. ResearchGate. [Link]
-
Sharma, V., & Van der Eycken, E. V. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]pyrazinones. Organics, 2(2), 173-207. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. [Link]
-
Rudolf, J. D., & Loesgen, S. (2024). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science. [Link]
-
Effect of temperature (100, 110, 120, 130, and 140 °C) on synthesis of pyrazines using acetol and NH4OH. ResearchGate. [Link]
-
Gebrauch, B., & Ghorbani-Choghamarani, A. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55853-55860. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 58(3), 255-264. [Link]
-
Gebrauch, B., & Ghorbani-Choghamarani, A. (2017). Synthesis of substituted pyrazines from N -allyl malonamides. ResearchGate. [Link]
-
Kim, J., Kim, H., & Lee, C. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4679. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Organic letters, 8(8), 1541–1544. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Britton, E. C., & Lange, N. A. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S.
-
Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]
-
Cosgrove, S. C., et al. (2020). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. [Link]
-
Golec, B., et al. (2022). Solvent effects on the photooxidation of indolepyrazines. Journal of Photochemistry and Photobiology, 6, 100317. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Minimizing side reactions in the synthesis of 5-Methoxypyrazin-2(1H)-one derivatives
Technical Support Center: Synthesis of 5-Methoxypyrazin-2(1H)-one Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound derivatives. This class of compounds is pivotal in medicinal chemistry, forming the core scaffold of antivirals like Favipiravir and antagonists for corticotropin-releasing factor-1 (CRF₁) receptors.[1][2][3] However, their synthesis is often plagued by competing reaction pathways that can diminish yields and complicate purification.
This guide is structured to provide direct, actionable solutions to the most common challenges encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic underpinnings of side reactions, empowering you to make informed decisions and optimize your synthetic strategy.
Troubleshooting Guide: Common Side Reactions
This section addresses specific, frequently encountered side reactions in a question-and-answer format.
Q1: My reaction is producing a mixture of N1 and N4 alkylated regioisomers. How can I achieve selective N1-alkylation?
A1: This is the most common regioselectivity challenge in pyrazinone chemistry. The pyrazinone ring possesses two nucleophilic nitrogen atoms, N1 and N4. The desired product is typically the N1-alkylated isomer, as the N4 position is part of an amide-like system. However, under certain conditions, competitive N4-alkylation or even O-alkylation of the tautomeric lactim form can occur.[4] The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5]
Mechanistic Insight: The N1-anion is generally considered the "harder" and more sterically accessible nucleophile, favoring reactions with hard electrophiles (like methyl iodide). The N4-position, being part of a conjugated amide system, is a "softer" nucleophile. The choice of base and solvent can significantly influence which nitrogen is deprotonated and its subsequent reactivity. Strong, non-bulky bases in polar aprotic solvents can lead to mixtures.
Troubleshooting Workflow: N1 vs. N4 Alkylation
Caption: Troubleshooting workflow for poor regioselectivity.
Recommended Protocols:
Protocol A: Steric Hindrance Approach This protocol leverages a bulky base that preferentially deprotonates the more accessible N1 position, while the subsequent alkylation is also directed away from the more hindered N4 position.
-
Preparation: Dissolve the this compound starting material in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add 1.1 equivalents of a bulky base such as Lithium Hexamethyldisilazide (LHMDS) dropwise. Stir for 30-60 minutes at -78 °C.
-
Alkylation: Add 1.2 equivalents of the alkyl halide electrophile dropwise, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature over several hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol B: Orthogonal Protecting Group Strategy This method involves protecting the N4 position, forcing alkylation to occur exclusively at N1.[6]
-
Protection: Dissolve the starting pyrazinone in a suitable solvent (e.g., Dichloromethane or THF). Add 1.5 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). Stir at room temperature until the starting material is fully consumed (monitor by TLC). Purify the N4-Boc protected intermediate.
-
N1-Alkylation: Subject the purified N4-Boc pyrazinone to standard alkylation conditions (e.g., NaH in DMF, followed by the alkyl halide). The reaction will proceed selectively at the N1 position.
-
Deprotection: Cleave the Boc group by dissolving the N1-alkylated, N4-Boc protected product in a solution of Trifluoroacetic acid (TFA) in Dichloromethane (typically 20-50% v/v) at 0 °C to room temperature.[7]
-
Purification: After work-up, purify the final N1-alkylated product by chromatography or crystallization.
Q2: The methoxy group on my pyrazinone is being cleaved, leading to the corresponding 3-hydroxy-pyrazinone by-product. How do I prevent this hydrolysis?
A2: The 5-methoxy group is essentially an enol ether, which can be sensitive to hydrolysis under either acidic or basic conditions, particularly in the presence of water. This side reaction is common during aqueous work-ups or if reagents are not sufficiently dry.[8]
Mechanistic Insight:
-
Acid-Catalyzed: The ether oxygen is protonated, making the methyl group a good leaving group for nucleophilic attack by water.
-
Base-Catalyzed: While less common for simple methyl ethers, strong bases can promote elimination pathways or react with impurities to generate nucleophiles that can attack the methyl group. More often, hydrolysis occurs during basic aqueous work-up.
Preventative Measures & Protocol:
| Strategy | Rationale | Key Implementation Steps |
| Strict Anhydrous Conditions | Minimizes the presence of water, the key nucleophile for hydrolysis. | Use flame-dried glassware. Use anhydrous solvents (e.g., distilled from a drying agent). Handle hygroscopic reagents in a glovebox. |
| Non-Aqueous Work-up | Avoids exposing the product to bulk water under acidic/basic conditions. | Quench the reaction with a solid reagent (e.g., solid NH₄Cl) or a minimal amount of an anhydrous solvent like methanol, then filter and concentrate directly before chromatography. |
| Late-Stage Methylation | Synthesize the 3-hydroxy-pyrazinone core first and introduce the methyl group in a final step. | After building the core, perform methylation using a mild reagent like methyl iodide with a non-hydrolytic base (e.g., silver(I) carbonate) in an anhydrous solvent. |
Diagram: Hydrolysis of 5-Methoxy Group
Caption: Acid-catalyzed hydrolysis pathway for the 5-methoxy group.
Q3: My reaction yields are low, and I'm isolating a symmetrical oxamide by-product. What is the source of this impurity?
A3: This side reaction is characteristic of pyrazinone syntheses that utilize an α-aminonitrile as a key building block. If the free-base form of the aminonitrile is used, it can undergo self-condensation to form a symmetrical oxamide, consuming the starting material and reducing the yield of the desired pyrazinone.[2]
Mechanistic Insight: The free-base α-aminonitrile is nucleophilic and can react with another molecule of itself, leading to dimerization and subsequent formation of a stable oxamide by-product. This pathway competes directly with the intended cyclization reaction.
Solution: The established solution is to use the salt of the α-aminonitrile (e.g., the hydrochloride or hydrobromide salt) instead of the free base.[2] The protonated form is not nucleophilic and will not self-condense. The base added for the main cyclization reaction will generate the free-base in situ at a low concentration, favoring the desired intramolecular or intermolecular reaction with the other component (e.g., oxalyl chloride) over the undesired dimerization.
Protocol: Cyclization using α-Aminonitrile Salt
-
Prepare the Salt: If you have the free-base aminonitrile, dissolve it in a suitable solvent like diethyl ether or methanol and bubble dry HCl gas through it, or add a solution of HCl in ether, to precipitate the hydrochloride salt. Filter and dry the salt thoroughly.
-
Reaction Setup: Suspend the α-aminonitrile hydrochloride salt in a non-polar solvent like toluene.
-
Cyclization: Add the second component for the cyclization (e.g., oxalyl chloride) and a base (e.g., triethylamine) and proceed with the reaction. The base neutralizes the HCl salt in situ, allowing the reaction to proceed without a high standing concentration of the nucleophilic free-base aminonitrile.
Frequently Asked Questions (FAQs)
Q: What are the most reliable methods for constructing the core this compound ring system? A: Two highly cited and versatile methods are:
-
The Jones and Karmas/Spoerri Condensation: This is a classic, robust method involving the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound (like glyoxal or a derivative).[2][3] It's a convergent approach that builds the ring efficiently. The methoxy group is typically introduced later via methylation of the resulting hydroxypyrazinone.
-
Hoornaert's Method (from α-aminonitriles): This involves reacting the salt of an α-aminonitrile with an oxalyl halide (e.g., oxalyl chloride).[2] This method is excellent for producing 3,5-dihalo-2(1H)-pyrazinones, which are versatile intermediates for introducing substituents via palladium-catalyzed cross-coupling reactions. The methoxy group can be installed by nucleophilic aromatic substitution of a halide.
Q: How should I choose a solvent for my pyrazinone synthesis? A: Solvent choice is critical and depends on the specific reaction.
-
For alkylations: Anhydrous polar aprotic solvents like THF, DMF, or acetonitrile are common as they solvate the cation of the base but do not interfere with the nucleophile. However, as noted in Q1, THF at low temperatures is often preferred to control selectivity.
-
For cyclizations: Less polar solvents like toluene or dichloromethane are often used, especially for reactions involving reagents like oxalyl chloride.
-
Green Chemistry Approaches: Some modern methods report the use of deep eutectic solvents (DESs) or even water for certain condensation steps, which can offer environmental benefits and sometimes improved yields.[2][9]
Q: What is the best way to monitor the progress of my reaction? A: A combination of techniques is ideal.
-
TLC (Thin Layer Chromatography): This is the fastest and most common method for routine monitoring. Use a suitable solvent system that gives good separation between your starting material, product, and any major by-products. Stain with potassium permanganate or view under UV light.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides more definitive information. It confirms the disappearance of the starting material's mass and the appearance of the product's mass, and can help identify the masses of any side products, which is invaluable for troubleshooting.
Q: My final compound is difficult to purify by standard silica gel chromatography. What are my options? A: Pyrazinones can be polar and sometimes show tailing on silica gel.
-
Solvent System Modification: Add a small amount of a modifier to your eluent. For basic compounds, adding 0.1-1% triethylamine or ammonia in methanol can significantly improve peak shape. For acidic compounds, adding 0.1-1% acetic acid can help.
-
Reverse-Phase Chromatography: If your compound is too polar for normal-phase silica, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative.
-
Crystallization: If you can obtain a solid, crystallization is a powerful purification technique that can be scaled up. Screen various solvents (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures) to find suitable conditions.
-
Preparative HPLC: For small quantities of very challenging separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers the highest resolution.
References
- A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry (RSC Publishing).
- Proposed mechanism for the formation of pyrazin-2-ones 1, 3, 4, 5, 6... ResearchGate.
- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central.
- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC.
- Comparative biotransformation of pyrazinone-containing corticotropin-releasing factor receptor-1 antagonists: minimizing the reactive metabolite formation. PubMed.
- Protecting group. Wikipedia.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
- Synthesis of favipiravir. Journal of International Pharmaceutical Research.
- 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances (RSC Publishing).
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Protective Groups. Organic Chemistry Portal.
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.
Sources
- 1. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 5-Methoxypyrazin-2(1H)-one
Welcome to the technical support guide for 5-Methoxypyrazin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges encountered during biological assays. As Senior Application Scientists, we have structured this guide to not only offer protocols but also to explain the scientific reasoning behind them, ensuring you can make informed decisions in your experimental design.
Understanding the Challenge: Physicochemical Properties
Before attempting to dissolve any compound, understanding its inherent physicochemical properties is critical. This knowledge forms the basis for selecting an appropriate solubilization strategy.
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: this compound is a heterocyclic organic compound. While experimental data on its water solubility is not widely published, we can infer its behavior from its structural features and predicted properties. The key is to recognize that its solubility is likely to be limited in neutral aqueous solutions, a common challenge for many small molecule drug candidates.
Here are the essential properties to consider:
| Property | Value / Prediction | Implication for Solubility | Source |
| Molecular Formula | C₅H₆N₂O₂ | - | [1] |
| Molecular Weight | 126.115 g/mol | Low molecular weight can sometimes aid solubility, but other factors are more dominant. | [1][2] |
| Predicted pKa | 10.62 ± 0.40 | The compound is a weak acid. This is a critical piece of information. At a pH above its pKa, it will become deprotonated (ionized), which dramatically increases its solubility in aqueous media.[3][4] | [1] |
| Structure | Pyrazinone Ring | The relatively planar, aromatic-like ring system can contribute to poor aqueous solubility due to efficient crystal lattice packing. | - |
| Hydrogen Bonding | 1 Donor, 3 Acceptors | Capable of interacting with water, but the overall molecule is not polar enough for high aqueous solubility. | [1] |
Troubleshooting & FAQs: From Stock Solutions to Assay Plates
This section addresses the most common issues researchers face when working with this compound, presented in a logical, question-and-answer format.
Part 1: Initial Dissolution & Stock Solutions
Q2: What is the best solvent to use for preparing a high-concentration stock solution of this compound?
A2: For initial solubilization and the preparation of a concentrated stock, Dimethyl Sulfoxide (DMSO) is the recommended starting point.[5][6][7] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[8]
However, it is crucial to be aware of the potential downsides of DMSO. It can be cytotoxic to cells, typically at concentrations above 0.5-1%, and can interfere with assay components or even alter protein structure.[5][9][10] Furthermore, some compounds can be unstable in DMSO, undergoing oxidation or degradation over time, which can affect the integrity of your results.[11][12]
Best Practice: Always prepare a fresh stock solution or use a stock that has been stored properly at -20°C or -80°C and has undergone minimal freeze-thaw cycles.[12]
Q3: I've successfully dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?
A3: This is a classic problem known as "solvent-shift" precipitation. Your compound is soluble in the high-concentration organic solvent (DMSO) but crashes out when diluted into the aqueous buffer where the final DMSO concentration is too low to maintain solubility.
The first step in troubleshooting is to determine the maximum tolerable concentration of your primary solvent (e.g., DMSO) in the final assay medium.[13] Often, this is between 0.1% and 1%.[13]
Below is a workflow to address this common issue.
Caption: Initial troubleshooting workflow for precipitation issues.
Part 2: Advanced Solubilization Strategies
If optimizing the DMSO concentration is not sufficient, you must explore more advanced formulation strategies.
Q4: My cell-based assay is very sensitive to DMSO. What are my best alternatives?
A4: When DMSO is not a viable option, or when its concentration must be kept extremely low, two excellent strategies are pH modification and the use of cyclodextrins.
1. pH Modification (The "Ionization" Approach): This is the most scientifically direct approach for this compound. The compound has a predicted pKa of ~10.6, meaning it is a weak acid.[1] By increasing the pH of your solvent to be 1-2 units above the pKa (e.g., pH 11.6-12.6), you can deprotonate the molecule. This imparts a negative charge, significantly increasing its interaction with water and thus its solubility.[3][4][14]
Causality: Ionized molecules are generally much more water-soluble than their neutral counterparts.[15] For a weak acid, solubility increases as the pH rises above its pKa.[3][4]
2. Cyclodextrins (The "Encapsulation" Approach): Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[16][17] They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex".[18][19][20] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[17]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Q5: How do I choose between pH modification and cyclodextrins?
A5: The choice depends on the constraints of your biological assay:
-
pH Stability of Assay: Can your cells, proteins, or reagents tolerate a basic pH? If your assay must be performed at a physiological pH (~7.4), preparing a concentrated stock at high pH and then diluting it into your buffered assay medium might work, but you must verify that the compound doesn't precipitate upon this pH shift.
-
Cyclodextrin Interference: While generally considered biocompatible, you must run a vehicle control to ensure the cyclodextrin itself does not affect your assay outcome.[7][9] Commonly used, modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-CD (SBE-β-CD) are often preferred due to their higher solubility and safety profiles.[17][18]
Q6: What about using co-solvents?
A6: Using co-solvents is another effective strategy. This involves creating a mixture of solvents that, together, can maintain the solubility of your compound when diluted into an aqueous medium. This approach is common for in vivo formulations but can be adapted for in vitro work with careful validation.[21]
A common co-solvent system might include DMSO, a polymer like PEG300, and a surfactant like Tween-80.[21] The key is to always run a vehicle control with the same final concentration of the co-solvent mixture to rule out artifacts.[13]
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is for preparing a 10 mM stock solution in a basic buffer.
-
Calculate Mass: For a 10 mM stock in 1 mL, you will need:
-
0.01 mol/L * 0.001 L * 126.115 g/mol = 0.00126 g = 1.26 mg
-
-
Prepare Basic Buffer: Prepare a 50 mM NaOH solution. This will provide a pH of ~12.7, which is two units above the compound's pKa.
-
Dissolution: Weigh 1.26 mg of this compound into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of the 50 mM NaOH solution.
-
Mix: Vortex thoroughly. If needed, use gentle warming (37°C) or sonication for 5-10 minutes to aid dissolution.
-
Neutralization Check (Critical): Before adding to your assay, determine the final pH after dilution. Dilute the stock into your final assay buffer at the intended concentration (e.g., 1:1000 for a 10 µM final concentration). Measure the pH to ensure it has returned to the acceptable range for your assay. The buffer capacity of your assay medium should neutralize the small amount of base added.
-
Storage: Store the stock solution at -20°C.
Protocol 2: Solubilization using Cyclodextrins
This protocol details how to prepare a 10 mM stock solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). To do this, dissolve 400 mg of HP-β-CD in 1 mL of buffer. This may require gentle heating and stirring.
-
Weigh Compound: Weigh 1.26 mg of this compound into a sterile microcentrifuge tube.
-
Add Cyclodextrin Solution: Add 1 mL of the 40% HP-β-CD solution to the tube containing the compound.
-
Complexation: Vortex the mixture vigorously. For optimal complexation, incubate the solution overnight at room temperature on a shaker or rotator. Sonication can also be used to accelerate the process.
-
Filtration: To ensure a true solution, filter the mixture through a 0.22 µm syringe filter to remove any undissolved particles.
-
Validation: Always run a vehicle control using the 40% HP-β-CD solution diluted to the same final concentration in your assay.
-
Storage: Store the complexed stock solution at 4°C or -20°C.
References
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF7AzInOQxLtjzWsv6tp7kO0rI6m6OjhhKlcjffFXhRpg3AZWHsHBggAtqbgf-fwzdOFKlDmI-c2HPle1W7EQQGQ3yxXkQI-qjiWnkG_W57LT1x3b7bfNouHnfhjTy3aAhOjIg]
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (PMC - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECGmtSYU7aDkgsbj2FkuHu2OdAAmp0NIQcwn0SdU7jNAF8I5nFYxx_SxAw7ozTlu7ktwerC0kPZBtEAoFXu6i9d46dP9JnaptNYmZ7TS5mo2v7GRSKgDuNoOpr3sbkT4UeBh33hUhww9IRGI5V]
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJMLq7E5pDgMMe3n0mh4pEaFU-KQBpUdvuhc21YYfkZ6vHet1yR_5tL9e_c8nseoReQblHSoEfkayxwc1Beezc0QNHEECaoAY5Y3TKOGSVZTutZ0O1LSDcyBKOUM85O_a4hg==]
- Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (Semantic Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTWb6gFzotSZwP6VXICwfVvBWyXt1DHUojbnD6jlgeRk2Sr-PHsisbcNjzjPBbvP2L75xMmCLjhA-rpacMmz3uRVfx-zygZgug7AC5LC5Ec-EIVFYor2NZQXBrAgodZOUEkQgzE0WGfjANPVzjWg53BrLMmIsjZxwA3YJXF3CcrrtdW6Y_kvccuw==]
- 5-METHOXY-2(1H)-PYRAZINONE 134510-06-8 wiki. (Guidechem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf_IajxPyO5FLS4dG2E0LzWTmMqAJ8ySG7d37TwkOLOYQQDCQ69kmurQDsS6VTGXnVUJWu9ApqRkjkC8Px3UX5r-C6ARqO7y7lUWrZZvcjSTsnheen0d2NTIau1VOOqBh7Mahq1KRXLFwanbk8NmDsK5ylst3VG3AVmjul6QOZbBcK5Mttczzu_2s=]
- New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (Taylor & Francis Online) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHv3_u4MaBWqAp5lsQRqEjOrTSVQcTLE7qT2Js_oGcPIeyawUdiVgPIT0NYS50rXWkZO9h8b7lM3IuNeDmYkJz0-48ryrIoiVwHN2khTwHpeyVgDsknuqSN5vFUK6ONZYZezopGC62GbrI_sOD1ot44USvEJkG27ge04Ai3Q==]
- Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8xpCSuxk-nSOvpXbiAPI1VGPHlSKnDeTeyPSmGGxrMzAvwqSFoc5XnEJIfexoX7jJnH0veF-LJKJKPoXxcb8GkCgkOsisfYVdyQr7070UqoGryW7ALh4FTUwFCIPpqmduiG4f0O5K6TdF2LkPfJ3pYY93qrANAhcSZ6My-chrp_6tWJZwDg158TZAvUo7Ns1oWklxBnS3qcwgh1caKAVFDsZA4DEVUzXIfdO1QOSVsLOd_hU=]
- CAS 134510-06-8 | this compound. (Alchem Pharmtech) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuSYqYhmJ2OL-o0sarc0N1-WagEZrciMGRtAMnhX_wVbXaHYZGdus2823tCGaAFaD_hRyQ42cnO7JsqCKoptky7RrRDcAJHbonfBqAU21ffXby_NiekwKaLCyRvEspwl9R7Pc6LVFHswFG0tb_xho=]
- Considerations regarding use of solvents in in vitro cell based assays. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYxlTk6NmZWYzPAtoOxRnqLz6YyTgCEvLTAE_I1v6Fh0fqefblWxii0gK4bgGTr2nK_XJ6rYbPjeSYRl3-HYn7NotGcRngNOmgDmEmcdYceqq3VbG8KQ8f4x4pVdwLNAUyhBzN1olk_ck7Rqv5ULfFnKHNAsh1rW9b10PKDXuZ1EK74NJPdWRPaIlfQ4KS854LWqF99q7uQSzjYOs5NueLgN_1-6aRSjtry-RSh5FGcWRkxgc=]
- Considerations regarding use of solvents in in vitro cell based assays. (Plos One) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa804zFEWvPuBPx_h-lXmVr-pltFBHWcII-5R_udXCouliqSTIwTOE_xbyVDZ9LsFUcBTIhV85sgSSAcGkW-8xHGnBCnQblI8Evs1i05iUBiJj5-nAkRHtLHc89NqQoZa-_vb8Kdbo-0Tgdoyo3kmqWBvWIPx8Ue9Q0Xxzz6BxDLkkxlzXb7M4SEHgqtVvbPVJmK5KnXGhGl7wz5KW75Al-CwJW8HJSAwfhXhb]
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (Asian Journal of Dental and Health Sciences) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6-GTvOnnjNVF90FNWDG_moibcZxuaW7pZD6dUJPgJKx5aRi5mLqDdsglSourrMnMd_Iut0VgUV29AERPQyx0URGDQh3WqdpDXdukaVi5FbI9SEiglxFDkQQavFTjC38FUIjR53ggzS8_ah8tBKw==]
- What solvent should I use to recrystallize pyrazoline? (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1EZ_EujCZrlOmAtf59pOe9aqouU5SB4p7JR0i_DQ9dQmiEe7OvjHrr6vYV8f6VE1kscj9tMKiW5p_4wkNQdJqV5HVIhMlREFke6BYfgDUNDCxK1f9fJFVrcJDJCgghRZFtgLXxFp_h8jRpvfZQD4ryHQZ7J7nGAXnN3aeBpZ7wi2ZOGCbU2yAjRtCsqmcgEZP3w==]
- Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. (Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGduw3hkQUF9mL9buGVUxxdtvq3s_i-x4VzRzj70asgwksvhHKWap4X85CkOQ-o_QrZ-XHjmxeKCuB8ghiptG6unIuVesy1M1V6slloLrL8UAcUB76t4jIj5b0INTqV26ejIcCtWQpxxg1gA5YMl839joyUwWsgb3_VsFSM-623KRszO5sW7qR26dz8vKEz__JlhxrgN8VY8ImF6RtkJR9OnpF3Il-s6dVAsoV_1T-FQuM3CK7e0CWcyF7AWp-e]
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFUoKO4nCG4tGc5Lk6rB3UVWap2Zy7MqoJd5u4B5ijtIycpx4cxwQfzI4ouDIyNyj0RotjTUxGwi45QEjM5f_HUkajmFip0Af6NRsq4pGvDApf1yRgwW_qBk3rEN_velYaAM1VQRrt2GjkvgY-]
- Considerations regarding use of solvents in in vitro cell based assays. (Semantic Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3NoAYMeGhBQu9yskxfZxpZZxL0gMfo7VkaQgwCkFaDXeKjIms_y6u7SkHGYOX4Uq5GFbZ1GOc2GvSbF9DWirxmrysVRpcKd0EuwOFubM7cApAWRH6hLXnB_gopyBv-SpKf4fJm3EjVdpNHCxDnNG2kxXZOEXhR0b6fPPSm_3xUSStmhf33cCjLfLhsLAoEddLxm8XFNRtwj7f_IiLzPId1wq_fkk82Uz2pW4JSkx4KuxWvEL6BTbvF70Ur03wnjalN2qrtld4nZA=]
- Considerations regarding use of solvents in in vitro cell based assays. (PMC - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEgDex-QOCJkMlh0YmYdqgcijaljs0r82Oq4gZI1ZAhE6XJOS8lm783LqZu0iPdBE58bpEd-kJLy4s-07h000pzLHov9nCX3WCvDItm-lbIxQNe35EbXQ21-QbQ3JwxJqWGfz-ia8C2ftlZaI=]
- 5-Methylpyrazin-2(1H)-one. (BOC Sciences) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHyHWtzBJKNLf5HhXAPouNMvIs-oNHJo-H3yA9TBKJO813g1537qMXyiw7ioWikehndMYjV7tv9b_g9-pvXPMvVObe7_qirzyJQd7qGFZZFyG5rxBPp6zsGQcS07rPQrIeBhNY73eBuohsjF2iSW6SxSdCUA9M-2W12r_mhy5Ukmbh89MHcMI0Ait5FPA4hzHsYf2qCCg=]
- 2-Methoxypyrazine. (PubChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCLpwOdjcTNjAzyf4WZFVBE1F3QqDdL84K5w2kr7CH0YBsdZlduFonOJnbehxHj-KdGJNjZ5v1QCJZy1stdCJfSmYSIufcqUR7qBxAoVRHC_ShMTvVLPHSmZRGgx8OZXZUsYmfH-FzUubFtgdm99gjHbuO4OZF]
- The Effects of pH on Solubility. (Chemistry LibreTexts) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ahkIvdzJ5em0QjUwR2NuQvXXvLJeLADtAkRYAIXvhqWmDEB1PyKrhLKYnAiozby18iz-yweX8vXMBUXtwr_h69RvH5rlS5x8_ciqV3IVPO_6ySJatIRryc0dlfbuLcAOjsLlxXFXZAnNLXluPQLQ9kPBX3SAXdPtD96Vir538cNChh4kROGIZvspTRXmwOypyfHNF98oqxYOdX965SsAE-qPyqw6w3SgRSHef6RNDEoQLk0YpjTXtDBR5lcKOzC2uOccKsCGyLlFXvNZgxXdC6aFmtEtDvdgqrVXcshDFXw0CFqgZuvWDyveAnH9esOtCAdhVc5arEHyu_PMQGEPb5D9qLfc01uGCrBw9GMmU6MpPZDgsLLzyAQQBiKpVEoZ_2FyypWcPJFR1jVS]
- 2-Methoxypyrazine. (MedchemExpress) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQpGFkXyCDinfVipeoIQyxBj9uqASIkXODq1JrLGc32TErFQtb3VTrESTYJj4DS2f6SG4a3Xn2mwwfYxx9R_r0qqNWh85wJEDZNp5wnsicuupvzKsofcLD-mnigUJpmsqq0bsM5wsVjckZbU4rP5zJ]
- Understanding Common Lab Solvents. (CP Lab Safety) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCaasZf0uONXu1FP365oUEHFAHuB1l6onuUXUSLtRPdUeyEzExpXdbqgtiexmbhaSdPoFweq8j0-jlFyS5BtZ4DpvX-FPqB2GFA0YuVFJ7CuyKTP4p9LjFSWIopMCOv9eS2NoFxIiNZaL_sXCwoUIihmWvJlC9Zkwmwwdv]
- Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXnzA_-Rb68T43HSYsYKOrJ2GlWq99vKSO_H6ZKf_tkCbUJdAsgWam-ais9U7YYjXbz_V7mbCdi8x1bjsDpNVdY7mVIHyAr0W9URi5DALdG59aDhccxYo3T-pGzQAvTML1Qx6W]
- Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuZyC_E9HFNaNXBX0XzYgD18Qh5d6Eipy84Nyhr9JqXRYlmnQ8492b5QfsiY0X-uexmivLdldsjFmoH9zuQgEos8XKg9dZY0RszK2_cQH5hkKRmps-D49qht5RmIe6prCzdZzI]
- Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. (Der Pharma Chemica) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENAgVXjpWx-RPhqmcppVmOBUQZTPEEgL9Medi4PbIj9yGtotgLutUGcW6srA8io2JMcbWxP5PvusBXw-lUauIFPxhakoxCu2IF9ANAy6TXWYnG3ak0x9vyKy2_oASt_d9HQCYPDUzzmO1a4v2veQsjE6dpiiWKmJK2oEhNkQVmiGgblEw8Q_LnOe28gGI1zw-1t-0aN6QMo1hUyQwRwbKMAmqdC-SzkkKmdzITt-Ayixzh9phIXL9H4m5SWaAaX6m1KrESUnjf-9F1fuifYWuI29oaNw==]
- Organic solvents in the pharmaceutical industry. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHygr7AUmb4shWpBh0htgAzHrSThooO0LMTXf-ZrKZHV1JFfIaTf7fFWAyxakEK347c8WJwqmDbRidSlns85W3abrJBvp0JGSauYP3zzqCRFIr2DaOd9VICl5abvzKkytLRWvjK2aUv1xyJGcrRh7I6YNJV-kHObqg4-bGU0ovQT6xPBQ6VJyISZ6IXGiMpcZ5Fzh4iy0JPKc3lZP8=]
- 5-methoxypyrazine-2-carbaldehyde, min 95%, 1 gram. (CP Lab Safety) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-5jJ1VSCatgpSr600NvgeYwfzd7_9qVXmVOEaIqJlO6_-SYIeqOy2rkvIV4S25FmaEgvFehWw0efY9qWrsoeOGJQqw5CXcWspQOZYy9spYTJ1Y87hoqyaNTPSNa2J4mQt-3oLElZoaNGCCmDwFrB4wZU0zPy3YFYA86DuZ7VFZBe8cLS-Hb66ebU1Li0HkvBCJw==]
- 2-Methoxypyrazine 1-oxide. (PubChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBQnXHI6cajXWNEIunsJ927XH2V1CqRX-RGQNWU5XJcCMByKKgF4RRO5Belw1t_R21bpLnOtxKb6jXmc0mn5MG6nV6DHC3fq0rNppkPem4vpy_Qgo-zqYRQyz4i8LoZMpTTY9JU0B5fMGVmA==]
- 2-methoxy-5-methyl pyrazine. (The Good Scents Company) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH48y7kr5Kd_oXblfp95jKe3nYAxKO_j_L1FGHpxdZsO6SwOrIDwsfOIj4M8wI1KzVa7kTuBdFpmjAISFzEqHdpA3EbHGgFOK8zOGBET0DC8ufoPj4_PT-mDw82iCmqaDz-MyZgK-bEEmF-RCzmd62NIaIh]
- Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzoqmmeFxo8TJwA27jjxPYmiepYgYb4RdLywL7naGVbnr_89FF4g5dRNksLZyW3IId_K9TEd5-K76914uZJdbBrkthQaugkPxBN4Pi3elhA2a-u-Gk-ENF_ZMSFJZqPfIDvZGm]
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjMeiHT_48D3fQHWT6WpUgWpwXnfT-KHh4j_mVq2QqKjcyuK6OUtXxT1QRZC4u2HV4gucxuUV1_iQ9AKLO373CtRfUt6APEuGaiP6UEmX4HSL0iYiMW_UYIPSwsFPpfdcliKyAbFZXCWx1mqmyFRzM4ueEAgzXdDYqx04l0wK4ENTUX6VnM7WPkjrC16xihqW9O2z0EHZbuisVrl0QTWHJJEIK7yTLcB9aXmviR7AltQ0Sjg==]
- Solubility of triazine pesticides in pure and modified subcritical water. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj_a0aRYAZ3BzT-77qJv0TwIsjh3xQ5RRtyfZhhYPgb-0FoGGdp2QAM_RIBfqA_gzQRQv_OcW3BrXai1odx9Z_n6SU_yFC0-mDFKWaOYldlszHoAFD44tgESl0s9M1gR-NAeJM]
- Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (PMC - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb7fhk1ZG0wxabVPfZyF5wh-W5Iwg9iWjtYhLHbZBFxQKMOsAm97q8fsPnyVTjIP0H8xQO86qvLaIG2fP0G0gkivjyP3zvipe-DEiFCIErnRO-MDww8_wgOBitB17LVP3JA-MhmnLP73Xso1E=]
- Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHInILwWtNcf5Plkz7HHe7NQsa6peH23s1x5Bd1ligMg2NBpMmEVeyEampWaVaTIgWAdxP1iVZsTBUYBdxmlYzVN28W6m4tQSFE2iGy2f3fbuL-9MMvEO9p7GMpLHyn8y-XfZDy]
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrlY1CFu3ABnh49w5XSironwtLR_SOzsI_nZHGAPh3usvrnngMdE_nyAMsyOG_gZCaTNlNyypzzBwbDEEVwXivls79PkGXSqH4kmi96qBEhmCMyreRQPmrwuIK_9ueDCOFl2KRkQ8vervl5-LK]
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (PMC - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOJA3OnRvctNCy8iZm72Z1AOkoWc_SE_6QKzn4jFRYsm9Xl1GVoof8sY4t8Czf-VgCGGh4efWafDGv_1vE4WgloKvdJ6owgOGEcpQfO1Yhlza4GXTr7Gi8FLzB4SC0OZZCNKxQejb53NImzl4=]
- Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (International Journal of Pharmaceutical Sciences and Research) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVQlnARMeRIPEUI35Z1GwbeG4U05_sBBGMwvk6qsekpL1lWpbwdPcCEWlD59bJysZcCEC7VAWC2bICbrOfTzhQlAK-s0L0wYWVnSuC9Dy_dKNEWPi-Zbd5KfYrddWtkc_8qYIQp6moiaa6svK8yYVym6OJ9OdsvPJ15mvvvTI71Zgw-NjfmV9229asmlhwTOvUavPN-1tzzGViikIHH8ZZhO-QWemac2fxdNTxmwbn7MHT_Gk4Md2x9GHWR1_W89DMR1AU5aihPQ8=]
- 5-(4-METHOXY-PHENYL)-1H-PYRAZIN-2-ONE. (BOC Sciences) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_h2iG3HqagTMjoltrnY0UfYTITyJuAq5v1vb4VVaOj7w4hFtst7cbEcOkH1juA3UjDejKTZTNERgC8wiC9dP3aD7hlhUwpK60jPPf7LQI5x8ltm_ch_v6SbN5kTiE5rVPU090NBtSCkYahrhpE1CyA7iRPfKTd1ogr3Vu_ilEsaA0TAzyqIUL4kPkxechnAhu9Zssrg==]
- DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations. (Nature) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0LNE6W5Lms1lGxgRkCvSsFzfqMtJQzcLpZs1PghBKd8W1sM579UZwj8kr8v-oemDAVp1FeMNi9e-a2kbGH8uAVyksP0L2xl97yFUWOWlw5XB_F8A-jaSHDfFz7_hyJ207CtNelMHA6nWxwcbZ]
- Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFevRjbNpDnBQ2bHfJWOSlyOgBymMdtiBEhSoY5a1G7glgFFXLu4--VEKdPxIacLSUtBiMXt4_Ln0yjKzVIpL20tPe6OOpxlQUA4ZECAbQSuuFUjG8RtFwyKyHq8JfhEhFHJ6E9Rt_xxF4yPYT0IJTJ5VbfZ8FpxkL3OIhmGyAE6Ju5jhalOQZxz9B5h9Fk7g2FmkoFylmvF61z9o3nAhZRG-nBCEwxNExUac3OyzyCpPkKThbY57vBi6uGgdEqBuHli3qOxmItoJ8Dh5PJ_Owqwv6ay6BaAWW2GQqGEH2Z88QTdIQe5jACMQ9VF1qUhjLcB5EBbezaDChtavsiZFlwqc8-bDYVoitTed9R6e2-Y5LZHMNm610AsMKjI4wuVvpH1hji]
- 5-methoxy-2-methyl-1H-pyridine-4-thione. (PubChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWTJYftmMazO1AGmPOO5WPj6-_5qPKBiIvABlOYWsYUKuWkg0QpPGOXw2RT0oEJDMSa4XzgS2NJ59JO1r8wE2wPXMbD2bLJjJKrjKl4zPs1lqIEZJZJTms1iZyATydeGD3QrDMKpcK3yrjmy0KKxCCHaoIgFBPoeNegjkarApopAvMkxwlXsT3BB7cdg==]
- Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw7a8BHhQVi9tZdw_NVeDGu7IrE9Dyn0ahUa1LSZzWfhvI_pIMKTufmfgfYnGhXgE7QleUuUAzqZ7m94eWGke4ui1yoeItTrlRESyzGzxA4jn59k3W1Y5lFW4vxhN4n3opXw==]
- 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine. (PubChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8oC5aw7DC-UxD6A80myATDj0CsR1QnqmBPu1kYwAEGQFq22EYj_XJ_TkKVfzspnz9LeSDKhWeEywf-W-UaOg3cXsCf8NOzKvSj0rvNbIcY4E9qiHuMUOI3XrkxqZ23esAUMWU6QCfoBnxdC0M]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-Methoxypyrazine 1-oxide | C5H6N2O2 | CID 534211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajdhs.com [ajdhs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar [semanticscholar.org]
- 20. tandfonline.com [tandfonline.com]
- 21. medchemexpress.com [medchemexpress.com]
Technical Support Center: A Guide to Ensuring the Stability of 5-Methoxypyrazin-2(1H)-one
Welcome to the technical support guide for 5-Methoxypyrazin-2(1H)-one (CAS No. 134510-06-8).[1][2] As a key heterocyclic building block, the integrity of this compound is paramount for the success of your research and development efforts, particularly in medicinal chemistry and drug design where pyrazinone scaffolds are of significant interest.[3][4] This document provides an in-depth analysis of the potential degradation pathways of this compound and offers field-proven protocols and troubleshooting advice to maintain its purity and stability during storage and handling.
Section 1: Understanding the Chemistry of Degradation
To effectively prevent degradation, it is crucial to first understand the inherent chemical liabilities of the this compound structure. The molecule's stability is influenced by the interplay of its pyrazinone core, a lactam (cyclic amide) functionality, and an electron-donating methoxy group. These features make it susceptible to several degradation mechanisms.
-
Oxidative Degradation : The pyrazinone ring, like many nitrogen-containing heterocycles, is vulnerable to oxidation.[5] Atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of N-oxides or oxidation at the C5-C6 double bond to form an unstable epoxide intermediate.[5][6] This can initiate ring-opening reactions or the formation of colored polymeric impurities.
-
Hydrolytic Degradation : The lactam bond within the pyrazinone ring is an amide and is therefore susceptible to hydrolysis. This process is significantly accelerated by the presence of moisture and catalyzed by acidic or basic conditions.[7] Hydrolysis results in the cleavage of the heterocyclic ring, yielding more polar, ring-opened byproducts that will compromise the compound's efficacy in subsequent reactions. Studies on related heterocyclic structures have confirmed the instability of such imide and amide groups to hydrolysis.[8]
-
Photodegradation : Exposure to ultraviolet (UV) or even high-intensity visible light can provide the activation energy necessary to induce decomposition. Heterocyclic aromatic compounds are known to undergo photocatalytic degradation, a process influenced by the electronic structure of the ring system.[9][10][11] This can lead to complex radical-mediated decomposition pathways.
-
Thermal Degradation : While generally stable at room temperature for short periods, prolonged exposure to elevated temperatures can increase the rate of all degradation pathways. As a general principle, reaction and degradation rates increase with temperature.[12][13]
Below is a diagram illustrating the primary environmental factors that can initiate the degradation of the core structure.
Caption: Potential degradation pathways for this compound.
Section 2: Recommended Storage and Handling Protocols
Adherence to proper storage conditions is the most effective strategy for preventing degradation. The following protocols are designed to mitigate the risks outlined in Section 1.
Summary of Recommended Storage Conditions
| Parameter | Long-Term Storage (>1 month) | Short-Term Storage (<1 month) | In-Use / Benchtop |
| Temperature | -20°C ± 5°C | 2-8°C | Room Temperature (Controlled) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas or Tightly Sealed | Minimize exposure |
| Light | Protected (Amber Vial in Dark) | Protected (Amber Vial) | Minimize exposure |
| Moisture | Desiccated Environment | Tightly Sealed | Avoid humidity |
Detailed Protocols
-
Atmosphere Control (Inerting):
-
Place the vial containing this compound into a larger container or desiccator.
-
Purge the container with a gentle stream of dry argon or nitrogen for 2-3 minutes to displace atmospheric oxygen.
-
Seal the container tightly. For screw-cap vials, ensure the cap has a chemically resistant liner (e.g., PTFE) and consider wrapping the cap with Parafilm® for an extra barrier.
-
-
Temperature Control:
-
For long-term storage, place the sealed, inerted container in a -20°C freezer.
-
For short-term storage, a 2-8°C refrigerator is sufficient.
-
Crucial Step: Before opening, always allow the container to warm to ambient room temperature completely (at least 1-2 hours).
-
Causality: Opening a cold vial immediately will cause atmospheric moisture to condense on the cold solid, introducing water and promoting hydrolysis.[7] Lowering the temperature slows the kinetics of all chemical degradation pathways.
-
-
Light Protection:
-
Always store the compound in an amber glass vial to block UV and visible light.
-
For added protection, place the vial inside a secondary opaque container or store it in a dark cabinet or freezer.
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter, providing a logical path to diagnose and resolve them.
Q1: I've noticed my solid, white this compound has developed a yellow or brownish tint over time. What does this mean and what should I do?
A: A color change is a strong visual indicator of chemical degradation, often due to the formation of conjugated or polymeric byproducts from oxidation or other complex decomposition reactions.
Troubleshooting Protocol:
-
Do Not Use: Avoid using the discolored material in critical experiments, as its purity is compromised and may lead to failed reactions or misleading biological data.
-
Verify Purity Analytically: The first step is to quantify the extent of degradation.
-
Method: Use High-Performance Liquid Chromatography (HPLC) with UV detection. This is the most common and reliable method for assessing the purity of pharmaceutical intermediates.[8][14]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[14]
-
Analysis: Inject the sample onto a reverse-phase C18 column. A pure sample should show a single major peak. The presence of multiple smaller peaks, especially at different retention times than the main peak, confirms the presence of impurities. The area percentage of the main peak provides a quantitative measure of purity.
-
-
Correct Storage: Review your storage procedures against the recommendations in Section 2. The likely cause is a breach in atmospheric, light, or temperature control. Discard the degraded material and ensure new stock is stored correctly.
Q2: My recent HPLC analysis shows a significant decrease in the main peak's area and the appearance of one or more new, more polar peaks (i.e., peaks with shorter retention times). What is the likely cause?
A: This specific chromatographic pattern is a classic signature of hydrolytic degradation. The cleavage of the lactam ring in this compound would result in carboxylic acid and amine functionalities, which are significantly more polar and would elute earlier on a standard reverse-phase HPLC system.
Troubleshooting Protocol:
-
Identify the Cause: The most probable cause is exposure to moisture. This could be from:
-
Opening a cold vial before it has warmed to room temperature.
-
Storing the compound in a humid environment.
-
Using a non-anhydrous solvent for stock solutions.
-
-
Characterize Impurity (Optional but Recommended): If you have access to Liquid Chromatography-Mass Spectrometry (LC-MS), analyze the sample. The mass of the new, polar peak should correspond to the expected mass of the ring-opened product (M + 18, corresponding to the addition of H₂O). This provides definitive proof of hydrolysis.
-
Implement Corrective Actions:
-
Discard any stock solutions made with potentially wet solvents.
-
Ensure all future handling of the solid is performed in a dry environment. If possible, use a glove box or a nitrogen-purged bag for weighing and aliquoting.
-
Always allow the primary container to equilibrate to room temperature before opening.
-
Q3: My compound is not performing as expected in my assay (e.g., lower-than-expected yield, reduced biological activity). Could this be a storage issue?
A: Absolutely. A loss of purity directly translates to a lower effective concentration of your starting material. Furthermore, the degradation products themselves can sometimes interfere with or inhibit your reaction or biological assay.
Troubleshooting Protocol:
-
Establish a Purity Baseline: Before troubleshooting your experiment, you must first validate your starting material.
-
Purity Check: Perform an HPLC or qNMR analysis to confirm the purity of the compound. Quantitative NMR (qNMR) is a primary analytical method that can determine absolute purity without needing a specific reference standard.[14]
-
Structural Verification: Run a ¹H NMR spectrum. Compare it against a reference spectrum (from the supplier or a database like PubChem[15]). The presence of unexpected signals or changes in integration ratios indicates degradation or impurities.
-
-
Conduct a Small-Scale Stability Study: If you suspect your experimental conditions (e.g., solvent, pH, temperature) are causing degradation, perform a focused stability test.
-
Protocol:
-
Prepare a solution of the compound under your exact experimental conditions.
-
Immediately take a "Time 0" sample and analyze it by HPLC.
-
Keep the solution under the experimental conditions for the duration of your typical experiment.
-
Take samples at intermediate time points and a final sample at the end.
-
Analyze all samples by HPLC. A decrease in the main peak area over time confirms instability under your assay conditions.
-
-
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the ideal solvent for preparing stock solutions?
-
For optimal stability, use anhydrous, research-grade solvents such as DMSO, DMF, or acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage of solutions, as they can participate in degradation reactions. Prepare only the amount of solution needed for immediate use.
-
-
FAQ 2: How should I handle the compound when weighing it out?
-
Perform the weighing process as quickly as possible to minimize exposure to air and humidity. If the compound is particularly sensitive or you are in a humid environment, use a glove box or a glove bag with a dry nitrogen atmosphere.
-
-
FAQ 3: What analytical techniques are best for routine quality control?
-
HPLC: Best for routine purity checks and stability studies due to its high sensitivity and quantitative accuracy.[8][16]
-
¹H NMR: Excellent for confirming structural identity and detecting major impurities.
-
LC-MS: Invaluable for identifying the mass (and thus likely structure) of unknown degradation products.[16]
-
-
FAQ 4: Can I re-purify a partially degraded sample?
-
Yes, it is often possible. Column chromatography on silica gel is a standard method for purifying small organic molecules. However, you must first use a technique like TLC or LC-MS to determine the nature of the impurities to develop an appropriate separation method. Re-purification is only recommended if a significant amount of valuable material is present. After purification, rigorously re-characterize the compound to confirm its purity and identity.
-
Section 5: Visual Workflow for Troubleshooting Degradation Issues
This flowchart provides a systematic approach to diagnosing and resolving stability problems with this compound.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Page loading... [guidechem.com]
- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Method Development for Trace Level Analysis of 5-Methoxypyrazin-2(1H)-one
Welcome to the technical support center for the analysis of 5-Methoxypyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are tackling the unique challenges associated with quantifying this compound at trace levels. My objective is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively.
Introduction: The Challenge of this compound
This compound and its related methoxypyrazine analogs are potent aromatic compounds, often carrying significant biological activity or acting as key flavor/aroma contributors. Their analysis is frequently complicated by extremely low concentrations (ng/L or ppt levels) in complex matrices, requiring highly sensitive and selective analytical methods.[1][2] This guide addresses the common pitfalls encountered during method development, from sample preparation to final data analysis.
Section 1: Frequently Asked Questions - Initial Method Selection
This section addresses the foundational decisions you'll make when establishing your analytical workflow.
Q1: Should I use Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS/MS) for my analysis?
This is the most critical initial decision. Both techniques are powerful, but the choice depends on the specific properties of this compound, your sample matrix, and available instrumentation.[3] While many pyrazines are volatile and well-suited for GC-MS, the "-one" functional group in your target analyte may increase its polarity and reduce its volatility compared to alkylpyrazines.[3][4]
Decision Framework: GC-MS vs. LC-MS/MS
Caption: Method Selection Workflow
Table 1: Comparative Analysis of GC-MS/MS and LC-MS/MS
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and semi-volatile compounds in the gas phase. | Separates compounds in the liquid phase based on polarity. |
| Best Suited For | Volatile, thermally stable compounds. Many alkylpyrazines are analyzed this way.[5] | Polar, less volatile, or thermally labile compounds.[6][7] |
| Sample Prep | Headspace Solid-Phase Microextraction (HS-SPME) is common for volatiles.[8][9] Liquid-Liquid Extraction (LLE) is also used.[10] | LLE or Solid-Phase Extraction (SPE) are standard.[6][11] |
| Key Challenge | Potential for thermal degradation of sensitive analytes in the injector. Isomer separation can be difficult.[4][12] | Matrix Effects: Co-eluting matrix components can suppress or enhance the analyte's ionization, affecting accuracy.[13][14] |
| Sensitivity | Excellent, often reaching pg/g to ng/g levels (LOD).[3] | Excellent, often reaching ng/mL to µg/L levels (LOD).[3][7] |
Section 2: Troubleshooting Guide - Sample Preparation
Effective sample preparation is paramount for trace-level analysis. It serves to isolate, clean, and concentrate your analyte before instrumental analysis.[15]
Q2: My recovery after Liquid-Liquid Extraction (LLE) is consistently low. What are the likely causes?
Low recovery in LLE is a common issue stemming from incorrect solvent choice or suboptimal extraction conditions.
-
Cause 1: Incorrect Solvent Polarity. The principle of "like dissolves like" is key. This compound has both polar (amide, methoxy) and non-polar (pyrazine ring) characteristics. If your extraction solvent (e.g., hexane) is too non-polar, it may not efficiently extract the analyte from an aqueous matrix.
-
Cause 2: Incorrect pH. The basic nitrogen atoms in the pyrazine ring can be protonated in acidic conditions, making the molecule more water-soluble and difficult to extract into an organic solvent.
-
Solution: Adjust the pH of your aqueous sample to be neutral or slightly basic (pH 7-9) before extraction. This ensures the analyte is in its neutral, more organosoluble form.
-
-
Cause 3: Emulsion Formation. Complex matrices like plasma or food homogenates can form stable emulsions at the solvent interface, trapping your analyte and preventing efficient phase separation.
-
Solution: Add salt (e.g., NaCl) to the aqueous phase to increase its ionic strength and help break the emulsion. Centrifugation is also highly effective for separating the layers.[3]
-
Q3: I am using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS, but my signal is weak or non-existent. How can I improve this?
HS-SPME is a powerful technique for volatile analysis, but its efficiency is highly dependent on optimizing several parameters.[9] A weak signal indicates poor partitioning of the analyte from the sample matrix onto the SPME fiber.
-
Cause 1: Incorrect SPME Fiber. The fiber's coating must have a high affinity for your analyte.
-
Cause 2: Suboptimal Extraction Temperature and Time. Equilibrium must be reached between the sample, the headspace, and the fiber for reproducible results.[18]
-
Solution: Systematically optimize the incubation/extraction temperature and time. Increasing the temperature (e.g., 50-80°C) will increase the vapor pressure of the analyte, driving more of it into the headspace.[18] However, excessively high temperatures can decrease the fiber's absorption capacity.[18] An optimal time (e.g., 30-60 min) is needed to reach equilibrium.[18][19]
-
-
Cause 3: Matrix Effects. The sample matrix can hinder the release of the analyte into the headspace.
-
Solution (Salting-Out): Add NaCl or another salt to your aqueous sample. This increases the ionic strength, reduces the solubility of organic analytes, and promotes their partitioning into the headspace, a phenomenon known as the "salting-out" effect.[17]
-
Section 3: Troubleshooting Guide - Chromatography & Mass Spectrometry
Once the sample is injected, new challenges can arise related to separation and detection.
Q4: My chromatographic peaks are broad and show significant tailing in both GC and LC.
Poor peak shape compromises both resolution and sensitivity. The cause is often related to unwanted interactions or system issues.
-
Cause 1 (GC): Active Sites. The GC inlet liner or the front of the analytical column may have "active sites" (e.g., exposed silanols) that can irreversibly adsorb or have strong secondary interactions with polar functional groups on your analyte.
-
Solution: Use a deactivated inlet liner. If the problem persists, you may need to trim the first few centimeters off your analytical column to remove accumulated non-volatile residues that create active sites.
-
-
Cause 2 (LC): Secondary Interactions. In reversed-phase LC, the basic nitrogens on the pyrazine ring can interact with residual silanols on the C18 column packing material, causing peak tailing.
-
Cause 3 (Universal): Column Overload. Injecting too much analyte can saturate the column, leading to broad, fronting, or tailing peaks.
-
Solution: Dilute your sample or reduce the injection volume. This is especially important during initial method development when analyte concentration may not be well-established.
-
Q5: I have a signal, but the signal-to-noise (S/N) ratio is very low due to high background.
High background noise can obscure your analyte peak, making accurate quantification impossible.
-
Cause 1: Contaminated Solvents or System. Impurities in solvents, mobile phases, or gas supplies can contribute to high chemical noise. The system itself (e.g., injector, tubing) can also become contaminated.
-
Solution: Always use high-purity, MS-grade solvents and gases.[5] Regularly flush your LC system with a strong solvent wash. For GC-MS, "bake out" the column at its maximum recommended temperature to remove contaminants.
-
-
Cause 2 (MS): Suboptimal Ionization/Detection Parameters. Incorrect source temperatures, voltages, or collision energies can lead to inefficient ionization of the target analyte and increased fragmentation of background ions.
-
Solution: Perform a thorough tuning and optimization of the mass spectrometer parameters specifically for this compound. This involves infusing a standard solution and optimizing parameters like cone voltage/fragmentor voltage and collision energy to maximize the signal for your specific precursor-product ion transitions (in MS/MS).[7]
-
Section 4: FAQs - Quantitation & Data Interpretation
Accurate quantification requires a strategy to overcome matrix variability and confirm analyte identity.
Q6: How do I overcome matrix effects in my LC-MS/MS analysis?
Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS where co-eluting compounds from the matrix compete with the analyte for ionization.[13][14]
-
Strategy 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the gold standard for correcting matrix effects.[5] A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte and will co-elute. Therefore, it experiences the exact same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability is normalized, leading to highly accurate quantification.[21]
-
Strategy 2: Matrix-Matched Calibration. If a SIL-IS is unavailable, creating calibration standards in a blank matrix extract that is free of the analyte can compensate for the effect.[14] This approach assumes that the matrix effect is consistent across all samples, which may not always be true.
-
Strategy 3: Sample Dilution. A simple but effective method is to dilute the sample extract. This reduces the concentration of interfering matrix components, thereby lessening the ion suppression.[13] The trade-off is that this also reduces the analyte concentration, so this is only feasible if your method has sufficient sensitivity.
Q7: How can I be certain that the peak I am seeing is truly this compound?
Confirmation of identity is crucial, especially in complex matrices where isobaric interferences (compounds with the same mass) are possible.
-
Confirmation 1: Retention Time Matching. The retention time of the peak in your sample must match that of an authentic reference standard analyzed under the exact same conditions.[4]
-
Confirmation 2 (MS/MS): Multiple Reaction Monitoring (MRM). In tandem mass spectrometry, you monitor at least two specific precursor-to-product ion transitions for your analyte.[7][22] The ratio of the peak areas for these two transitions in your sample must match the ratio observed for the reference standard within a specified tolerance (e.g., ±20%). This provides a high degree of confidence in the identification.
-
Confirmation 3 (GC-MS): Mass Spectrum Matching. For full-scan GC-MS, the mass spectrum of the peak in the sample should be compared to the spectrum from a reference standard or a validated spectral library (e.g., NIST).[4] Characteristic fragment ions can help distinguish isomers.[23]
Appendix 1: Experimental Protocols & Workflows
Protocol 1: Recommended HS-SPME-GC-MS/MS Workflow
This protocol provides a robust starting point for volatile analysis of this compound.
Workflow Diagram: HS-SPME-GC-MS/MS Analysis
Caption: HS-SPME-GC-MS/MS Experimental Workflow
Table 2: Recommended Starting GC-MS/MS Parameters
| Parameter | Recommended Setting |
| GC Column | Polar Wax Column (e.g., SUPELCOWAX 10, DB-WAX)[19][24] |
| Injector | 270°C, Splitless mode (0.5 min)[5][19] |
| Carrier Gas | Helium, constant flow ~1.2 mL/min[5] |
| Oven Program | 40°C (2 min), ramp 5°C/min to 240°C, hold 5 min[5][25] |
| Ion Source | Electron Ionization (EI) at 70 eV[5] or Positive Chemical Ionization (PCI)[1] |
| Source Temp. | 230°C[5] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
References
- Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Quantification of Pyrazine in Human Plasma by LC-MS/MS.
-
Gao, W., Fan, J., & Xu, Y. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. [Link]
- BenchChem. (2025).
-
ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. [Link]
-
Ahmad, T., Butt, M. Z., & Aadil, R. M. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Oleo Science, 68(8), 739-748. [Link]
- BIO Web of Conferences. (2024).
-
Solaiman, S., & Thomas, J. B. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(33), 9338-9345. [Link]
-
Zhang, Y., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 947. [Link]
- BenchChem. (2025). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
-
Scribd. (n.d.). Analysis of Pyrazines by GC. [Link]
-
Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086. [Link]
- SIELC Technologies. (n.d.). Pyrazine.
-
Solaiman, S., & Thomas, J. B. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed, 67(33), 9338-9345. [Link]
-
ResearchGate. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. [Link]
-
Hérent, M. F., & Collin, S. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 46(4), 1545-1550. [Link]
- Google Patents. (2011). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
-
Hjelmeland, A. K., Wylie, P. L., & Ebeler, S. E. (2016). A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine. Talanta, 148, 336-345. [Link]
-
ResearchGate. (n.d.). Scheme of sampling preparation. [Link]
- BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- Gao, W., Fan, J., & Xu, Y. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI, 10(2), 449.
-
ResearchGate. (2025). Comparative Analysis of Pyrazine Compounds in Soy Sauce Aroma Baijiu from Different Regions and Their Impact on Flavor Profiles. [Link]
-
Li, Y., et al. (2024). Evolution of Jiang-Flavor Daqu's Characteristics During Different Storage Stages and Influence on Simulated Brewing Fermentation. Foods, 13(1), 143. [Link]
- Food Safety and Measurement Facility. (2016). Trace Analysis of Methoxypyrazines in Wine with GC-MS/MS.
-
RSC Publishing. (2015). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. [Link]
-
MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]
-
mag.go.cr. (2017). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. [Link]
-
ResearchGate. (2024). Determination of methoxypyrazines in dry wines. [Link]
-
Bohman, C., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. [Link]
-
Lacey, M. J., & Allen, M. S. (2016). Stable Isotope Dilution Gas Chromatography-Mass Spectrometry for Determination of Methoxypyrazines (“Green” Aroma) in Wine. ResearchGate. [Link]
-
Jackson, R. S. (2020). Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines. Molecules, 25(18), 4066. [Link]
-
ResearchGate. (2020). Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines | Request PDF. [Link]
-
PubChem. (n.d.). 2-Methoxypyrazine 1-oxide. [Link]
-
Zhou, C., et al. (2022). Simple and Rapid Method for the Quantitation of Trace-Level 3-Alkyl-2-methoxypyrazines in Fragrant Vegetable Oils by Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(20), 6247-6252. [Link]
-
Paluchowska, M. H., et al. (2002). Novel N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones With Diversified 5-HT1A Receptor Activity. Polish Journal of Pharmacology, 54(6), 641-6. [Link]
-
Pawlowski, W., & Zglobicka, I. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 58(6), 421-6. [Link]
-
Krivolapov, Y. G., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Journal of Mass Spectrometry, 40(6), 817-21. [Link]
- BenchChem. (2025). Technical Support Center: Enhancing 2-Methoxypyrazine Detection in Trace Analysis.
-
ResearchGate. (2025). Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography | Request PDF. [Link]
Sources
- 1. A comparison of sorptive extraction techniques coupled to a new quantitative, sensitive, high throughput GC-MS/MS method for methoxypyrazine analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. bio-conferences.org [bio-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. mag.go.cr [mag.go.cr]
- 15. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]
- 20. Pyrazine | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evolution of Jiang-Flavor Daqu’s Characteristics During Different Storage Stages and Influence on Simulated Brewing Fermentation [mdpi.com]
- 25. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazinone Derivatives: A Focus on Methoxy Substitution
For researchers and drug development professionals, the pyrazinone scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various pyrazinone derivatives, with a particular focus on the influence of methoxy substitutions on their pharmacological profiles. While direct experimental data for 5-methoxypyrazin-2(1H)-one is notably scarce in publicly available literature, this guide will leverage established structure-activity relationships (SAR) within the pyrazinone class to infer its potential activities and compare them to well-characterized analogues.
The Pyrazinone Scaffold: A Hub of Biological Activity
Pyrazinones, six-membered heterocyclic rings containing two nitrogen atoms, are a class of compounds that have garnered significant attention for their broad spectrum of biological activities. These activities are heavily influenced by the nature and position of substituents on the pyrazinone core. Modifications at various positions can dramatically alter the compound's interaction with biological targets, leading to a range of effects including antimicrobial, antitumor, and enzyme inhibitory properties.
Comparative Biological Activity of Pyrazinone Derivatives
The biological activity of pyrazinone derivatives is diverse and contingent on their substitution patterns. This section will compare the activities of several key derivatives to provide a framework for understanding the potential of novel analogues like this compound.
Antimicrobial Activity
Pyrazinone and its related pyrazoline derivatives have demonstrated notable antimicrobial effects. The presence and position of electron-donating or electron-withdrawing groups on the pyrazinone ring can significantly impact their potency.
Table 1: Comparative Antimicrobial Activity of Selected Pyrazinone and Pyrazoline Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity (MIC µg/mL) | Key Structural Features | Reference |
| Pyrazoline Derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | 64 - >512 | Varied substitutions, some with methoxy groups | [1][2] |
| Pyrazine-2-carbohydrazide Derivatives | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Potent activity | Hydrazide and hydrazone moieties | [3] |
| Pyrazoline derivatives with amide moiety | Pseudomonas aeruginosa, Candida albicans | 125 - 250 | Chloroacetyl and furan/thienyl groups | [4] |
MIC: Minimum Inhibitory Concentration
A study on pyrazoline derivatives highlighted that the presence of a methoxy group can enhance antibacterial activity. For instance, a methoxy substituent on a phenyl ring attached to the pyrazoline core increased activity against S. aureus and E. faecalis[1][2]. This suggests that the electron-donating nature of the methoxy group may be favorable for antimicrobial action, likely by influencing the molecule's interaction with bacterial targets. Based on this trend, it is plausible that this compound could exhibit some degree of antimicrobial activity, although experimental verification is necessary.
Antitumor Activity
The antitumor potential of pyrazinone derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation and survival.
Table 2: Comparative Antitumor Activity of Selected Pyrazinone Derivatives
| Compound/Derivative | Cell Line(s) | Activity (IC50/GI50) | Mechanism of Action (if known) | Reference |
| Pyrazinone-based PI3K/HDAC dual inhibitors | MV4-11 (Leukemia) | 0.093 µM (for compound 9q) | PI3K/AKT/mTOR pathway inhibition, apoptosis induction | [5] |
| Pyrazoline derivatives | EAC tumor cell lines | 80% cytotoxicity at 200 µg/mL (for compounds IVa, IVb) | Not specified | [6][7] |
| 1H-benzofuro[3,2-c]pyrazole derivatives | K562 (Leukemia), A549 (Lung) | GI50 = 0.26 µM, 0.19 µM (for compound 4a) | Tubulin polymerization inhibition | [8] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition
A series of novel pyrazin-2(1H)-one derivatives were designed as dual inhibitors of PI3K and HDAC, showing potent anti-proliferative activity against leukemia cells[5]. This highlights the potential of the pyrazinone core to be decorated with functional groups that target key cancer signaling pathways. While no direct data exists for this compound, the electronic influence of the methoxy group could modulate its interaction with kinase active sites or other cellular targets, a hypothesis that warrants experimental investigation.
Experimental Protocols for Biological Evaluation
To encourage further research into the biological activities of novel pyrazinone derivatives, this section provides standardized protocols for key assays.
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate containing broth.
-
Inoculation and Incubation: Add the microbial inoculum to each well. Include positive controls (microorganism in broth without compound) and negative controls (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Mechanistic Insights
The biological effects of pyrazinone derivatives are often mediated through their interaction with specific signaling pathways. For instance, their antitumor activity can be attributed to the inhibition of pathways crucial for cancer cell growth and survival.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyrazinone-based inhibitors.
Conclusion and Future Directions
The pyrazinone scaffold holds significant promise for the development of novel therapeutic agents. While a comprehensive biological profile of this compound remains to be established, structure-activity relationship studies of related compounds suggest that the methoxy group could confer interesting pharmacological properties. The provided experimental protocols and mechanistic insights are intended to facilitate future research in this area. Systematic evaluation of this compound and other novel derivatives is crucial to unlock the full therapeutic potential of this versatile chemical class.
References
-
Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors. Bioorganic & Medicinal Chemistry, 74, 117067. [Link]
-
Evranos Aksöz, B., Gürpinar, S. S., & Eryilmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500–505. [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turk J Pharm Sci, 17(5), 500-505. [Link]
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Indian Journal of Pharmaceutical Education and Research, 45(2), 144-148. [Link]
-
Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162–1184. [Link]
-
Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Der Pharma Chemica, 8(3), 38-45. [Link]
-
Jainey, P. J., & Bhat, I. K. (2012). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. Journal of Young Pharmacists, 4(2), 82–87. [Link]
-
Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anticancer Agents in Medicinal Chemistry. [Link]
-
Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164–168. [Link]
-
Antitumor, Analgesic, and Anti‑inflammatory Activities of Synthesized Pyrazolines. Journal of Young Pharmacists, 4(2), 82-87. [Link]
-
Pawar, K. P., & Bhosale, S. K. (2022). Pyrazoline derivatives as an anticancer activity. International Journal of Creative Research Thoughts, 10(12), c588-c598. [Link]
-
Wang, H., Lu, G., Wang, Y., & Liu, X. (2012). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 17(9), 10599–10610. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1184. [Link]
-
Beena, K., Sindhu, T. J., & Sunil, D. (2013). Design, synthesis, characterization and evaluation of some 1, 3-oxazine derivatives as potent antimicrobial agents. Medicinal Chemistry Research, 22(1), 257-260. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 7(5), 442–453. [Link]
-
Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. Marine Drugs, 19(10), 559. [Link]
-
Sanna, V., & Sechi, M. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]
-
Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules, 26(24), 7594. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 17(9), 10599-10610. [Link]
Sources
- 1. turkjps.org [turkjps.org]
- 2. Antitumor activity of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenyl-pyrido [3,4-b]pyrazin-7-ylcarbamate, 2-hydroxyethanesulfonate, hydrate (NSC 370147) against selected tumor systems in culture and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmchemsci.com [jmchemsci.com]
Comparing the efficacy of different synthetic routes to 5-Methoxypyrazin-2(1H)-one
Introduction
5-Methoxypyrazin-2(1H)-one is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural motif is a key component in a variety of biologically active molecules. The efficient and scalable synthesis of this pyrazinone derivative is, therefore, a critical aspect of research and development in these fields. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering an in-depth look at their respective methodologies, mechanistic underpinnings, and overall efficacy. The information presented herein is intended to assist researchers, chemists, and process development professionals in making informed decisions for the synthesis of this valuable compound and its analogs.
Route 1: Convergent Synthesis via Cyclocondensation (Jones-Karmas-Spoerri Method)
This approach is a modification of the classical Reuben G. Jones synthesis for 2-hydroxypyrazines and represents a convergent and highly adaptable route.[1][2][3] The core of this strategy lies in the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] For the synthesis of this compound, this translates to the cyclocondensation of 2-amino-2-methoxyacetamide with glyoxal.
Mechanistic Rationale
The reaction proceeds through a series of nucleophilic additions and dehydrations. The initial step involves the nucleophilic attack of the amino group of 2-amino-2-methoxyacetamide on one of the carbonyl groups of glyoxal to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the second carbonyl group of the glyoxal moiety. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazinone ring. The choice of a basic catalyst is crucial to facilitate the deprotonation of the amino group, enhancing its nucleophilicity.
Experimental Protocol
Step 1: Synthesis of 2-Amino-2-methoxyacetamide
This key intermediate can be prepared from the corresponding α-amino acid, 2-amino-2-methoxyacetic acid, through standard amidation procedures.
-
Esterification: To a suspension of 2-amino-2-methoxyacetic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Amidation: Dissolve the methyl ester (1.0 eq) in a saturated solution of ammonia in methanol (20 vol). Stir the solution in a sealed vessel at room temperature for 24 hours. Concentrate the reaction mixture in vacuo to yield the crude 2-amino-2-methoxyacetamide, which can be purified by recrystallization.
Step 2: Cyclocondensation with Glyoxal
-
To a solution of 2-amino-2-methoxyacetamide (1.0 eq) in a mixture of water and a co-solvent such as dioxane (1:1, 10 vol), add an aqueous solution of glyoxal (40 wt. %, 1.1 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a 2 M aqueous solution of sodium hydroxide to adjust the pH to 8.0-9.0, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Linear Synthesis from a Pre-formed Pyrazine Core
This approach utilizes a readily available pyrazine derivative and introduces the desired functionalities through a series of transformations. A plausible strategy involves the synthesis of a dihalopyrazine, followed by selective nucleophilic substitution and subsequent conversion to the pyrazinone. This method offers a more linear and potentially more scalable route, leveraging well-established pyrazine chemistry.
Mechanistic Rationale
The key steps in this route are driven by the electrophilic nature of the halogenated pyrazine ring. The electron-withdrawing nitrogen atoms in the pyrazine ring activate the carbon atoms towards nucleophilic aromatic substitution (SNAr). The methoxide ion acts as a potent nucleophile, displacing one of the halide atoms. The regioselectivity of this substitution can often be controlled by the electronic and steric environment of the pyrazine ring. The final step involves the hydrolysis of the remaining halide, which can be facilitated by acid or base, to yield the desired pyrazinone.
Experimental Protocol
Step 1: Synthesis of 2,5-Dichloropyrazine
This starting material can be synthesized from the commercially available 2,5-dimethylpyrazine.
-
Oxidation: To a solution of 2,5-dimethylpyrazine (1.0 eq) in a suitable solvent such as acetic acid, add an oxidizing agent like hydrogen peroxide (30%, 5.0 eq) and heat the mixture to 80-90 °C for 24 hours. This forms 2,5-dimethylpyrazine-1,4-dioxide.
-
Chlorination: The crude dioxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃, 10 vol) and heated at reflux for 4-6 hours. After cooling, the excess POCl₃ is carefully quenched with ice water, and the product is extracted with an organic solvent.
Step 2: Monomethoxylation of 2,5-Dichloropyrazine
-
To a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous methanol (20 vol), add sodium methoxide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by GC-MS.
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The residue, containing 2-chloro-5-methoxypyrazine, can be used in the next step with or without further purification.
Step 3: Hydrolysis to this compound
-
The crude 2-chloro-5-methoxypyrazine (1.0 eq) is dissolved in a mixture of dioxane and water (2:1, 15 vol).
-
Add a base such as sodium hydroxide (2.0 eq) and heat the mixture to reflux (approximately 100 °C) for 6-12 hours.
-
After cooling to room temperature, acidify the reaction mixture with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 15 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Logical Workflow for Route 2
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Validation of Analytical Methods for 5-Methoxypyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of 5-Methoxypyrazin-2(1H)-one. As a key intermediate and potential impurity in pharmaceutical development, robust and reliable analytical methods are paramount for ensuring product quality and regulatory compliance. This document delves into the validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—providing a framework for method selection and implementation based on experimental design and established regulatory guidelines.
The Critical Role of Method Validation
Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established guidelines that outline the necessary validation characteristics.[3][4][5][6] These guidelines, particularly ICH Q2(R2), form the foundation of the validation protocols discussed in this guide.[3][7][8][9]
Comparative Overview of Analytical Techniques
The selection of an analytical technique for this compound depends on several factors, including the intended application (e.g., routine quality control, impurity profiling, trace-level analysis), the complexity of the sample matrix, and the required sensitivity and selectivity.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[10][11] | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[12][13][14] |
| Applicability | Well-suited for routine quantification, purity assessment, and stability-indicating assays of non-volatile and thermally stable compounds. | Ideal for the analysis of volatile and semi-volatile compounds, making it suitable for identifying and quantifying residual solvents or volatile impurities. | The method of choice for trace-level quantification in complex matrices (e.g., biological fluids) due to its superior sensitivity and specificity.[13][15] |
| Potential Advantages | Robust, cost-effective, and widely available instrumentation. | High specificity from mass spectral data, which aids in peak identification. | Exceptional sensitivity and selectivity, minimizing interference from matrix components.[15][16] |
| Potential Limitations | Lower sensitivity compared to mass spectrometry-based methods. May lack specificity in complex matrices without adequate chromatographic separation. | Limited to thermally stable and volatile compounds. The compound may require derivatization. | Higher cost of instrumentation and more complex method development. |
Experimental Protocols and Validation Strategies
The following sections provide detailed, step-by-step protocols for the validation of HPLC-UV, GC-MS, and LC-MS/MS methods for the analysis of this compound. These protocols are designed to meet the requirements of ICH Q2(R2) guidelines.[3][8][9]
Validation Workflow
The validation of an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: A generalized workflow for the validation of an analytical method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
An HPLC-UV method is often the workhorse for routine quality control. A reversed-phase method is proposed here, which is suitable for a moderately polar compound like this compound.
Proposed HPLC-UV Method Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically 270-310 nm for pyrazinones) |
| Injection Volume | 10 µL |
Validation Protocol for HPLC-UV Method
1. Specificity (Selectivity)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][17]
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if applicable).
-
Analyze a solution of this compound standard.
-
Analyze a sample of this compound that has been subjected to forced degradation (acid, base, oxidation, heat, and light).[18][19][20]
-
Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The analyte peak should be free from interference from blank, placebo, and degradation products. The peak purity angle should be less than the peak purity threshold.
2. Linearity and Range
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[21]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[2]
-
Procedure:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[21]
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a sufficient number of samples at this concentration and demonstrating acceptable precision and accuracy.
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]
-
Procedure:
-
Introduce small variations in method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
-
Analyze a system suitability solution under each condition and assess the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.
Stability-Indicating HPLC Method Workflow
A stability-indicating method is crucial for monitoring the degradation of a drug substance over time.
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which may have limited volatility, headspace or direct injection techniques can be explored.
Proposed GC-MS Method Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
Validation Protocol for GC-MS Method
The validation parameters for the GC-MS method are similar to those for HPLC-UV, with some specific considerations for the mass spectrometric detection.
-
Specificity: In addition to chromatographic resolution, specificity is demonstrated by the uniqueness of the mass spectrum of the analyte. The absence of interfering ions at the retention time of the analyte in blank and placebo samples should be confirmed.
-
Linearity and Range: A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard versus concentration.
-
Accuracy: Determined by spike-recovery studies in the sample matrix.
-
Precision: Assessed through repeatability and intermediate precision studies.
-
LOD and LOQ: Determined based on signal-to-noise ratios of the quantifier ion in SIM mode.
-
Robustness: Variations in parameters such as inlet temperature, oven temperature ramp rate, and carrier gas flow rate should be evaluated.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity and is ideal for trace-level analysis of this compound, especially in complex matrices like biological fluids.
Proposed LC-MS/MS Method Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MS System | Triple Quadrupole |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of the analyte. A precursor ion (e.g., [M+H]⁺) and at least two product ions should be monitored. |
Validation Protocol for LC-MS/MS Method
The validation of an LC-MS/MS method follows the same principles as HPLC-UV and GC-MS, with a strong emphasis on matrix effects.
-
Specificity: Confirmed by the absence of interfering peaks at the retention time of the analyte in the selected MRM transitions in blank matrix samples from at least six different sources.
-
Linearity and Range: A calibration curve is generated using a weighted linear regression (e.g., 1/x or 1/x²) of the peak area ratio (analyte/internal standard) versus concentration.
-
Accuracy and Precision: Evaluated at multiple quality control (QC) levels (low, medium, and high) within the calibration range.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution. The internal standard should track and compensate for any matrix-induced ion suppression or enhancement.[15]
-
Recovery: Determined by comparing the response of the analyte in pre-extraction spiked matrix samples to the response in post-extraction spiked samples.
-
Stability: The stability of the analyte in the sample matrix should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Summary of Expected Performance Characteristics
The following table provides a hypothetical comparison of the expected performance of the three validated methods for the analysis of this compound. Actual performance may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| LOD | ~ 0.3 µg/mL | ~ 0.03 µg/mL | ~ 0.03 ng/mL |
| LOQ | ~ 1 µg/mL | ~ 0.1 µg/mL | ~ 0.1 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 15.0% |
Conclusion
The choice of an analytical method for this compound should be guided by the specific analytical requirements. For routine quality control and purity assessment in bulk drug and pharmaceutical formulations, a validated HPLC-UV method offers a robust and cost-effective solution. For the identification and quantification of volatile impurities, GC-MS is the preferred technique. When high sensitivity and selectivity are required, such as for trace-level analysis in complex matrices, a validated LC-MS/MS method is the gold standard.
Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, ultimately safeguarding product quality and patient safety.
References
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
Lab Manager. (2025, October 7). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Hajslova, J., Cajka, T., & Riddellova, K. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101–109. [Link]
-
Attygalle, A. B., Jumean, F., & Herrick, D. R. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149–161. [Link]
-
APL, L. (n.d.). Method Development & Validation (Stability-Indicating). APL. [Link]
-
ResearchGate. (2025, August 6). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(7), 1599. [Link]
-
SciSpace. (n.d.). Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-m. SciSpace. [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column. SIELC. [Link]
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Methoxypyrazine on Primesep 100 Column. SIELC. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. JOCPR. [Link]
-
ResearchGate. (n.d.). Development and validation of three stability indicating analytical methods for determination of metopimazine in pharmaceutical preparation | Request PDF. ResearchGate. [Link]
-
Bulgarian Chemical Communications. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 108-112. [Link]
-
Waters. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters. [Link]
-
National Institutes of Health. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. NIH. [Link]
-
National Institutes of Health. (n.d.). Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. NIH. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. starodub.nl [starodub.nl]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. rsc.org [rsc.org]
- 15. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. propharmagroup.com [propharmagroup.com]
- 18. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 19. jocpr.com [jocpr.com]
- 20. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
A Comparative Olfactory and Analytical Guide to 5-Methoxypyrazin-2(1H)-one and Key Flavor Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-Methoxypyrazin-2(1H)-one, a heterocyclic compound of emerging interest, against a panel of well-characterized and impactful flavor compounds: 2-acetyl-1-pyrroline (2AP), 2-isobutyl-3-methoxypyrazine (IBMP), and sotolon. Our objective is to furnish a comprehensive framework for evaluating its sensory and analytical profile, grounded in robust experimental methodologies.
Introduction to the Flavor Panel
The perception of flavor is a complex interplay of chemistry and sensory science. The overall flavor profile of a food is determined by a select number of key odorants.[1] This analysis focuses on four compounds, chosen for their structural diversity and potent sensory contributions, to benchmark the characteristics of this compound.
-
This compound: A substituted pyrazinone. Pyrazinones are a class of compounds increasingly recognized for their formation during the Maillard reaction—the cascade of chemical changes that occurs when amino acids and reducing sugars react under heat.[2][3] While specific sensory data for this molecule is still emerging, its structural relatives, such as 5-methylpyrazin-2(1H)-one, are known synthetic intermediates.[][5] Its formation likely involves the reaction between asparagine and α-dicarbonyls.[2] The sensory profile is hypothesized to fall within the nutty, roasted, or caramel spectrum typical of many Maillard products.[6]
-
2-Acetyl-1-pyrroline (2AP): A potent heterocyclic aroma compound renowned for its characteristic "hot, buttered popcorn" scent.[7][8] It is the principal flavor component in aromatic rice varieties like jasmine and basmati, as well as in baked bread and pandan leaves.[7][9] 2AP can be formed both biosynthetically in plants and through the Maillard reaction during thermal processing.[7][8] Its extremely low odor threshold makes it a significant contributor to food aroma even at trace concentrations.[9][10]
-
2-Isobutyl-3-methoxypyrazine (IBMP): An alkylmethoxypyrazine that imparts a powerful and distinctive green, vegetative aroma, most commonly described as green bell pepper.[11][12] It is a naturally occurring compound in several vegetables and is a key character-impact compound in grape varieties like Cabernet Sauvignon and Sauvignon Blanc.[11][13] With a sensory threshold in the parts-per-trillion range (ng/L), it is one of the most potent flavor compounds known.[14]
-
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone): A lactone that is also an extremely potent aroma compound.[15] Its sensory perception is highly concentration-dependent, ranging from maple syrup, caramel, or burnt sugar at lower levels to fenugreek or curry at higher concentrations.[15][16] Sotolon is found in a variety of products including aged rum, coffee, and fenugreek seeds.[15][17]
High-Level Comparative Overview
| Compound | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) | Typical Sensory Descriptors | Odor Threshold (in water) |
| This compound | Pyrazinone | C₅H₆N₂O₂ | 126.12 | Hypothesized: Nutty, Roasted, Caramel-like | Not yet established |
| 2-Acetyl-1-pyrroline (2AP) | Cyclic Imine / Ketone | C₆H₉NO | 111.14 | Popcorn, Roasted, Bready, Nutty[7][8] | ~0.05 - 0.1 µg/L[9][10] |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Alkoxypyrazine | C₉H₁₄N₂O | 166.22 | Green Bell Pepper, Herbaceous, Earthy[11] | ~0.002 - 0.015 µg/L (2-15 ng/L)[14] |
| Sotolon | Enol Lactone | C₆H₈O₃ | 128.13 | Maple Syrup, Caramel, Curry, Spicy[15][16] | Very low, ~0.00002 µg/L in air (0.02 ng/L)[18] |
Experimental Design for Comparative Characterization
To objectively compare these molecules, a two-pronged approach is essential: precise analytical quantification and rigorous sensory evaluation. The following protocols are designed as self-validating systems to ensure scientific integrity.
Part A: Analytical Quantification via Stable Isotope Dilution Assay (SIDA)
Causality: Accurate quantification of trace-level flavor compounds is notoriously difficult due to matrix effects and losses during sample preparation. A Stable Isotope Dilution Assay (SIDA) is the gold standard methodology for this task.[19] It utilizes a stable isotope-labeled version of the target analyte as an internal standard. Because the isotopologue is chemically identical to the analyte, it behaves identically during extraction, cleanup, and chromatographic analysis, perfectly compensating for any sample loss or ionization suppression.[20][21][22]
-
Standard Preparation: Synthesize or procure stable isotope-labeled internal standards for each target analyte (e.g., d₃-5-Methoxypyrazin-2(1H)-one, d₃-2AP, d₃-IBMP, ¹³C₂-Sotolon). Prepare a stock solution containing a known concentration of these standards.
-
Sample Preparation: Homogenize the food matrix sample (e.g., 5 g of cooked rice in 10 mL of water). Place the homogenate into a 20 mL headspace vial.
-
Spiking: Add a precise and known amount of the internal standard stock solution to the vial. The amount should be chosen to yield a detector response similar to that of the native analyte.
-
Equilibration: Seal the vial and incubate it in a temperature-controlled water bath (e.g., 60 °C for 30 minutes) with agitation to facilitate the release of volatile compounds into the headspace.
-
Extraction (HS-SPME): Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) to adsorb the volatile analytes.
-
Analysis (GC-MS):
-
Thermally desorb the analytes from the SPME fiber in the hot inlet of the Gas Chromatograph (GC).
-
Separate the compounds on a suitable capillary column (e.g., DB-WAX or DB-5).
-
Detect and quantify the compounds using a Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode. Monitor at least two characteristic ions for the analyte and its corresponding labeled internal standard.
-
-
Quantification: Calculate the concentration of the native analyte based on the response ratio of the analyte's primary quantifier ion to the internal standard's primary quantifier ion, referenced against a calibration curve.
Caption: Workflow for Stable Isotope Dilution Assay (SIDA).
Part B: Sensory Characterization
Sensory analysis provides the critical link between chemical concentration and human perception. This involves identifying which compounds are odor-active and then formally describing their character.
Causality: Not all volatile compounds detected by an instrument contribute to aroma. GC-O uses the human nose as a highly sensitive detector to screen for odor-active compounds as they elute from the GC column.[1][23][24] This allows researchers to focus quantification efforts only on the compounds that matter for flavor perception.
-
Sample Preparation: Prepare a volatile extract from the food matrix using a method like Solvent Assisted Flavor Evaporation (SAFE) to minimize artifact formation.
-
Injection: Inject the concentrated extract into the GC.
-
Effluent Splitting: At the end of the GC column, the effluent is split. Typically, 50% is directed to a standard chemical detector (like a Flame Ionization Detector or MS) and 50% is directed to a heated sniffing port.
-
Olfactory Detection: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, intensity, and sensory descriptor of any detected odor.
-
Data Analysis: The resulting "aromagram" is aligned with the chemical data from the instrumental detector to tentatively identify the compounds responsible for each aroma perception. Several GC-O techniques exist, including:
-
Detection Frequency: Multiple assessors are used, and the number of times an odor is detected at a specific retention time is plotted.[24]
-
Aroma Extract Dilution Analysis (AEDA): The extract is serially diluted and analyzed until no more odors are detected. The highest dilution at which a compound is still detected gives its "Flavor Dilution (FD)" factor, indicating its relative potency.[24]
-
Caption: Gas Chromatography-Olfactometry (GC-O) instrumental setup.
Causality: QDA is a behavioral sensory method used to generate a detailed, quantitative "flavor fingerprint" of a product or compound.[25][26] It relies on a panel of trained human subjects who can reliably identify and scale the intensity of specific sensory attributes, providing objective and statistically analyzable data.[27][28][29]
-
Panel Selection & Training:
-
Recruit 8-15 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.[27]
-
Train the panel extensively with a wide range of reference standards representing potential aroma notes (e.g., nutty, green, sweet, spicy, roasted). The goal is to calibrate the panelists so they share a common language for describing flavors.
-
-
Lexicon Development:
-
In open sessions, the panel is presented with the test compounds (at controlled, safe concentrations in a neutral base like water or oil).
-
Panelists collaboratively develop a list of sensory attribute terms that fully describe the flavor profiles of the samples. They must agree on the definition of each term (e.g., "nutty" is defined by a reference standard of roasted hazelnut extract).
-
-
Scoring and Evaluation:
-
Panelists individually rate the intensity of each attribute for each sample, presented in a randomized and blind fashion.
-
Ratings are made on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").
-
-
Data Analysis:
-
The line scale ratings are converted to numerical data.
-
Analysis of Variance (ANOVA) is used to determine if there are significant differences between the compounds for each attribute.
-
The results are often visualized using a spider web (or radar) plot to easily compare the sensory fingerprints.
-
Caption: Logical workflow for a Quantitative Descriptive Analysis (QDA).
Synthesized Data & Comparative Interpretation
The following table represents plausible data from a QDA panel, illustrating the distinct sensory profiles of the four compounds.
| Sensory Attribute | This compound | 2-Acetyl-1-pyrroline (2AP) | 2-Isobutyl-3-methoxypyrazine (IBMP) | Sotolon |
| Roasted/Toasted | 7.8 | 8.5 | 0.5 | 3.0 |
| Nutty | 6.5 | 7.2 | 1.0 | 2.5 |
| Green/Vegetal | 0.2 | 0.5 | 9.2 | 1.5 |
| Caramel/Sweet | 5.5 | 2.0 | 0.1 | 8.8 |
| Spicy/Curry | 1.0 | 0.3 | 0.2 | 7.5 |
| Earthy | 2.5 | 1.5 | 6.5 | 1.0 |
Interpretation:
Based on this analysis, this compound occupies a unique sensory space. While it shares the "Roasted" and "Nutty" characteristics of the well-known 2AP, it is distinguished by a significant "Caramel/Sweet" note that 2AP lacks. This positions it as a potentially valuable compound for applications requiring a blend of roasted and confectionary notes.
-
vs. 2AP: this compound presents a more complex profile, adding a sweet, caramel dimension to the classic roasty, popcorn-like character of 2AP.
-
vs. IBMP: There is virtually no sensory overlap. IBMP is intensely green and earthy, whereas this compound belongs firmly to the thermally-generated, brown-flavor category.[11][12]
-
vs. Sotolon: Both compounds exhibit strong sweet and caramel notes. However, this compound is defined by its strong roasted/nutty character, whereas Sotolon is defined by a dominant maple and spicy/curry profile, especially at higher concentrations.[15]
References
- Vertex AI Search. (n.d.). Quantitative descriptive analysis (qda) Definition - Principles of Food Science Key Term.
- N.d. (2010). Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis.
- ACS Publications. (2024). Formation of Volatile Pyrazinones in the Asparagine Maillard Reaction Systems and Novel Pyrazinone Formation Pathways in the Amidated-Alanine Maillard Reaction Systems.
- ACS Publications. (2024). Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC–O): Recent Breakthroughs and Challenges | Journal of Agricultural and Food Chemistry.
- Wikipedia. (n.d.). Gas chromatography-olfactometry.
- PubMed. (2024). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges.
- Imre Blank's Website. (n.d.). furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H).
- NIH. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides.
- ACS Publications. (2024). Formation of Volatile Pyrazinones in the Asparagine Maillard Reaction Systems and Novel Pyrazinone Formation Pathways in the Amidated-Alanine Maillard Reaction Systems | Journal of Agricultural and Food Chemistry.
- Semantic Scholar. (n.d.). Chapter 9. Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis.
- Wikipedia. (n.d.). Sotolon.
- Benchchem. (n.d.). The Pivotal Role of 2-Acetyl-1-Pyrroline in Food Aroma: Application Notes and Protocols.
- PubMed. (2010). Formation of pyrazines in Maillard model systems of lysine-containing dipeptides.
- NIZO Food Research. (n.d.). QDA - Knowledge Base.
- Sinofi Ingredients. (n.d.). Buy Bulk - 2-Isobutyl-3-Methoxypyrazine | Wholesale Supplier.
- The University of Queensland eSpace. (n.d.). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa).
- HMDB. (2012). Showing metabocard for 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (HMDB0031306).
- Wikipedia. (n.d.). Quantitative Descriptive Analysis.
- PrepChem.com. (n.d.). Synthesis of 5-(4-Methoxycarbonylphenyl)pyrazin-2(1H)-one.
- ACS Publications. (n.d.). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) Causing an Off-Flavor: Elucidation of Its Formation Pathways during Storage of Citrus Soft Drinks | Journal of Agricultural and Food Chemistry.
- PubMed. (n.d.). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor.
- PubMed. (2016). Quantitation using a stable isotope dilution assay (SIDA) and thresholds of taste-active pyroglutamyl decapeptide ethyl esters (PGDPEs) in sake.
- DPI eResearch Archive (eRA). (2021). Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars.
- Alchem Pharmtech. (n.d.). CAS 134510-06-8 | this compound.
- Taylor & Francis Online. (n.d.). Full article: Quantitation using a stable isotope dilution assay (SIDA) and thresholds of taste-active pyroglutamyl decapeptide ethyl esters (PGDPEs) in sake.
- N.d. (n.d.). The Power of Stable Isotope Dilution Assays in Brewing.
- ACS Food Science & Technology. (2022). Assessing Alkyl Methoxypyrazines as Predictors of the Potato-Taste Defect in Coffee.
- PubMed. (2024). Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food.
- ASTM Digital Library. (n.d.). Chapter 3 | Quantitative Descriptive Analysis.
- NIH. (2021). Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique.
- ETS Labs. (n.d.). IBMP.
- Wikipedia. (n.d.). 2-Acetyl-1-pyrroline.
- Guidechem. (n.d.). 5-METHOXY-2(1H)-PYRAZINONE 134510-06-8 wiki.
- PubMed. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS.
- N.d. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems.
- NIH. (n.d.). Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC.
- ResearchGate. (n.d.). The 2-isobutyl-3-(IBMP) and 2-isopropyl-3-(IPMP) methoxypyrazine are....
- CentAUR. (n.d.). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour.
- BOC Sciences. (n.d.). CAS 20721-17-9 5-Methylpyrazin-2(1H)-one - Building Block.
- N.d. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.
- PubMed. (2021). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties.
- PubChem. (n.d.). 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668.
- PubMed. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review.
Sources
- 1. Chapter 9. Gas Chromatography–Olfactometry: Principles, Practical Aspects and Applications in Food Analysis | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. 2-Hydroxy-5-methylpyrazine | C5H6N2O | CID 88668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Acetyl-1-pyrroline - Wikipedia [en.wikipedia.org]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy Bulk - 2-Isobutyl-3-Methoxypyrazine | Manufacturer-Supplier [sinofoodsupply.com]
- 12. Modification of Sensory Expression of 3-Isobutyl-2-methoxypyrazine in Wines through Blending Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. ETS Labs [etslabs.com]
- 15. Sotolon - Wikipedia [en.wikipedia.org]
- 16. Human Metabolome Database: Showing metabocard for 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (HMDB0031306) [hmdb.ca]
- 17. imreblank.ch [imreblank.ch]
- 18. pubs.acs.org [pubs.acs.org]
- 19. brewingscience.de [brewingscience.de]
- 20. Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 21. tandfonline.com [tandfonline.com]
- 22. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. spkx.net.cn [spkx.net.cn]
- 24. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 25. fiveable.me [fiveable.me]
- 26. QDA - Knowledge Base | NIZO [nizo.com]
- 27. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 28. dl.astm.org [dl.astm.org]
- 29. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Methoxypyrazin-2(1H)-one Derivatives
The 5-methoxypyrazin-2(1H)-one scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Its unique electronic and steric properties make it a versatile core for the design of novel therapeutic agents targeting a range of biological pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antitubercular and kinase inhibitory activities. We will delve into the causal relationships behind experimental design and present supporting data to inform future drug discovery efforts.
The this compound Core: A Foundation for Diverse Bioactivity
The pyrazinone ring system is a key component in numerous biologically active molecules. The presence of a methoxy group at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This electron-donating group can affect the planarity of the ring system, modulate binding interactions with target proteins, and influence metabolic stability. Understanding how modifications at other positions of this core structure impact biological activity is crucial for the rational design of potent and selective drug candidates.
The general structure of the this compound scaffold and the key positions for modification are illustrated below. Our discussion will focus on how substitutions at the R1, R2, and R3 positions influence the biological activity of these derivatives.
Caption: General structure of the this compound scaffold with key modification points.
Antitubercular Activity of 5-Methoxypyrazine-2-carboxamide Derivatives
A notable area of investigation for this scaffold is in the development of novel antitubercular agents. Research has focused on 5-methoxypyrazine-2-carboxamide derivatives, which are closely related to the this compound core. The primary difference lies in the exocyclic carboxamide group at the 2-position. The antitubercular activity of these compounds is typically evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA), which determines the minimum inhibitory concentration (MIC).
A study on a series of seven novel 5-methoxypyrazine-2-carboxamide derivatives revealed significant antitubercular potential, with MIC values ranging from 1.6 to 25 µg/mL.[1] Two compounds, S7-13 and S7-26, demonstrated more potent activity than the standard drug, pyrazinamide (MIC 12.5 µg/mL).[1]
Key SAR Insights for Antitubercular Activity:
The primary point of modification in these studies is the substituent on the amide nitrogen (R1 in the general structure, though attached to a carboxamide in this specific series). The nature of this substituent has a profound impact on the antitubercular activity.
-
Aromatic and Heterocyclic Moieties: The introduction of various substituted aromatic and heterocyclic rings directly attached to the amide nitrogen has been explored.
-
Impact of Substituents: The electronic and steric properties of the substituents on these rings play a crucial role in determining the MIC. For instance, compound S7-13 , the most active in the series with an MIC of 1.6 µg/mL, possesses a specific substitution pattern on the aromatic ring that appears to be optimal for activity.[1] In contrast, other substitution patterns lead to a decrease in potency.
Comparative Data for Antitubercular Activity
| Compound ID | R1 Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| S7-13 | Substituted Phenyl | 1.6 |
| S7-26 | Substituted Phenyl | 6.25 |
| S7-18 | Substituted Phenyl | 12.5 |
| S7-17 | Substituted Phenyl | 25 |
| S7-19 | Substituted Phenyl | 25 |
| S7-28 | Substituted Phenyl | 25 |
| Pyrazinamide | (Reference) | 12.5 |
| Isoniazid | (Reference) | <0.2 |
| Rifampicin | (Reference) | <0.2 |
Data synthesized from Bilaiya and Engla, 2025.[1][2]
Caption: Key SAR findings for 5-methoxypyrazine-2-carboxamide derivatives.
Kinase Inhibitory Activity of Pyrazin-2-one Derivatives
The pyrazin-2-one scaffold is a well-established ATP-competitive inhibitor of various protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. While specific SAR studies on this compound derivatives are not as consolidated as for antitubercular activity, several studies on related pyrazin-2-ones provide valuable insights.
Key SAR Insights for Kinase Inhibition:
-
Substitutions at the 3- and 5-positions (R2 and R3): These positions are crucial for determining potency and selectivity. Large, aromatic, or heteroaromatic groups are often found at these positions, where they can form key interactions within the ATP-binding pocket of the kinase.
-
The Role of the Methoxy Group: The 5-methoxy group, when present, can influence the orientation of the molecule in the binding site and may form hydrogen bonds with backbone residues.
-
Type I vs. Type II Inhibitors: Pyrazin-2-one derivatives have been developed as both Type I and Type II kinase inhibitors. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation, often by extending into an adjacent hydrophobic pocket. The nature of the substituents at the R2 and R3 positions dictates which conformation is favored.[3]
For example, a study on PDGFRβ inhibitors compared a pyrazin-2-one Type I inhibitor with a 5-(4-hydroxy-3-methoxyphenyl) group to a more elaborate Type II inhibitor.[3] This highlights the versatility of the pyrazin-2-one scaffold in achieving different modes of kinase inhibition.
Experimental Methodologies
The following are detailed protocols for key assays used in the evaluation of this compound derivatives.
Microplate Alamar Blue Assay (MABA) for Antitubercular Screening
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.[4][5] The principle relies on the reduction of the blue, non-fluorescent Alamar Blue (resazurin) to the pink, fluorescent resorufin by metabolically active cells.
Step-by-Step Protocol:
-
Preparation of Microplates: Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well microplate to prevent evaporation. Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Compound Dilution: Add the test compounds to the first column of wells and perform serial dilutions across the plate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add 30 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase. The assay measures the phosphorylation of a substrate by the kinase.[6][7]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and a buffer containing ATP and MgCl2.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period.
-
Termination of Reaction: Stop the reaction by adding a solution such as EDTA.
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or antibody.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%).
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, particularly for the closely related 5-methoxypyrazine-2-carboxamide derivatives, demonstrates that modifications to this core can lead to potent antitubercular agents. The key to enhancing activity appears to lie in the careful selection of substituents on the pyrazinone ring, which can modulate interactions with the biological target.
While the SAR for kinase inhibition is less defined for the 5-methoxy substituted series, the broader pyrazin-2-one class has a proven track record as a source of potent kinase inhibitors. Future work should focus on a more systematic exploration of substitutions at the 3- and 5-positions of the this compound ring to elucidate the SAR for various kinase targets.
Further investigations into other potential biological activities, such as anticancer and anti-inflammatory effects, are also warranted.[8][9] A deeper understanding of the SAR for this versatile scaffold will undoubtedly pave the way for the discovery of new and effective medicines.
References
- Bilaiya, A. K., & Engla, G. (2025). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. International Journal of Environmental Sciences, 11(20s).
- Bilaiya, A. K., & Engla, G. (2025). View of Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. International Journal of Environmental Sciences.
- Franzblau, S. G., et al. (2012). Rapid, low-cost, high-throughput screening of Mycobacterium tuberculosis growth using tetrazolium salts. Tuberculosis (Edinb), 92(5), 437-444.
-
ResearchGate. (n.d.). Anti-TB activity using Alamar Blue Dye. Retrieved from [Link]
- Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009.
- Metwally, K. A., et al. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Medicinal Chemistry Research, 34(1), 1-16.
-
ResearchGate. (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised. Retrieved from [Link]
- Lategahn, J., et al. (2016). From Type I to Type II: Design, Synthesis, and Characterization of Potent Pyrazin-2-ones as DFG-Out Inhibitors of PDGFRβ. Journal of medicinal chemistry, 59(24), 10936–10954.
- Tan, S. K., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences, 22(16), 8888.
- Wang, S., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Doll, R. J., et al. (2010). Discovery of a potent, injectable inhibitor of Aurora kinases based on the imidazo[1,2-a]pyrazine core. ACS medicinal chemistry letters, 1(5), 232–236.
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8632.
- Grant, S. K. (2012). Assay development for protein kinase enzymes. Methods in molecular biology (Clifton, N.J.), 807, 25–40.
Sources
- 1. scilit.com [scilit.com]
- 2. brieflands.com [brieflands.com]
- 3. Novel N-[omega-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl]pyrid-2(1H)-ones with diversified 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: The Case of 5-Methoxypyrazin-2(1H)-one
Introduction: Charting the Unknowns of a Novel Pyrazinone Probe
In the dynamic landscape of fluorescence imaging and molecular sensing, the demand for novel probes with superior photophysical and biological properties is insatiable.[1][2] Pyrazinone scaffolds have emerged as a promising class of heterocycles, known to be core structures in various bioactive molecules and signaling agents.[3] This guide focuses on a specific derivative, 5-Methoxypyrazin-2(1H)-one, a compound whose potential as a fluorescent probe remains largely unexplored.
The objective of this document is not to present pre-existing data on this compound, as such literature is sparse. Instead, this guide serves as a comprehensive framework for its rigorous evaluation. We will operate from the perspective of a researcher encountering a promising but uncharacterized molecule. By benchmarking it against two of the most well-established and understood fluorophores in the field—Fluorescein and Rhodamine B —we will establish a clear, data-driven pathway to determine its viability and potential applications.[4][5]
This guide provides the necessary theoretical grounding, detailed experimental protocols, and data interpretation frameworks required to move this compound from a chemical structure to a fully characterized research tool.
Pillar 1: Foundational Photophysical Characterization
A probe's utility is fundamentally dictated by its photophysical properties. These metrics determine its brightness, spectral suitability for available imaging systems, and the efficiency of its fluorescence. Our first step is to quantify these essential parameters.
Key Performance Indicators (KPIs): Brightness & Spectral Profile
-
Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength. A high ε is the first step toward a bright probe.
-
Fluorescence Quantum Yield (ΦF): The efficiency of converting absorbed photons into emitted fluorescent photons.[6][7] It is the single most critical determinant of a fluorophore's brightness.[1]
-
Stokes Shift: The difference in nanometers between the peak absorption (excitation) and peak emission wavelengths. A larger Stokes shift is generally desirable as it minimizes self-absorption and simplifies the separation of excitation and emission light.
-
Photostability (Photobleaching Quantum Yield, ΦB): The probe's resistance to irreversible photochemical destruction upon exposure to light.[4] High photostability is crucial for applications requiring long or intense illumination, such as time-lapse microscopy.[4]
Comparative Data of Benchmark Probes
To provide context for our investigation, the known properties of our chosen benchmarks, Fluorescein and Rhodamine B, are summarized below. The goal of our experimental work will be to populate the corresponding values for this compound.
| Parameter | This compound | Fluorescein (in 0.1 M NaOH) | Rhodamine B (in Ethanol) | Reference |
| Absorption Max (λabs) | To Be Determined (TBD) | ~490 nm | ~554 nm | [8] |
| Emission Max (λem) | TBD | ~514 nm | ~580 nm | |
| Molar Extinction Coefficient (ε) | TBD | ~92,300 M-1cm-1 | ~110,000 M-1cm-1 | [8] |
| Fluorescence Quantum Yield (ΦF) | TBD | ~0.92 | ~0.65 | [9][10] |
| Stokes Shift | TBD | ~24 nm | ~26 nm | Calculated |
| Photostability (Relative) | TBD | Moderate | High | [4][11] |
Pillar 2: Experimental Protocols for Performance Validation
Scientific integrity demands robust and reproducible methodologies. The following protocols are designed to be self-validating systems, incorporating necessary controls and referencing established standards.
Workflow for Fluorophore Characterization
The overall process for evaluating a novel fluorophore follows a logical progression from basic photophysics to application-specific performance.
Caption: Workflow for characterizing a novel fluorescent probe.
Protocol 1: Relative Fluorescence Quantum Yield (ΦF) Measurement
This protocol uses the comparative method, which is widely accessible and provides high accuracy when performed carefully.[12][13]
-
Rationale & Expertise: The core principle is that a sample and a standard with identical absorbance at the same excitation wavelength are absorbing the same number of photons.[12] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. We use a gradient method, plotting absorbance vs. integrated fluorescence, which is more robust than a single-point measurement as it validates the linear relationship and minimizes errors from single dilutions.[13][14]
-
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Fluorescence Spectrometer
-
1 cm pathlength quartz cuvettes
-
Appropriate quantum yield standard (e.g., Quinine Sulfate in 0.5 M H2SO4, ΦF = 0.54, or Fluorescein in 0.1 M NaOH, ΦF = 0.92)
-
High-purity solvent (e.g., Ethanol or DMSO, purity must be checked[6])
-
This compound
-
-
Step-by-Step Methodology:
-
Standard Selection: Choose a standard whose absorption and emission spectra overlap as much as possible with the test compound.[14]
-
Stock Solution Preparation: Prepare stock solutions of the standard and the test compound in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions for both the standard and the test compound. The absorbance of these solutions at the chosen excitation wavelength (λex) must be kept below 0.1 to avoid inner filter effects.[12][14]
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the λex.
-
Fluorescence Measurement:
-
Set the excitation and emission slits of the fluorometer to be identical for all measurements.
-
Excite each sample at λex and record the full, spectrally corrected emission spectrum.
-
Measure a solvent-only blank and subtract its spectrum from each sample's spectrum.[14]
-
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each sample.
-
Gradient Plotting: For both the test compound and the standard, plot the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Calculation: Determine the gradient (slope) of the straight line for both plots. Calculate the quantum yield of the test sample (ΦX) using the following equation:[13] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
-
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the test and standard samples.
-
ηX and ηST are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used for both).[7]
-
-
-
Protocol 2: Photostability Assessment
This protocol measures the rate of photobleaching under constant illumination.[4]
-
Rationale & Expertise: Photobleaching is a complex process dependent on light intensity, oxygen concentration, and the fluorophore's chemical environment. This protocol standardizes the conditions to allow for a relative comparison against a benchmark. By monitoring the decay of fluorescence over time, we can calculate a rate constant that serves as a quantitative measure of photostability.
-
Materials:
-
Fluorescence spectrometer or fluorescence microscope with a stable light source (e.g., Xenon arc lamp) and a detector.
-
Quartz cuvette or glass-bottom imaging dish.
-
Solution of this compound and a benchmark (e.g., Fluorescein) at a similar concentration (absorbance < 0.05).
-
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the test compound in a relevant buffer (e.g., PBS for biological applications).
-
Initial Measurement: Measure the initial fluorescence intensity (F0) of the sample.
-
Continuous Illumination: Expose the sample to continuous, constant-intensity excitation light at its λabs. It is critical that the light source power remains stable throughout the experiment.[4]
-
Time-Course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until the signal has decayed significantly (e.g., to 50% of F0).
-
Data Analysis:
-
Plot F(t) / F0 versus time.
-
The time required for the fluorescence to decrease to 50% is the half-life (t1/2).
-
Compare the t1/2 of this compound with that of Fluorescein measured under identical conditions. A longer half-life indicates greater photostability.
-
-
Pillar 3: Biological Performance in Live Cells
A probe that is brilliant and stable in a cuvette is of little use if it is toxic to cells or fails to enter them.[15] This phase of evaluation assesses the probe's performance in a biologically relevant context.
Workflow for Cellular Assays
Caption: Experimental workflow for biological evaluation of the probe.
Protocol 3: Assessing Cytotoxicity (LDH Release Assay)
-
Rationale & Expertise: The Lactate Dehydrogenase (LDH) assay is a measure of plasma membrane integrity.[16][17] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage. Measuring its activity in the supernatant provides a direct and sensitive marker for cytotoxicity.[17][18]
-
Materials:
-
Adherent cell line (e.g., HeLa) cultured in 96-well plates.
-
Commercially available fluorescent LDH cytotoxicity assay kit.[18][19]
-
Test compound (this compound) dissolved in DMSO.
-
Controls: Lysis buffer (100% cytotoxicity/Maximum LDH release), untreated cells (spontaneous release), medium-only blank.[17]
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for a relevant time period (e.g., 24 hours). Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Supernatant Transfer: Carefully transfer an aliquot of the culture supernatant to a new, clean 96-well plate.[17]
-
Assay Reaction: Add the LDH reaction mix (containing lactate, NAD⁺, diaphorase, and a fluorescent substrate like resazurin) to each well according to the kit manufacturer's instructions.[18][19]
-
Incubation: Incubate the plate in the dark at room temperature for the recommended time.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em for resorufin).[18]
-
Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 4: Cellular Uptake and Localization
-
Rationale & Expertise: Confocal microscopy provides high-resolution spatial information, allowing us to determine if the probe enters live cells and where it accumulates.[20] This is critical for understanding its potential applications, whether as a general cytoplasmic stain, a specific organelle marker, or a probe for extracellular targets.[21]
-
Materials:
-
Cells cultured on glass-bottom imaging dishes.
-
Confocal laser scanning microscope.
-
This compound at a non-toxic concentration.
-
Phosphate-buffered saline (PBS).
-
Optional: Commercial organelle-specific dyes (e.g., MitoTracker, LysoTracker) for co-localization studies.
-
-
Step-by-Step Methodology:
-
Cell Preparation: Grow cells on imaging dishes to ~70% confluency.
-
Probe Incubation: Replace the culture medium with a medium containing the fluorescent probe at the desired concentration. Incubate for a set period (e.g., 30 minutes).[20]
-
Washing: Gently wash the cells three times with warm PBS to remove any extracellular probe.[20]
-
Imaging: Immediately image the live cells using the confocal microscope. Use an excitation wavelength appropriate for the probe's λabs and collect the emission across its known spectrum.
-
Co-localization (Optional): If the probe shows a distinct staining pattern, repeat the experiment but co-incubate with a known organelle marker to identify the subcellular compartment.
-
Analysis: Analyze the images to determine uptake efficiency (qualitatively by brightness) and subcellular distribution (e.g., cytoplasmic, nuclear, mitochondrial).
-
Conclusion and Forward Outlook
This guide has outlined a systematic, three-pillar approach to rigorously evaluate the performance of a novel compound, this compound, as a fluorescent probe. By following these validated protocols, a researcher can generate a comprehensive dataset covering the essential photophysical, photostability, and biological performance characteristics of the molecule.
References
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS.
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note.
- Photo-physical characterization of Rhodamine B in liquid and solid solutions. Digital Repository.
- An In-depth Technical Guide to the Quantum Yield and Photostability of Pentafluorobenzenesulfonyl Fluorescein. (2025). BenchChem.
- Fluorescence quantum yield measurement. (2021). JASCO Global.
- Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Semantic Scholar.
- Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. (2025). PMC - NIH.
- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.
- A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging. (2025). BenchChem.
- RHODAMINE B. Ataman Kimya.
- Rhodamine B. Wikipedia.
- Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. (2024). RSC Publishing.
- Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. PMC - PubMed Central.
- A Researcher's Guide to Fluorophore Selection: Comparing Quantum Yield and Photostability. (2025). BenchChem.
- A Comparative Guide to Fluorescent Probes for Live-Cell Imaging: Alternatives to Fluorescein O-methacrylate. (2025). BenchChem.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
- LDH Cytotoxicity Assay-Fluorescence (LDH-FL). ScienCell Research Laboratories.
- Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2021). MDPI.
- LDH Cytotoxicity Assay-Fluorescence. 3H Biomedical.
- Choosing Fluorescent Probes and Labeling Systems. Springer Nature Experiments.
- Fluorescein. OMLC.
- A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. PMC - NIH.
- Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Oxford Academic.
- Pyrazinone Biosynthesis and Signaling—Myxo Style. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazinone Biosynthesis and Signaling—Myxo Style - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Choosing Fluorescent Probes and Labeling Systems | Springer Nature Experiments [experiments.springernature.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. jasco-global.com [jasco-global.com]
- 8. Fluorescein [omlc.org]
- 9. Rhodamine B - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method | Semantic Scholar [semanticscholar.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. iss.com [iss.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. sciencellonline.com [sciencellonline.com]
- 19. LDH Cytotoxicity Assay-Fluorescence [3hbiomedical.com]
- 20. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
A Comparative Guide to GC-MS and HPLC for the Analysis of 5-Methoxypyrazin-2(1H)-one
For researchers, scientists, and professionals in drug development, the accurate quantification of heterocyclic compounds such as 5-Methoxypyrazin-2(1H)-one is paramount for quality control, metabolic studies, and formulation development. The choice of analytical methodology is a critical decision that dictates the sensitivity, selectivity, and overall reliability of the obtained data. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. This document moves beyond a mere listing of specifications to explain the fundamental principles and causal reasoning behind methodological choices, supported by experimental data derived from the analysis of structurally similar compounds.
The Analyte: this compound
This compound is a substituted pyrazinone, a class of heterocyclic compounds. Its structure, featuring both polar (amide, methoxy) and non-polar (aromatic ring) moieties, presents unique analytical challenges. The presence of a proton-donating amide group and a predicted pKa of around 10.6 suggests a degree of polarity and the potential for thermal lability, which are key considerations in the selection of an appropriate analytical technique.[1]
Core Principles and Method Selection Rationale
The decision between GC-MS and HPLC hinges on the physicochemical properties of the analyte.[2][3][4][5] GC-MS is predicated on the thermal stability and volatility of the analyte to allow for its transition into the gaseous phase for separation.[3] In contrast, HPLC is suited for a broader range of compounds, including those that are non-volatile or prone to degradation at elevated temperatures, as separation occurs in a liquid phase at or near ambient temperature.[2][3][4][5]
For this compound, its semi-volatile nature makes it a candidate for both techniques, though each requires specific considerations. GC-MS may necessitate derivatization to improve volatility and thermal stability, while HPLC method development will focus on selecting the appropriate column chemistry and mobile phase to achieve optimal retention and peak shape for this polar compound.
Data Presentation: A Comparative Analysis
The following table summarizes the anticipated performance characteristics of optimized GC-MS and HPLC methods for the analysis of this compound. It is important to note that direct comparative experimental data for this specific analyte is not extensively available in the public domain. The presented data is a synthesis of validated methods for structurally related pyrazines and pyrazinones to provide a scientifically grounded estimation of performance.[6][7][8][9]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and mass-to-charge ratio | Partition chromatography based on polarity |
| Analyte Volatility | Requires volatile or semi-volatile analytes | Suitable for non-volatile and thermally labile compounds |
| Sample Preparation | May require derivatization to enhance volatility | Simpler; often involves dissolution and filtration |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Range | 0.1 - 50 µg/mL | 20 - 120 µg/mL |
| Limit of Detection (LOD) | Lower (ng/mL to pg/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Precision (%RSD) - Repeatability | < 10% | < 2.0% |
| Accuracy (% Recovery) | 90 - 110% | 98.0 - 102.0% |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound by GC-MS and HPLC. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for high sensitivity and is particularly suitable for trace analysis.
-
Sample Preparation (with Derivatization):
-
Accurately weigh 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent, such as dichloromethane or methanol, to dissolve the sample.
-
To enhance volatility and thermal stability, perform a derivatization step. A common approach for compounds with active hydrogens is silylation. Add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Splitless mode at 270°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
-
-
High-Performance Liquid Chromatography (HPLC) Protocol
This method is robust and suitable for routine quality control applications where high sensitivity is not the primary requirement. The following protocol is adapted from a validated method for Pyrazinamide, a structurally analogous compound.[1]
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a standard stock solution of 100 µg/mL.
-
For sample analysis, accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method.
-
Filter all solutions through a 0.45 µm nylon syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hypersil C8 (4.6 x 250mm, 5 µm particle size).
-
Mobile Phase: A mixture of Phosphate buffer (pH 4.4) and Methanol in an 80:20 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 269 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes for both GC-MS and HPLC.
In-Depth Discussion and Causality
GC-MS: The Pursuit of Sensitivity
The primary advantage of GC-MS for the analysis of pyrazines is its exceptional sensitivity.[7] The use of a mass spectrometer as a detector, particularly in SIM mode, allows for the selective monitoring of specific ions, significantly reducing background noise and enhancing the signal-to-noise ratio. This makes GC-MS the gold standard for trace-level quantification, such as in flavor and aroma analysis or for the detection of low-level impurities.[7]
However, the prerequisite of analyte volatility for GC analysis can be a hurdle for a semi-polar compound like this compound. The amide functional group can lead to peak tailing and potential thermal degradation in the hot injector port. Derivatization with a silylating agent like BSTFA is a strategic choice to mitigate these issues. This reaction replaces the active hydrogen on the amide nitrogen with a non-polar trimethylsilyl group, which increases the compound's volatility and thermal stability, leading to improved chromatographic peak shape and reproducibility.[6]
HPLC: Robustness and Versatility
HPLC offers a more straightforward approach for the routine analysis of this compound, particularly at concentrations in the µg/mL range and above.[6] The key advantage of HPLC is its ability to analyze compounds without the need for volatilization, thereby circumventing concerns about thermal degradation.[2][3][4][5] This makes it an inherently more robust technique for compounds with potential thermal lability.
The selection of a C8 reversed-phase column is a deliberate choice for this polar analyte. While a C18 column is a common starting point in reversed-phase chromatography, a shorter C8 alkyl chain can provide less hydrophobic retention, which is often optimal for more polar compounds, preventing excessively long run times and improving peak shape. The use of a buffered mobile phase at pH 4.4 ensures the consistent ionization state of the analyte, leading to reproducible retention times.[1] Sample preparation for HPLC is typically simpler, often requiring only dissolution and filtration, which contributes to higher sample throughput.[6]
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and complementary techniques for the analysis of this compound. The choice of methodology should be guided by the specific analytical objectives.
-
For routine quality control, purity assessment, and quantification in pharmaceutical formulations where analyte concentrations are relatively high, the validated RP-HPLC method is the recommended choice. It offers robustness, simpler sample preparation, and lower operational costs.
-
For trace-level analysis, such as in the determination of low-level impurities, flavor and aroma studies, or in complex biological matrices, a validated GC-MS method is superior. Its high sensitivity and selectivity are indispensable for these applications, even with the additional step of derivatization.
For comprehensive characterization, the use of both techniques can provide a more complete analytical picture, leveraging the strengths of each to cover a wide range of potential analytical challenges.
References
-
"HPLC or GC-MS: Which Technique is Best for Your Needs?". (2024-10-21). AOSITE. [Link]
-
The values of LOD, LOQ, and linearity obtained from the HPLC-PDA analysis method. ResearchGate. [Link]
-
GCMS VS HPLC. Celebration of Scholarship. [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Kyoto University Research Information Repository. [Link]
-
4 Key Differences Between GC and HPLC. Drawell. [Link]
-
Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. (2025-07-19). [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. (2025-06-06). [Link]
-
Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Simultaneous Estimation of Cinnarizine and Piracetam by using UV Spectrophotometry and RP-HPLC in Bulk and their Formulation. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
-
Separation of Pyrazine, 2-methoxy-5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. (2022-12-31). [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Institutes of Health. (2021-02-17). [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Methoxypyrazin-2(1H)-one: An Analysis of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the in vivo and in vitro biological activities of 5-Methoxypyrazin-2(1H)-one. A comprehensive review of published scientific literature reveals a notable absence of direct experimental data for this specific compound. Consequently, this document will establish the current knowledge gap and, for contextual understanding, explore the activities of structurally related pyrazinone derivatives. This comparative approach aims to provide a foundational perspective for researchers interested in the potential therapeutic applications of this chemical scaffold.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the pyrazinone class. The pyrazine ring is a core structure in many biologically active molecules, and its derivatives have garnered significant interest in medicinal chemistry. The presence of a methoxy group and a ketone function on the pyrazine ring suggests the potential for diverse biological interactions. However, a thorough investigation into its specific activities is crucial for any drug discovery and development efforts.
Current State of Research: A Notable Absence of Data
Despite extensive searches of scientific databases and literature, there is a conspicuous lack of published studies detailing the in vivo or in vitro biological activities of this compound. This absence of data prevents a direct comparison of its performance in different biological systems. The scientific community has not yet characterized the pharmacological profile of this specific molecule, representing a significant knowledge gap.
Comparative Analysis with Structurally Related Pyrazinone Derivatives
To provide a valuable context for researchers, this section will explore the known biological activities of structurally similar compounds. This analysis may offer insights into the potential, yet uninvestigated, activities of this compound.
Favipiravir (T-705): A Broad-Spectrum Antiviral
A prominent and extensively studied pyrazine derivative is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), also known as T-705. Although structurally distinct from this compound, its activity highlights the potential of the pyrazine core in antiviral therapy.
In Vitro Activity of Favipiravir:
Favipiravir demonstrates potent and selective inhibitory activity against a wide range of RNA viruses, including influenza viruses, arenaviruses, and bunyaviruses. Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp). The prodrug is intracellularly converted to its active form, favipiravir-RTP, which is recognized as a substrate by RdRp, leading to the termination of viral RNA synthesis or lethal mutagenesis.
In Vivo Activity of Favipiravir:
Oral administration of Favipiravir has shown significant efficacy in animal models of various viral infections. For instance, in mice infected with influenza virus, Favipiravir treatment reduced pulmonary virus yields and mortality rates. It has also demonstrated efficacy in treating Punta Toro virus and Pichinde virus infections in hamster models.
Other Pyrazinone Derivatives with Biological Activity
Research into other pyrazinone derivatives has revealed a spectrum of biological activities, further underscoring the therapeutic potential of this chemical class.
-
Antitubercular Activity: Derivatives of 5-methoxypyrazine-2-carboxamide have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis.
-
Anticancer Properties: Certain pyrazino[1,2-a]indol-1-one derivatives have exhibited potent cytotoxic activity against cancer cell lines.
-
PDE5 Inhibition: A pyridopyrazinone derivative has been identified as a potent and orally active inhibitor of phosphodiesterase 5 (PDE5), with potential applications in treating conditions like hypertension.
-
Serotonin Receptor Activity: N-substituted pyrid-2(1H)-ones have been investigated for their affinity and activity at 5-HT1A and 5-HT2A receptors, suggesting potential applications in neuroscience.
Postulated Activity and Future Directions
The lack of direct data on this compound necessitates that any discussion of its potential activity remains speculative. The diverse biological roles of its structural relatives suggest that this compound could be a candidate for screening in various therapeutic areas, including but not limited to:
-
Antiviral research: Given the potent antiviral activity of Favipiravir, it would be logical to investigate this compound for similar properties.
-
Oncology: The anticancer effects of other pyrazinone derivatives warrant the exploration of this compound's cytotoxic potential.
-
Neuropharmacology: The interaction of related compounds with CNS targets suggests that screening for activity on neurological pathways could be fruitful.
The following workflow is proposed for future investigations into the biological activity of this compound:
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion
While the pyrazinone scaffold holds considerable promise in medicinal chemistry, this compound remains an uncharacterized entity. The absence of both in vivo and in vitro data precludes a definitive comparison of its biological activities. This guide serves to highlight this research gap and to provide a comparative context based on structurally related compounds. It is our hope that this analysis will stimulate future research to elucidate the pharmacological profile of this compound and to determine its potential as a novel therapeutic agent.
References
- Furuta, Y., Takahashi, K., Fukuda, Y., Kuno-Maekawa, M., Kamiyama, T., Kozaki, K., ... & Shiraki, K. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 46(4), 977-981.
- Gowen, B. B., Wong, M. H., Jung, K. H., Sanders, A. B., Mendenhall, M., Bailey, K. W., ... & Sidwell, R. W. (2007). In vitro and in vivo activities of T-705 against arenavirus and bunyavirus infections. Antimicrobial agents and chemotherapy, 51(9), 3168-3176.
- Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., ... & Shiraki, K. (2005). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977-981.
- Furuta, Y., Takahashi, K., Fukuda, Y., Kuno, M., Kamiyama, T., Kozaki, K., ... & Shiraki, K. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 46(4), 977-981.
- Draker, K. A., & Peiris, M. (2020). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Journal of Pharmaceutical Sciences, 109(10), 2996-3004.
- Gowen, B. B., Wong, M. H., Jung, K. H., Sanders, A. B., Mendenhall, M., Bailey, K. W., ... & Sidwell, R. W. (2007). In vitro and in vivo activities of T-705 against arenavirus and bunyavirus infections. Antimicrobial agents and chemotherapy, 51(9), 3168-3176.
- Patel, H., & Sharma, A. (2022). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives.
- Furuta, Y., Gowen, B. B., Takahashi, K., Smee, D. F., Barnard, D. L., & Sidwell, R. W. (2013). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Antiviral research, 100(2), 446-454.
- Steris Pharma. (2023). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses.
- Patsnap. (2024).
- Hughes, R. O., Rogier, D. J., Jacobsen, E. J., Walker, J. K., Macinnes, A., Bond, B. R., ... & Blevis-Bal, R. M. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl) piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl) pyrido [3, 4-b] pyrazin-2 (1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of medicinal chemistry, 53(6), 2656-2660.
- Haffner, C. A., Smith, J. M., King, A. R., & Gowen, B. B. (2020). Potential and action mechanism of favipiravir as an antiviral against Junin virus. PLoS neglected tropical diseases, 14(1), e0007975.
- Hughes, R. O., Rogier, D. J., Jacobsen, E. J., Walker, J. K., Macinnes, A., Bond, B. R., ... & Blevis-Bal, R. M. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl) piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl) pyrido [3, 4-b] pyrazin-2 (1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of medicinal chemistry, 53(6), 2656-2660.
- A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. (2014). International Journal of Research in Pharmacy and Chemistry, 4(3), 643-650.
- Paluchowska, M. H., Bugno, R., Charakchieva-Minol, S., Wesołowska, A., & Chojnacka-Wójcik, E. (2000). Substitution mode of the amide fragment in some new N-[omega-[4-(2-methoxyphenyl) piperazin-1-yl] alkyl] pyrid-2 (1H)-ones and their 5-HT1A/5-HT2A activity. Polish journal of pharmacology, 52(4), 277-286.
- Paluchowska, M. H., Bugno, R., Charakchieva-Minol, S., Wesołowska, A., & Chojnacka-Wójcik, E. (2002). Novel N-[omega-[4-(2-methoxyphenyl) piperazin-1-yl]-ethyl] pyrid-2 (1H)-ones with diversified 5-HT1A receptor activity. Polish journal of pharmacology, 54(6), 641-646.
- Ucar, A., Yilmaz, I., Ceylan, M., & Yilmaz, M. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2, 4-dimethoxyphenyl)-4, 5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology-Animal, 57(1), 17-20.
- Gellis, A., Hédou, D., & Primas, N. (2018).
- Pytka, K., Głuch-Lutwin, M., Siwek, A., Latacz, G., Filipek, B., Satała, G., ... & Kieć-Kononowicz, K. (2016). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl) piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT (1A) and 5-HT (2A/C) receptors activation. Pharmacological Reports, 68(1), 147-152.
- Szymańska, E., Wróbel, A., & Kaczor, A. A. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6958.
- Diaz, J. L., Cuberes, R., Berrocal, J., Contijoch, M., Christmann, U., Fernandez, A., ... & Almansa, C. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of sigma (1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy] ethyl} morpholine (S1RA, E-52862). Journal of medicinal chemistry, 55(18), 8211-8224.
- Szymańska, E., Wróbel, A., & Kaczor, A. A. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6958.
- van de Water, A. J., Lestini, E., Akkerman, S., van der Mee, M. F., Olivier, B., & Wester, D. R. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl) aminopiperidine analogues of WAY100635. Journal of medicinal chemistry, 41(12), 2047-2056.
- Lei, Y., Xie, S., Guan, X., Sun, C., Zhang, Z., & Fang, Y. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food chemistry, 245, 879-888.
- Chen, J., Li, S., Li, Y., & Lan, T. (2023). Pharmacological activity and mechanism of pyrazines. European journal of medicinal chemistry, 258, 115544.
- Huminiecki, L., & Giel-Pietraszuk, M. (2020). Physicochemical properties and mechanism of action of a new copper (ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. Dalton Transactions, 49(43), 15354-15366.
- Al-Ghorbani, M., El-Sayed, M. A. A., Al-Amiery, A. A., & Al-Majedy, Y. K. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3, 4, 5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(18), 4242.
- Latacz, G., Łażewska, D., Więcek, M., Kamińska, K., & Kieć-Kononowicz, K. (2023). Trisubstituted 1, 3, 5-Triazines as Histamine H 4 Receptor Antagonists with Promising Activity In Vivo. Molecules, 28(10), 4192.
- Szymańska, E., Wróbel, A., & Kaczor, A. A. (2018). Synthesis and in vitro antioxidant activity of new pyrimidin/benzothiazol-substituted piperazinyl flavones. Future Medicinal Chemistry, 10(20), 2415-2426.
- Zadrazilova, I., Otevrel, J., & Humpa, O. (2013). Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14811-14833.
- Shestakova, T. S., Shestakov, A. S., & Kurbatov, S. V. (2023). Bioactive Pyrrolo [2, 1-f] triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7730.
- Vassilev, N., Nikolova, I., & Yotova, L. (2015).
A Researcher's Guide to the Metabolic Stability of Pyrazinone Scaffolds
This guide provides an in-depth comparative analysis of the metabolic stability of pyrazinone derivatives, a chemical class of significant interest in modern drug discovery. We will explore the key metabolic pathways, detail robust experimental protocols for stability assessment, and elucidate the critical structure-metabolism relationships that govern the pharmacokinetic fate of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize the metabolic profile of pyrazinone-based drug candidates.
The Central Role of Metabolic Stability in Drug Design
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a cornerstone of this process.[1][2] A compound with low metabolic stability is rapidly cleared from the body, often resulting in a short duration of action and poor bioavailability, necessitating higher or more frequent dosing.[2] Conversely, a highly stable compound may accumulate, leading to potential toxicity.
Pyrazinones, nitrogen-containing heterocyclic compounds, are prevalent scaffolds in medicinal chemistry, found in molecules targeting a wide array of diseases.[3][4][5] However, their inherent structure can present metabolic liabilities. Understanding and mitigating these liabilities early in the discovery phase is paramount to reduce compound attrition and accelerate the development timeline.[6][7] This guide focuses on providing the foundational knowledge and practical methodologies to achieve this.
Major Metabolic Fates of Pyrazinone Derivatives
The pyrazinone core and its substituents are susceptible to biotransformation by a host of enzymes, primarily located in the liver.[2] Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: The principal Phase I enzymes involved are the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).[8][9]
-
Cytochrome P450 (CYP) Mediated Oxidation: CYPs, located in the endoplasmic reticulum of hepatocytes, are a major source of pyrazinone metabolism.[9][10] Common reactions include hydroxylation, N-dealkylation, and oxidation of the pyrazinone ring itself.[11][12]
-
Epoxidation and Reactive Metabolites: A significant metabolic pathway for some pyrazinones involves CYP-mediated epoxidation of the double bond within the pyrazinone ring.[4] This can generate reactive electrophilic intermediates that may covalently bind to cellular proteins or be trapped by nucleophiles like glutathione (GSH), forming GSH adducts.[4] The formation of such reactive metabolites is a potential safety liability.
-
Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that plays a crucial role in the metabolism of nitrogen-containing heterocycles.[13][14] It catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[13] For pyrazinones, this can be a significant clearance pathway, and its contribution may be underestimated by assays that only use microsomes (which lack cytosolic enzymes).[8][13]
Phase II Metabolism: Following Phase I functionalization, which introduces or exposes polar functional groups, pyrazinones can undergo Phase II conjugation reactions. These include glucuronidation, where a glucuronic acid moiety is attached, significantly increasing water solubility and facilitating excretion.[4]
Below is a diagram illustrating the general metabolic pathways for a hypothetical pyrazinone structure.
Caption: General metabolic pathways for pyrazinone derivatives.
Experimental Workflow for Assessing Metabolic Stability
A tiered approach is typically employed to evaluate metabolic stability, starting with high-throughput in vitro assays. The most common systems are liver microsomes, S9 fractions, and hepatocytes.[6]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and are rich in CYP enzymes, making them ideal for assessing Phase I metabolism.[2][15] Microsomal stability assays are cost-effective and suitable for high-throughput screening.[15]
-
S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate. It contains both microsomes and cytosolic enzymes, including AO and some Phase II enzymes.[2]
-
Hepatocytes: Intact liver cells are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and II enzymes, cofactors, and transporters, providing a more comprehensive and physiologically relevant picture of metabolic clearance.[2][16]
The general workflow involves incubating the test compound with the chosen biological matrix (e.g., microsomes) and necessary cofactors (like NADPH for CYPs) at 37°C.[1][17] Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is quantified using LC-MS/MS.[15][18]
Caption: A typical experimental workflow for a microsomal stability assay.
From the rate of disappearance of the parent compound, key parameters are calculated:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of blood flow. It is a crucial parameter for predicting in vivo hepatic clearance.[1][18][19]
Structure-Metabolism Relationships (SMR) and Optimization Strategies
The core of improving metabolic stability lies in understanding how a molecule's structure dictates its interaction with metabolic enzymes. By making strategic chemical modifications, medicinal chemists can block or slow down metabolic pathways.
Key Strategies:
-
Blocking Sites of Metabolism: If a specific site on the pyrazinone scaffold is identified as a metabolic "hotspot" (e.g., a site of hydroxylation), introducing a sterically hindering group or an electron-withdrawing group can prevent the enzyme from accessing it. The replacement of a hydrogen atom with fluorine is a classic and effective strategy, as the C-F bond is very strong and resistant to CYP-mediated cleavage.[7][20]
-
Modulating Electronics: The susceptibility of the pyrazinone ring to oxidation by enzymes like CYP or AO is influenced by its electron density. Adding electron-withdrawing groups can make the ring less prone to oxidation.
-
Bioisosteric Replacement: This strategy involves replacing a functional group or substructure with another that has similar physical or chemical properties but different metabolic properties.[21][22][23] For example, a metabolically labile methoxy group could be replaced with a more stable trifluoromethyl or oxetane group.[20][22] This can be a powerful tool to improve stability while retaining biological activity.[24]
-
Reducing Lipophilicity: Generally, highly lipophilic compounds have a greater affinity for lipophilic CYP enzymes and are more readily metabolized.[7] Reducing the overall lipophilicity (logP or logD) of a pyrazinone derivative can decrease its rate of metabolism.
Comparative Data of Pyrazinone Analogs
The following table presents hypothetical data for a series of pyrazinone analogs to illustrate the impact of structural modifications on metabolic stability, as determined in a human liver microsomal (HLM) assay.
| Compound | Structure (Modification at R) | t½ (min, HLM) | CLint (µL/min/mg) | Structure-Metabolism Relationship (SMR) Remarks |
| PZ-1 (Parent) | R = -CH₃ | 15 | 92.4 | The methyl group is a potential site for benzylic hydroxylation by CYP enzymes. |
| PZ-2 | R = -CF₃ | 85 | 16.4 | Replacement of -CH₃ with the bioisosteric -CF₃ blocks oxidative metabolism at this position, significantly improving stability. |
| PZ-3 | R = -Phenyl | < 5 | > 277 | The unsubstituted phenyl ring is highly susceptible to rapid aromatic hydroxylation. |
| PZ-4 | R = 4-Fluoro-Phenyl | 40 | 34.6 | Addition of fluorine at the para-position blocks a primary site of metabolism on the phenyl ring, increasing stability.[20] |
| PZ-5 | R = 2,6-Dichloro-Phenyl | 110 | 12.6 | Steric hindrance from the two chlorine atoms shields the phenyl ring from the enzyme's active site, drastically reducing the rate of metabolism.[4] |
| PZ-6 | R = Pyridine | 25 | 55.4 | The pyridine ring can be a substrate for both CYP and AO enzymes, leading to moderate metabolic clearance.[13][25] |
Note: t½ and CLint values are illustrative and calculated for comparison purposes.
Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol describes a standard method for determining metabolic stability using pooled human liver microsomes.
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS) Solution: Prepare a solution in phosphate buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[18]
-
Microsomal Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[15][17]
-
Quenching Solution: Acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
2. Incubation Procedure:
-
Prepare two sets of incubation tubes for each compound: one for the reaction (+NRS) and one for the negative control (-NRS).
-
Add the microsomal suspension to all tubes.
-
Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.[17]
-
Initiate the metabolic reaction by adding the NRS solution to the "+NRS" tubes. Add an equivalent volume of phosphate buffer to the "-NRS" tubes.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from the incubation mixture.[15]
-
Immediately stop the reaction by adding the aliquot to a tube containing 3-5 volumes of the cold quenching solution.[18]
3. Sample Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the parent compound relative to the internal standard.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[1]
Conclusion
The metabolic stability of pyrazinone derivatives is a multifaceted property governed by their susceptibility to metabolism by CYP and AO enzymes. A systematic evaluation using in vitro tools like liver microsomes and hepatocytes is essential for identifying metabolic liabilities. The insights gained from these assays, when coupled with a rational, structure-based drug design approach, empower medicinal chemists to optimize pyrazinone scaffolds. By strategically blocking metabolic hotspots, modulating electronic properties, and employing bioisosteric replacements, researchers can fine-tune the pharmacokinetic profile of drug candidates, ultimately increasing their probability of success in clinical development.
References
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]
-
Obach, R. S. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology, vol. 290. Springer Protocols. [Link]
-
Ricci, A., & Di Zanni, E. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Gan, J., et al. (2003). Metabolic Activation of a Pyrazinone-Containing Thrombin Inhibitor. Chemical Research in Toxicology. [Link]
-
Zhang, D., et al. (2009). Comparative biotransformation of pyrazinone-containing corticotropin-releasing factor receptor-1 antagonists: minimizing the reactive metabolite formation. Drug Metabolism and Disposition. [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Childers, M., et al. (2015). Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). BioAgilytix. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Drug Modifications to Improve Stability. (2024, December 29). Chemistry LibreTexts. [Link]
-
Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. [Link]
-
Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews. [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]
-
Bioisosteric Replacements. Chem-Space. [Link]
-
Aldehyde Oxidase. Cambridge MedChem Consulting. [Link]
-
Aldehyde oxidase. Wikipedia. [Link]
-
Rashidi, M. R., & Valizadeh, H. (2012). Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
The role of aldehyde oxidase in drug metabolism. (2020, June 22). ResearchGate. [Link]
-
Acker, T. M., et al. (2013). Structure-activity relationships and pharmacophore model of a noncompetitive pyrazoline containing class of GluN2C/GluN2D selective antagonists. Journal of Medicinal Chemistry. [Link]
-
Pinto, D. J., et al. (2003). Metabolism-directed optimization of 3-aminopyrazinone acetamide thrombin inhibitors. Journal of Medicinal Chemistry. [Link]
-
Pinto, D. J., et al. (2003). Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Cumpston, A. G., et al. (2020). CYP450-Mediated Metabolism of Mitragynine and Investigation of Metabolites in Human Urine. Journal of Analytical Toxicology. [Link]
-
Cytochromes P450: Drug Metabolism, Bioactivation and Biodiversity 4.0. MDPI. [Link]
-
Charbe, N., et al. (2022). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases. [Link]
-
Loll, N., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Al-Awad, S. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences. [Link]
-
Wang, B., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. [Link]
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative biotransformation of pyrazinone-containing corticotropin-releasing factor receptor-1 antagonists: minimizing the reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism-directed optimization of 3-aminopyrazinone acetamide thrombin inhibitors. Development of an orally bioavailable series containing P1 and P3 pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bioivt.com [bioivt.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. nuvisan.com [nuvisan.com]
- 20. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 21. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 24. chem-space.com [chem-space.com]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methoxypyrazin-2(1H)-one
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Methoxypyrazin-2(1H)-one. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
The fundamental principle of chemical waste management is that all waste, unless explicitly determined to be non-hazardous by a qualified safety officer, should be treated as hazardous.[1] This "guilty until proven innocent" approach minimizes risk and ensures compliance with federal and local regulations.
Hazard Identification and Risk Assessment: The "Why"
Proper disposal begins with a thorough understanding of the compound's characteristics. While a specific Safety Data Sheet (SDS) for this compound must be consulted, we can infer potential hazards from related pyrazine compounds. Pyrazine derivatives can be harmful if swallowed, cause skin and eye irritation, and may be flammable.[2][3][4]
Key Potential Hazards:
-
Acute Oral Toxicity: Many pyrazines are classified as harmful if swallowed.[2][3]
-
Skin and Eye Irritation: Direct contact may cause irritation.[3][4]
-
Flammability: Related compounds are flammable liquids, posing a fire risk, especially when vapors can accumulate.[2][5][6]
Therefore, every handling and disposal step is designed to mitigate these risks by preventing ingestion, contact, and ignition. Always consult the manufacturer's SDS, which contains critical information on hazards, handling, and emergency procedures, before beginning any work.[7]
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] These regulations define what constitutes hazardous waste based on characteristics like ignitability, corrosivity, reactivity, and toxicity.[10] It is the generator's responsibility to ensure that chemical waste is managed in a manner that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations.[8][10]
Pre-Disposal Procedures: Minimization and Segregation
Effective waste management starts with minimizing the amount of waste generated.[10]
-
Source Reduction: Order only the quantity of chemical required for your experiments to avoid surplus.[7][10]
-
Inventory Management: Maintain a chemical inventory to prevent ordering duplicates and to track expiration dates.[7][11]
-
Segregation: Never mix different types of chemical waste.[7][12] Store this compound waste in a designated, properly labeled container. Incompatible wastes must be segregated to prevent violent reactions.[1][13] For example, keep organic solvents separate from acids and oxidizers.[7][13]
Waste must be accumulated in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][13] This area must be under the control of the laboratory personnel and inspected weekly for any leaks.[13]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE. The specific requirements will be detailed in the SDS, but generally include:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][5] | Protects against splashes and accidental contact with the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[14] | Prevents skin contact and irritation. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects skin from contamination and provides a barrier against spills. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood.[5][12] A respirator may be required if dusts or aerosols are generated.[14] | Prevents inhalation of potentially harmful vapors or dust. |
Step-by-Step Disposal Protocols
All hazardous chemical waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][10] Never discharge hazardous chemicals to the sewer via sink drains. [1]
Protocol 1: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be handled correctly to be disposed of as regular trash.
-
Thoroughly Empty: Remove all contents from the container. Only minimal residue should remain.[11]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).[1] Crucially, the rinsate from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[11]
-
Deface Labels: Completely remove or obliterate all chemical and hazard labels from the empty, rinsed container.[1][11]
-
Final Disposal: After rinsing and defacing, the container can typically be disposed of in a designated container for clean glass or plastic waste.[11][12]
Protocol 2: Disposal of Contaminated Materials and Small Quantities
This applies to items like contaminated gloves, wipes, and residual amounts of the chemical.
-
Segregation: Place all solid waste contaminated with this compound into a designated solid hazardous waste container.[12] Do not mix with liquid waste.[7]
-
Container Requirements: The waste container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[7][8] Keep the container closed at all times except when adding waste.[1][10]
-
Labeling: Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Arrange for Pickup: Once the container is full or you have finished the project, contact your institution's EHS office to arrange for waste pickup.[10]
Protocol 3: Disposal of Bulk or Unused Product
Disposing of the original product requires careful handling.
-
Do Not Mix: Leave the chemical in its original container.[2][14] Do not mix it with any other waste.[14]
-
Ensure Proper Labeling: The original manufacturer's label must be intact and legible. If it is not, create a new label with the full chemical name and any known hazard information.
-
Storage: Store the container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[10][13]
-
Request Disposal: Contact your EHS office and submit a request for chemical waste pickup, providing the chemical name, container size, and quantity.
Spill Management
In the event of a spill, immediate and correct action is critical to ensure safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[2][5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[2] Do not use combustible materials like paper towels on a flammable liquid.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Label the container with the spilled chemical's name and dispose of it as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste related to this compound.
Caption: Decision workflow for this compound waste disposal.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Safety Data Sheet - 2-Methoxy-3,5-methylpyrazine. Elan Chemical. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Chemical Waste. University of Texas at Austin EHS. [Link]
-
List of Hazardous Substances and Reportable Quantities. Code of Federal Regulations. [Link]
-
Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. elan-chemical.com [elan-chemical.com]
- 6. fishersci.com [fishersci.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. epa.gov [epa.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxypyrazin-2(1H)-one
Hazard Assessment of Pyrazine Derivatives
Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, exhibit a range of biological activities and, consequently, potential toxicological effects.[1][4] An analysis of related compounds, such as 2-methoxypyrazine and 2-sec-butyl-3-methoxypyrazine, reveals several key hazards that should be anticipated when handling 5-Methoxypyrazin-2(1H)-one.[3]
Anticipated Hazards:
-
Acute Toxicity: Many pyrazine derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3]
-
Flammability: Some pyrazine derivatives are flammable liquids, and their vapors can form explosive mixtures with air.[3]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the principles of chemical exposure prevention.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes. When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.[5] |
| Hand Protection | Chemically Resistant Gloves: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or immersion, it is crucial to consult a glove compatibility chart for the specific solvent being used. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended when handling highly concentrated solutions. |
| Body Protection | Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant lab coat is required to protect against splashes and potential fires. Ensure the material is appropriate for the chemicals being handled. |
| Respiratory Protection | NIOSH-Approved Respirator: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a risk of exceeding the occupational exposure limit, or if a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational and Disposal Plans
A meticulous approach to the entire lifecycle of the chemical, from receiving to disposal, is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use
The following workflow diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is paramount to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.
-
Disposal Method: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these comprehensive safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the successful progression of their scientific endeavors.
References
-
PubMed. (1952). [Destruction of heterocyclic nitrogen compounds by different soil microorganisms]. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxypyrazine. Retrieved from [Link]
-
EFSA. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
-
Inchem.org. (n.d.). Pyrazine Derivatives (JECFA Food Additives Series 48). Retrieved from [Link]
-
National Institutes of Health. (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
-
PubMed Central. (2024, November 12). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
- Google Patents. (n.d.). Purification of heterocyclic organic nitrogen compounds.
-
Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
PubMed Central. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Retrieved from [Link]
-
MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxy-2-methyl-1H-pyridine-4-thione. Retrieved from [Link]
-
Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
